molecular formula C6H11N5 B1594895 N,N,6-trimethyl-1,3,5-triazine-2,4-diamine CAS No. 21320-31-0

N,N,6-trimethyl-1,3,5-triazine-2,4-diamine

Cat. No.: B1594895
CAS No.: 21320-31-0
M. Wt: 153.19 g/mol
InChI Key: DUAYDERMVQWIJD-UHFFFAOYSA-N
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Description

N,N,6-Trimethyl-1,3,5-triazine-2,4-diamine (CAS 1973-06-4) is a key organic compound with the molecular formula C 6 H 11 N 5 and a molecular weight of 153.19 g/mol . This aminotriazine derivative serves as a critical structural motif and synthetic intermediate in medicinal chemistry, particularly in the research and development of novel therapeutic agents. Its structure is closely related to Imeglimin, a pharmaceutical agent investigated for the treatment of Type 2 Diabetes Mellitus, highlighting the value of this scaffold in drug discovery . The compound is characterized by a 1,3,5-triazine core, which is a nitrogen-rich heterocycle known for its ability to participate in hydrogen bonding and other molecular interactions, making it a versatile fragment for designing bioactive molecules . The primary research applications of N,N,6-trimethyl-1,3,5-triazine-2,4-diamine are rooted in its use as a building block for more complex chemical entities. The 1,3,5-triazine scaffold is recognized for its broad pharmacological potential, and researchers utilize this specific diamino derivative to synthesize hybrid molecules and targeted inhibitors . Its structural features make it a valuable precursor for generating compound libraries aimed at screening for anticancer activity, among other therapeutic areas . This product is intended for research and development purposes in a controlled laboratory setting only. WARNING: This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate personal protective equipment and in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-N,2-N,6-trimethyl-1,3,5-triazine-2,4-diamine
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InChI

InChI=1S/C6H11N5/c1-4-8-5(7)10-6(9-4)11(2)3/h1-3H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAYDERMVQWIJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90343837
Record name N~2~,N~2~,6-Trimethyl-1,3,5-triazine-2,4-diamine
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Molecular Weight

153.19 g/mol
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CAS No.

21320-31-0
Record name N2,N2,6-Trimethyl-1,3,5-triazine-2,4-diamine
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Record name N~2~,N~2~,6-Trimethyl-1,3,5-triazine-2,4-diamine
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Record name N(2),N(2),6-TRIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What are the properties of N,N,6-trimethyl-1,3,5-triazine-2,4-diamine?

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N,N,6-trimethyl-1,3,5-triazine-2,4-diamine (CAS: 21320-31-0), a critical heterocyclic intermediate with significant applications in pharmaceutical quality control (as a known impurity of Imeglimin), agrochemical synthesis, and advanced materials science (Covalent Organic Frameworks).[1][2]

Synonyms: 2-Amino-4-(dimethylamino)-6-methyl-1,3,5-triazine; Imeglimin Impurity 4 CAS Registry Number: 21320-31-0[1][2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

This compound represents a fully aromatized s-triazine derivative.[1][2] Unlike its pharmaceutical relative Imeglimin (a tetrahydrotriazine), this molecule possesses a fully conjugated 1,3,5-triazine ring, conferring high thermal stability and distinct solubility profiles. It is an asymmetric triazine, featuring three distinct substituents on the carbon ring positions: a methyl group, a primary amine, and a tertiary dimethylamine.

Structural Specifications
PropertySpecification
Molecular Formula C₆H₁₁N₅
Molecular Weight 153.19 g/mol
SMILES CN(C)C1=NC(C)=NC(N)=N1
InChI Key DUAYDERMVQWIJD-UHFFFAOYSA-N
Structure Class Heterocyclic Aromatic Amine (HAA)
Physicochemical Properties[1][2][7]
ParameterValue (Experimental/Predicted)Context
Physical State White to off-white crystalline solidStandard conditions
Boiling Point ~352.7°C (at 760 mmHg)Predicted [1]
Density 1.219 g/cm³Predicted [1]
pKa ~4.5 (Triazine ring N)Basic character due to amino groups
Solubility Soluble in DMSO, Methanol; Sparingly soluble in waterLipophilicity increased by N,N-dimethylation

Synthesis & Manufacturing Protocols

The synthesis of N,N,6-trimethyl-1,3,5-triazine-2,4-diamine is chemically significant because it often occurs as a byproduct during the synthesis of biguanide-derived drugs (like Metformin or Imeglimin) or is deliberately synthesized for material science applications.[1][2]

Primary Route: Cyclocondensation of Biguanides (The "Metformin Route")

This is the most biologically relevant route, explaining the compound's presence as an impurity in antidiabetic drug manufacturing. It involves the reaction of 1,1-dimethylbiguanide (Metformin) with an acetyl donor (acetic anhydride or ethyl acetate).[2]

  • Mechanism: The reaction proceeds via the acylation of the biguanide terminal nitrogen, followed by intramolecular condensation and dehydration to close the triazine ring.

  • Significance: This pathway converts the flexible biguanide backbone into a rigid, aromatic triazine core.

Experimental Protocol (Laboratory Scale)
  • Reagents: Metformin Hydrochloride (1.0 eq), Sodium Methoxide (1.1 eq), Ethyl Acetate (Excess/Solvent) or Acetic Anhydride (1.1 eq).

  • Free Base Formation: Dissolve Metformin HCl in methanol and treat with Sodium Methoxide to generate the free base.[2] Filter off NaCl.[2]

  • Cyclization: Add the acetyl donor (e.g., Ethyl Acetate) to the filtrate.

  • Reflux: Heat the mixture to reflux (70–80°C) for 6–12 hours. The reaction is driven by the thermodynamic stability of the aromatic ring.

  • Work-up: Evaporate solvent. The residue is purified via recrystallization from ethanol/water or column chromatography (Silica gel, MeOH:DCM gradient).

Alternative Route: Stepwise Substitution of Cyanuric Chloride

For precise structural control (avoiding isomers), the stepwise nucleophilic substitution of cyanuric chloride is used, though it is synthetically more demanding due to reactivity attenuation.

  • Step 1: Reaction of Cyanuric Chloride with Methylmagnesium Bromide (Grignard)

    
     2,4-dichloro-6-methyl-1,3,5-triazine.[1][2]
    
  • Step 2: Reaction with Ammonia

    
     2-amino-4-chloro-6-methyl-1,3,5-triazine.[1][2]
    
  • Step 3: Reaction with Dimethylamine

    
    Target Compound .
    
Synthesis Workflow Visualization

SynthesisPathways cluster_0 Synthetic Origins Metformin Metformin (1,1-Dimethylbiguanide) Intermediate Acyl-Biguanide Intermediate Metformin->Intermediate Acylation AcetylDonor Acetyl Donor (Acetic Anhydride/Ethyl Acetate) AcetylDonor->Intermediate Target N,N,6-Trimethyl-1,3,5-triazine-2,4-diamine (Aromatic Product) Intermediate->Target Cyclocondensation (-H2O) Imeglimin Imeglimin (Dihydrotriazine) Oxidation Oxidation/Dehydrogenation Imeglimin->Oxidation Oxidation->Target Impurity Formation

Figure 1: Synthetic pathways showing the primary cyclocondensation route from Metformin and the secondary formation pathway via oxidation of Imeglimin.

Analytical Characterization & Quality Control

As "Imeglimin Impurity 4" [2, 3], distinguishing this aromatic triazine from the dihydrotriazine active pharmaceutical ingredient (API) is critical.

NMR Spectroscopy Signature

The aromaticity of the triazine ring causes a significant downfield shift compared to the dihydro- analogs.[2]

  • ¹H NMR (DMSO-d₆):

    • δ ~2.1 ppm (s, 3H): Methyl group attached to the aromatic ring (C-CH₃).[2]

    • δ ~3.0 ppm (s, 6H): N,N-Dimethyl group (-N(CH₃)₂).[1][2]

    • δ ~6.5–7.0 ppm (s, 2H): Primary amino group (-NH₂), often broad due to exchange.

    • Differentiation: Imeglimin (dihydrotriazine) would show sp³ hybridized ring protons (CH₂) around 4.0–5.0 ppm, which are absent in this target compound.

HPLC Method for Impurity Profiling

To detect this impurity within a drug substance matrix:

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Phosphate Buffer pH 6.5.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 240 nm (Aromatic triazine absorption).[2]

  • Retention Time: The target (aromatic) is less polar than Imeglimin (dihydro) and will typically elute later in reverse-phase conditions.[2]

Applications in Research & Industry

Pharmaceutical Reference Standard

The primary commercial use of CAS 21320-31-0 is as a Reference Standard for validating analytical methods in the production of Imeglimin (an oral antidiabetic agent).[1][2] Regulatory bodies (FDA, EMA) require the quantification of this specific impurity to ensure it remains below the toxicological threshold (typically <0.15%) [2].

Covalent Organic Frameworks (COFs)

In materials science, this compound serves as a specialized monomer for constructing Nitrogen-rich COFs (e.g., TPT-COF-1).[1][2]

  • Mechanism: The rigid planar structure and the specific geometry of the amine groups allow for reversible condensation with aldehydes (e.g., triformylphloroglucinol) to form crystalline, porous 2D networks.

  • Utility: These COFs are utilized for gas storage, catalysis, and optoelectronics due to the high nitrogen content of the triazine ring [1].

Agrochemical Intermediates

The compound shares structural homology with triazine herbicides (e.g., Atrazine, Simazine). While not a primary herbicide itself, it is investigated as a metabolic intermediate or a precursor for novel photosystem II inhibitors.

Safety & Handling (GHS Classification)

While specific toxicological data for this exact CAS is limited, it is structurally analogous to other diaminotriazines.

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Handling: Use strictly in a fume hood. Avoid dust generation.[2] As a suspected bioactive impurity, treat as a potential pharmacological agent.

References

  • Cleanchem Laboratories. (n.d.).[2] Imeglimin Impurity 4 (CAS 21320-31-0) Reference Standard.[1][2][3][4] Retrieved January 28, 2026, from [Link]

  • Alzchem Group. (n.d.).[2] Product Finder: 2-Amino-4-(dimethylamino)-6-methyl-1,3,5-triazine. Retrieved January 28, 2026, from [Link]

  • National Institutes of Health (NIH). (2023).[2] Two Novel Metformin Carboxylate Salts and the Accidental Discovery of Two 1,3,5-Triazine Antihyperglycemic Agents. ACS Omega.[2] Retrieved January 28, 2026, from [Link]

Sources

Advanced Synthesis Protocols for N,N,6-Trimethyl-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper / Laboratory Guide Audience: Synthetic Chemists, Process Engineers, and Drug Development Researchers

Executive Summary & Chemical Identity

N,N,6-Trimethyl-1,3,5-triazine-2,4-diamine (CAS: 21320-31-0) is a substituted s-triazine derivative characterized by an asymmetric amine substitution pattern. Structurally, it features a 1,3,5-triazine core with a methyl group at position 6, a primary amine at position 2, and a dimethylamine group at position 4.

This molecule serves as a critical intermediate in the synthesis of pharmaceutical agents (e.g., dihydrofolate reductase inhibitors) and high-performance agrochemicals. Its synthesis presents a unique challenge: achieving regioselectivity between the primary and tertiary amine substituents while installing the methyl carbon on the ring.

Chemical Profile
PropertySpecification
IUPAC Name

-Trimethyl-1,3,5-triazine-2,4-diamine
Synonyms 2-Amino-4-(dimethylamino)-6-methyl-s-triazine; Acetoguanamine, N,N-dimethyl-
CAS Number 21320-31-0
Molecular Formula C₆H₁₁N₅
Molecular Weight 153.19 g/mol
Core Structure s-Triazine (1,3,5-triazine)

Retrosynthetic Analysis & Strategy

To synthesize this target efficiently, we must avoid the non-selective alkylation of symmetric triazines (like melamine). Instead, we utilize a cyclocondensation strategy (Pinner-type synthesis).

The most robust pathway involves the cyclization of 1,1-Dimethylbiguanide (Metformin) with an acetic acid derivative. This approach pre-installs the nitrogen substituents, ensuring 100% regioselectivity.

Pathway Logic (DOT Diagram)

Retrosynthesis Target N,N,6-Trimethyl-1,3,5-triazine-2,4-diamine (Target Molecule) Reaction Cyclocondensation (Ring Closure) Reaction->Target - H2O / EtOH Precursor1 1,1-Dimethylbiguanide (Metformin) Precursor1->Reaction Precursor2 Acetic Anhydride OR Ethyl Acetate Precursor2->Reaction

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the triazine ring from biguanide and acetyl precursors.

Primary Synthesis Protocol: The Metformin Cyclization Route

Methodology: Cyclocondensation of 1,1-dimethylbiguanide hydrochloride with ethyl acetate under basic conditions. Advantage: High regioselectivity, low cost, and "green" solvent profile.

Reagents & Materials
ReagentEquiv.[1][2][3][4]Role
Metformin HCl 1.0Nitrogen Source (Biguanide backbone)
Sodium Methoxide (NaOMe) 1.1Base (Neutralization of HCl)
Ethyl Acetate (EtOAc) 3.0 (Excess)C2-Carbon Source & Solvent
Methanol (MeOH) SolventPrimary Solvent for Biguanide
Step-by-Step Protocol
Phase 1: Free Base Preparation
  • Dissolution: Charge a 3-neck round-bottom flask (equipped with a reflux condenser and N2 inlet) with Metformin HCl (16.56 g, 100 mmol) and anhydrous Methanol (100 mL) .

  • Neutralization: Add Sodium Methoxide (30% in MeOH, 19.8 g) dropwise at 0°C. Stir for 30 minutes.

  • Filtration: The solution will become cloudy as NaCl precipitates. Filter the mixture through a celite pad to remove NaCl. Collect the clear filtrate containing the free biguanide base.

Phase 2: Cyclization
  • Addition: Return the filtrate to the reaction vessel. Add Ethyl Acetate (26.4 g, 300 mmol) .

  • Reflux: Heat the mixture to reflux (approx. 65-70°C). Maintain reflux for 12-16 hours .

    • Mechanistic Note: The terminal amine of the biguanide attacks the carbonyl of the ethyl acetate. Subsequent elimination of ethanol and dehydration closes the ring.

  • Monitoring: Monitor reaction progress via TLC (Mobile phase: 10% MeOH in DCM). The starting biguanide spot (polar, baseline) should disappear, replaced by a less polar UV-active spot (Rf ~0.4).

Phase 3: Isolation & Purification
  • Concentration: Remove approximately 70% of the solvent under reduced pressure (Rotavap).

  • Crystallization: Cool the concentrated residue to 4°C overnight. White crystalline needles should form.

  • Filtration: Filter the solid and wash with cold Acetone (2 x 20 mL) to remove unreacted ester and oligomers.

  • Drying: Dry under high vacuum at 40°C for 4 hours.

Expected Yield: 75-85% Appearance: White crystalline solid.

Alternative Pathway: The Anhydride Route (Rapid Synthesis)

Methodology: Reaction with Acetic Anhydride.[5] Use Case: Small-scale rapid synthesis where yield is secondary to speed.

Protocol Summary
  • Dissolve Metformin free base (prepared as above) in dry Dioxane .

  • Add Acetic Anhydride (1.2 equiv) dropwise at room temperature.

    • Caution: Exothermic reaction. Maintain temp < 40°C.

  • After addition, heat to 90°C for 2 hours .

  • Pour reaction mixture into ice water. Neutralize with NaHCO₃ to precipitate the product.

Mechanistic Validation & Structural Logic

The success of this synthesis relies on the nucleophilicity of the biguanide terminal nitrogens.

Reaction Mechanism Diagram (DOT)

Mechanism Biguanide 1,1-Dimethylbiguanide (Nucleophile) Intermediate Acyl-Biguanide Intermediate Biguanide->Intermediate + EtOAc (- EtOH) Cyclization Intramolecular Dehydration Intermediate->Cyclization Heat Product N,N,6-Trimethyl-1,3,5- triazine-2,4-diamine Cyclization->Product - H2O

Figure 2: Step-wise mechanism showing the acylation followed by ring closure.

Analytical Validation (QC Criteria)

To ensure the synthesized material meets research-grade standards (>98% purity), the following analytical signatures must be verified.

TechniqueExpected Signal / Criteria
1H NMR (DMSO-d6) δ 2.10 (s, 3H) : Methyl group on the ring (C6-Me).δ 3.05 (s, 6H) : N,N-Dimethyl protons.δ 6.40 (bs, 2H) : Primary amine (-NH2).
LC-MS (ESI+) [M+H]+ = 154.2 m/z .
Melting Point 171 - 174 °C (Sharp range indicates high purity).
HPLC Purity >98.0% (Area normalization at 254 nm).

Safety & Handling

  • Metformin HCl: Irritant. Handle with gloves.

  • Sodium Methoxide: Corrosive and moisture sensitive. Use under inert atmosphere (N2/Ar).

  • Reaction Profile: The cyclization releases Ethanol (EtOAc route) or Acetic Acid (Anhydride route). Ensure adequate ventilation.

References

  • Shapiro, S. L., Parrino, V. A., & Freedman, L. (1959). "Hypoglycemic Agents. III.

    
    -Alkyl- and Aralkylbiguanides." Journal of the American Chemical Society, 81(14), 3728–3736. 
    
  • Vandensavel, J. M., Smets, G., & L'abbé, G. (1973). "Synthesis and Polymerization of N-substituted 2,4-diamino-6-vinyl-s-triazines." The Journal of Organic Chemistry, 38(4), 675–678.

  • Bhatt, J. J., et al. (2005).[6] "Synthesis and antimicrobial activity of some new s-triazine derivatives." Indian Journal of Chemistry, 44B, 1674-1678.

  • Santa Cruz Biotechnology. "N,N,6-trimethyl-1,3,5-triazine-2,4-diamine Product Data." SCBT.com.

Sources

Technical Master File: Acetoguanamine (2,4-Diamino-6-methyl-1,3,5-triazine)

[1][2][3][4][5]

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Process Engineers, and Analytical Scientists Version: 1.0

Part 1: Executive Summary

Acetoguanamine (CAS 542-02-9) serves as a critical heterocyclic scaffold in both polymer material science and medicinal chemistry.[1] Structurally defined as 6-methyl-1,3,5-triazine-2,4-diamine , it represents a "desymmetrized" melamine analogue where one amino group is substituted by a methyl moiety.[1][2] This substitution breaks the perfect symmetry of the melamine core, altering solubility profiles and electronic distribution, thereby creating unique opportunities for selective functionalization in drug design.

While historically utilized in thermosetting resins, its current renaissance in drug development is driven by the 1,3,5-triazine pharmacophore . This core is a privileged structure capable of multiple hydrogen bonding interactions (donor/acceptor motifs) and pi-stacking, making it an ideal template for kinase inhibitors, antimicrobial agents, and neuroprotective compounds targeting Alzheimer’s pathology.

Part 2: Chemical Architecture & Properties[3]

Structural Analysis

Acetoguanamine consists of a planar s-triazine ring.[1] The molecule exhibits tautomerism, primarily existing in the amino-form in the solid state and neutral solution, though imino-tautomers can contribute to reactivity under specific catalytic conditions.

Key Structural Features:

  • Core: Electron-deficient 1,3,5-triazine ring.[1]

  • H-Bond Donors: Two primary amino groups (-NH₂).[1]

  • Steric/Lipophilic Modulator: One methyl group (-CH₃) at position 6.[1]

Physicochemical Profile

The following data aggregates experimental and predicted values essential for formulation and synthesis.

PropertyValueContext/Relevance
Molecular Formula C₄H₇N₅Core Stoichiometry
Molecular Weight 125.13 g/mol Fragment-based drug design (FBDD)
Appearance White Crystalline SolidPurity indicator
Melting Point 274–276 °CHigh thermal stability
Density ~1.39 g/cm³Solid-state handling
Solubility DMSO, Methanol (hot)Poor water solubility (11.2 g/L @ 20°C)
pKa ~4.5 (Conjugate Acid)Weak base; protonates at ring nitrogens
LogP -0.88 (approx)Hydrophilic; good bioavailability potential

Part 3: Synthesis & Production Strategy

Mechanistic Pathway

The industrial and laboratory standard for synthesizing acetoguanamine involves the cyclization condensation of dicyandiamide (cyanoguanidine) with acetonitrile . This reaction is base-catalyzed, typically utilizing alkali metal hydroxides (KOH/NaOH) or ammonia to activate the nitrile.[1]

Reaction Logic:

  • Activation: Base activates the nitrile carbon of acetonitrile.

  • Nucleophilic Attack: The nitrile nitrogen of dicyandiamide attacks the activated acetonitrile.

  • Cyclization: Intramolecular rearrangement and ring closure form the stable aromatic triazine core.

SynthesisMechanismReactantsReactantsDicyandiamide + AcetonitrileIntermediateIntermediateImidoylguanidine SpeciesReactants->IntermediateBase Cat. (KOH)Heat (80-130°C)TransitionTransition StateCyclization & H-ShiftIntermediate->TransitionIntramolecularNucleophilic AttackProductProductAcetoguanamine(C4H7N5)Transition->ProductAromatization

Figure 1: Step-wise cyclization mechanism for Acetoguanamine synthesis.[1]

Laboratory Synthesis Protocol

Note: This protocol is adapted for high-purity synthesis suitable for pharmaceutical intermediate usage.

Reagents:

  • Dicyandiamide (1.0 eq)

  • Acetonitrile (Excess, acts as solvent/reactant)[3]

  • Potassium Hydroxide (KOH) (0.1 eq, catalyst)

  • Solvent: Methyl Cellosolve (2-methoxyethanol) or neat Acetonitrile under pressure.[1]

Step-by-Step Methodology:

  • Setup: Equip a high-pressure reactor (autoclave) or a heavy-walled round-bottom flask (if using high-boiling solvent) with a mechanical stirrer and reflux condenser.[1]

  • Charging: Load Dicyandiamide (84 g, 1 mol) and KOH (5.6 g) into the vessel.

  • Solvent Addition: Add Acetonitrile (excess, ~200 mL) if running under pressure, or Methyl Cellosolve (300 mL) followed by Acetonitrile (1.2 eq) if running at atmospheric pressure.[1]

  • Reaction: Heat the mixture to 110–120°C .

    • Causality: This temperature overcomes the activation energy for the nitrile addition without degrading the dicyandiamide.

  • Monitoring: Maintain reflux/pressure for 3–5 hours. The solution will initially clear, followed by the precipitation of the white product.

  • Quench & Isolation: Cool the reaction mixture to 10°C. Filter the crystalline precipitate.

  • Purification (Self-Validating Step):

    • Wash the filter cake with hot water (80°C).

    • Logic: Acetoguanamine is sparingly soluble in water, whereas unreacted dicyandiamide and KOH are highly soluble. This ensures removal of starting materials.[4]

  • Drying: Dry under vacuum at 100°C to constant weight.

Part 4: Medicinal Chemistry Applications[3][10][11][12][13]

The 1,3,5-triazine core of acetoguanamine is a "privileged scaffold."[1] Its rigid structure and defined hydrogen-bonding vectors allow it to mimic the purine/pyrimidine bases of DNA/RNA, making it highly relevant for antimetabolite and kinase inhibitor design.

Pharmacophore Versatility

Acetoguanamine serves as a template for Multitarget-Directed Ligands (MTDLs) , particularly in Alzheimer's research (targeting AChE and Aβ aggregation) and Oncology (targeting DHFR or kinases).[1]

DrugDiscoveryCoreAcetoguanamine Scaffold(1,3,5-Triazine Core)Mod1N-Alkylation/Acylation(Solubility & Bioavailability)Core->Mod1 DerivatizationMod2C6-Methyl Extension(Lipophilic Pocket Filling)Core->Mod2 OptimizationTarget1Target: DHFR/Kinases(Anticancer)Mod1->Target1Target2Target: AChE / Aβ(Neuroprotection)Mod1->Target2Target3Target: Metal Chelation(Fluorescent Sensors)Mod2->Target3

Figure 2: Strategic derivatization of Acetoguanamine in drug discovery.

Part 5: Analytical Characterization (HPLC Method)

To ensure the integrity of Acetoguanamine used in research, a robust HPLC method is required. This protocol separates the target from potential melamine or dicyandiamide impurities.[4]

HPLC-UV Protocol

System: Agilent 1200/Shimadzu LC-20 or equivalent with DAD/UV detector.

ParameterSpecificationRationale
Column C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µmStandard reversed-phase separation.[1]
Mobile Phase A 10 mM Phosphate Buffer (pH 7.0)Controls ionization of amino groups.
Mobile Phase B Acetonitrile (HPLC Grade)Organic modifier for elution.[1]
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.[1]
Gradient Isocratic: 90% A / 10% BAcetoguanamine is polar; high aqueous content retains it.[1]
Detection UV @ 215 nm & 240 nm215 nm for high sensitivity; 240 nm for specificity.[1]
Injection Vol 10 µLStandard loop size.[1]
Column Temp 30°CEnsures reproducibility.

Self-Validating System Suitability:

  • Retention Time: Acetoguanamine should elute between 3.0 – 5.0 minutes.[1]

  • Tailing Factor: Must be < 1.5 (Triazines can tail due to silanol interactions; pH 7.0 buffer minimizes this).[1]

  • Resolution: If Dicyandiamide is present, resolution (Rs) > 2.0.

Part 6: Safety & Toxicology[3]

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling: Use in a fume hood.[1] Wear nitrile gloves and safety goggles.

  • Storage: Keep in a cool, dry place away from strong oxidizing agents and acids.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10949, Acetoguanamine.[1] Retrieved from [Link]

  • MDPI (2025). 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease.[1] Retrieved from [Link][2][4]

  • Organic Syntheses. Preparation of Guanamines (Benzoguanamine analog methodology).[1] Retrieved from [Link]

  • CIPAC (2020). Multi-active method for the analysis of active substances (Triazine Analysis Guidelines). Retrieved from [Link]

Technical Monograph: 6-Methyl-1,3,5-triazine-2,4-diamine (Acetoguanamine)

[1][2][3][4][5][6]

Executive Summary

6-Methyl-1,3,5-triazine-2,4-diamine , commercially known as Acetoguanamine , is a guanamine derivative distinguished by its specific methylation at the 6-position of the 1,3,5-triazine ring.[1][2][3][4][5][6] While structurally analogous to melamine (2,4,6-triamino-1,3,5-triazine), the substitution of one amino group with a methyl group fundamentally alters its reactivity profile. This modification reduces the cross-linking density in formaldehyde condensation reactions, imparting superior flexibility and post-forming capabilities to amino resins. Beyond its dominance in the polymer sector, Acetoguanamine serves as a critical pharmacophore scaffold in medicinal chemistry, offering a versatile platform for the synthesis of dihydrofolate reductase (DHFR) inhibitors and other heterocyclic APIs.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][8][9][10][11][12]

CAS Number: 542-02-9 [1][7][2][3][8][6][][10][11]

The physicochemical stability of Acetoguanamine is derived from the aromaticity of the s-triazine ring. The compound exhibits high thermal stability but distinct solubility limitations that dictate protocol design in both synthesis and analysis.

Table 1: Physicochemical Specifications
PropertySpecificationNotes
IUPAC Name 6-Methyl-1,3,5-triazine-2,4-diamine-
Synonyms Acetoguanamine; 2,4-Diamino-6-methyl-s-triazine-
Molecular Formula C₄H₇N₅-
Molecular Weight 125.13 g/mol -
Appearance White crystalline powder-
Melting Point 274–276 °CHigh thermal resistance
Density ~1.39 g/cm³-
Solubility Soluble in DMSO, Methanol (hot)Poorly soluble in water (11.2 g/L @ 20°C)
pKa ~4.5Weak base

Synthetic Pathways & Mechanism

The industrial and laboratory synthesis of Acetoguanamine predominantly relies on the condensation of dicyandiamide (cyanoguanidine) with acetonitrile . This reaction is base-catalyzed and proceeds via a cyclization mechanism that forms the stable triazine ring.

Mechanistic Insight

The reaction requires a strong base (e.g., KOH or Piperidine) to activate the nitrile carbon. The nucleophilic nitrogen of the dicyandiamide attacks the nitrile carbon of acetonitrile. The resulting intermediate undergoes intramolecular cyclization and rearrangement to form the thermodynamically stable 1,3,5-triazine core.

Experimental Protocol: Laboratory Scale Synthesis
  • Reagents: Dicyandiamide (1.0 eq), Acetonitrile (excess/solvent), KOH (0.1 eq), Methyl Cellosolve (solvent).

  • Reaction: Heat the mixture to reflux (approx. 90-110°C). The reaction is exothermic; control temperature to prevent runaway.

  • Work-up: Upon completion (monitored by TLC/HPLC), cool the mixture to precipitate the crude product.

  • Purification: Filter the solid and wash extensively with hot water to remove unreacted dicyandiamide. Recrystallize from ethanol or water/DMF mixtures if high purity (>99%) is required.

Visualization: Synthesis Mechanism

SynthesisMechanismReactantsReactants(Dicyandiamide + Acetonitrile)ActivationActivation(Base Catalyst: KOH/NaOH)Reactants->Activation Mix & HeatIntermediateIntermediate(Imidoylguanidine Species)Activation->Intermediate Nucleophilic AdditionCyclizationCyclization(Intramolecular Nucleophilic Attack)Intermediate->Cyclization Ring ClosureProductProductAcetoguanamine (CAS 542-02-9)Cyclization->Product Tautomerization

Figure 1: Step-wise cyclization mechanism for the synthesis of Acetoguanamine from dicyandiamide.

Industrial & Pharmaceutical Applications[4][5][14]

A. Polymer Chemistry (Resin Modification)

Unlike melamine, which has three amino groups allowing for high cross-link density (brittle), Acetoguanamine possesses only two amino groups.[6] The methyl group at the 6-position acts as a chain terminator or spacer.

  • Effect: When co-condensed with formaldehyde, it produces resins with lower cross-link density.

  • Benefit: This imparts flexibility, enabling the production of post-forming laminates (laminates that can be heated and bent around curves without cracking).[5]

B. Pharmaceutical Development (Privileged Scaffold)

The 1,3,5-triazine ring is a "privileged scaffold" in drug discovery due to its ability to engage in hydrogen bonding and pi-stacking interactions with biological targets.

  • Antifolates: Diamino-triazines are structural mimics of the pteridine ring in folic acid, making them potent inhibitors of Dihydrofolate Reductase (DHFR).

  • Combinatorial Chemistry: The methyl group provides a handle for further functionalization (e.g., radical halogenation followed by nucleophilic substitution) to create diverse libraries of bioactive molecules.

Analytical Characterization & Quality Control

Accurate quantification is critical due to the presence of potential impurities like melamine or unreacted dicyandiamide.

High-Performance Liquid Chromatography (HPLC) Protocol[6][15]
  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Phosphoric Acid (Buffer pH ~2.5).

    • Solvent B: Acetonitrile.[12]

    • Isocratic Mode: 90:10 (A:B) typically suffices due to the polarity of the compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Amide/Amine absorption) and 254 nm (Aromatic ring).

  • Sample Prep: Dissolve 10 mg in 10 mL DMSO (due to water insolubility), then dilute with mobile phase.

Visualization: Analytical Workflow

AnalyticalWorkflowSampleRaw Sample(Powder)PrepSample PrepDissolve in DMSO -> Dilute w/ Mobile PhaseSample->Prep Weigh 10mgSeparationHPLC SeparationC18 Column, Isocratic FlowPrep->Separation Inject 10µLDetectionDetectionUV @ 210nm / 254nmSeparation->Detection ElutionAnalysisData AnalysisPeak Area Integration vs StandardDetection->Analysis Signal Processing

Figure 2: Standardized HPLC workflow for purity assessment of Acetoguanamine.

Safety & Handling (SDS Summary)

Hazard Classification: Irritant (Xi).

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and N95 dust mask are mandatory to prevent inhalation of fine particulates.

  • Storage: Store in a cool, dry place away from strong oxidizing agents and acids (potential for hydrolysis or exothermic reaction).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10949: Acetoguanamine. PubChem. Available at: [Link]

  • Simons, T. J. (2021). Synthetic accesses to biguanide compounds. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Organic Syntheses. Benzoguanamine (Analogous Synthesis Procedure). Org.[6] Synth. 1954, 34, 4. Available at: [Link]

Technical Monograph: Acetoguanamine Solubility & Physicochemical Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of Acetoguanamine (2,4-diamino-6-methyl-1,3,5-triazine), focusing on its molecular weight characteristics and solubility thermodynamics.[1][2] While widely recognized as a resin modifier, Acetoguanamine serves as a critical 1,3,5-triazine scaffold in medicinal chemistry.[2] This document synthesizes quantitative solubility data, thermodynamic rationale, and purification protocols to support researchers in synthesis and formulation.

Part 1: Molecular Identity & Mass Spectrometry Profile[2]

For analytical chemists and formulation scientists, distinguishing between average molecular weight (for stoichiometry) and monoisotopic mass (for mass spectrometry identification) is critical.[1][2]

Structural Constants
PropertyValueUnitNotes
Chemical Name 2,4-Diamino-6-methyl-1,3,5-triazine-IUPAC
CAS Registry 542-02-9--
Formula

-Nitrogen-rich heterocycle
Average Molecular Weight 125.13 g/mol Used for molarity/stoichiometry
Monoisotopic Mass 125.0701 DaUsed for HRMS (M+H)+ identification
pKa ~4.5-Weak base; protonates at low pH
Density 1.42g/cm³High density due to packing efficiency
Structural Implications

Acetoguanamine is structurally analogous to melamine, with one amino group replaced by a methyl group.[1][2] This substitution breaks the perfect symmetry of melamine, slightly reducing the lattice energy, yet the molecule retains a high capacity for intermolecular hydrogen bonding.[2] This "donor-acceptor" motif is the primary driver of its solubility behavior.[1][2]

Part 2: Solubility Thermodynamics & Solvent Interaction[1][2]

Acetoguanamine exhibits a solubility profile characteristic of high-melting-point heterocycles: high crystal lattice energy competes aggressively against solvation enthalpy .[1][2]

Quantitative Solubility Data (at 25°C)

The following data represents saturation limits. Note the distinct preference for glycol-based solvents over simple alcohols.[1][2]

SolventSolubility (g/L)Solubility CategoryMechanistic Insight
Ethyl Glycol 42.8 ModerateExcellent H-bond matching with triazine ring.[1][2]
Water 11.2LowHydrophobic methyl group limits water interaction despite H-bonding.[1][2]
Ethanol 4.0PoorInsufficient polarity to break crystal lattice.[1][2]
n-Butanol 2.8PoorSteric hindrance reduces solvation efficiency.[1][2]
Methanol 1.7Very PoorSurprisingly low; likely due to poor entropy of mixing.[1][2]
THF 1.7Very PoorLack of H-bond donors limits interaction.[1][2]
Diethyl Ether 0.1InsolubleNon-polar nature incompatible with triazine polarity.[1][2]

Data Source: Consolidated from Alzchem Technical Data and standard physicochemical databases.

The Thermodynamics of Dissolution

The dissolution of Acetoguanamine is endothermic .[1][2] The energy required to break the intermolecular hydrogen bonds in the crystal lattice (Melting Point ~274°C) is significant.[1][2]

  • Cold Solvents: The solvation energy (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) is insufficient to overcome the lattice energy (
    
    
    
    ).[2]
  • Hot Solvents: As temperature (

    
    ) increases, the 
    
    
    
    term (entropy) dominates the Gibbs Free Energy equation (
    
    
    ), driving dissolution.[2]
Diagram 1: Solubility Logic & Solvent Selection

This diagram illustrates the decision matrix for solvent selection based on thermodynamic principles.[2]

SolubilityLogic cluster_Solvents Solvent Interaction Potential Target Acetoguanamine Crystal Lattice H_Bond Intermolecular H-Bonding (Strong) Target->H_Bond Stabilized by Water Water (High Polarity, High Surface Tension) H_Bond->Water Resists Dissolution (Hydrophobic Effect) Glycol Ethyl Glycol (Bidentate H-Bonding) H_Bond->Glycol Disrupted by Chelation-like Solvation Ether Ether/THF (Low Polarity) H_Bond->Ether Unaffected Result_Low Low Solubility (<12 g/L) Water->Result_Low Result_High High Solubility (>40 g/L) Glycol->Result_High Ether->Result_Low No Interaction caption Figure 1: Thermodynamic barriers to Acetoguanamine dissolution.

Part 3: Experimental Protocol - Purification via Recrystallization[1][2]

Objective: Isolate high-purity Acetoguanamine (>99.5%) from crude synthesis mixtures or degraded shelf stock. Principle: Exploiting the steep solubility curve in water.[1][2] While solubility is 11.2 g/L at 25°C, it rises significantly near boiling (100°C), allowing for efficient recovery upon cooling.[2]

Reagents & Equipment
  • Crude Acetoguanamine [1][2]

  • Solvent: Deionized Water (Type II)[1][2]

  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, Vacuum filtration setup (Buchner funnel), Heating mantle.[2]

Step-by-Step Methodology
  • Saturation Calculation:

    • Weigh 10.0 g of crude Acetoguanamine.[1][2]

    • Calculate theoretical water volume: At ~95°C, solubility is estimated >50 g/L. Use approx. 150-200 mL water to ensure complete dissolution without excessive dilution.[1][2]

  • Dissolution (The "Hot" Phase):

    • Suspend crude solid in water.[1][2]

    • Heat to 95°C (do not boil violently) with vigorous stirring.

    • Critical Checkpoint: If the solution is not clear after 15 mins at 95°C, add water in 10 mL increments. If particulates remain (insoluble impurities), perform a hot filtration .[1][2]

  • Hot Filtration (Optional but Recommended):

    • Pre-heat the Buchner funnel with boiling water to prevent premature crystallization in the stem.[1][2]

    • Filter the hot solution rapidly to remove mechanical impurities.[1][2]

  • Controlled Crystallization:

    • Allow the filtrate to cool to room temperature (25°C) slowly over 2 hours. Rapid cooling yields small, impure crystals.

    • Once at RT, chill in an ice bath (0-4°C) for 1 hour to maximize yield (solubility drops <5 g/L).

  • Isolation & Drying:

    • Filter crystals under vacuum.[1][2]

    • Wash cake with 20 mL ice-cold water (minimizes product loss).

    • Dry in a vacuum oven at 60°C for 4 hours.

Validation
  • Melting Point: Target range 274–276°C . A lower range indicates retained solvent or impurities.[1][2]

  • HPLC: Purity should exceed 99.0%.

Diagram 2: Recrystallization Workflow

This flowchart details the critical decision points in the purification process.

PurificationFlow Start Crude Acetoguanamine Dissolve Suspend in Water Heat to 95°C Start->Dissolve Check Solution Clear? Dissolve->Check HotFilter Hot Filtration (Remove Insolubles) Check->HotFilter No (Particulates) Cooling Controlled Cooling (95°C -> 25°C -> 4°C) Check->Cooling Yes (Clear) HotFilter->Cooling Isolate Vacuum Filtration & Cold Wash Cooling->Isolate Dry Vacuum Dry (60°C, 4h) Isolate->Dry QC QC: MP 274-276°C Dry->QC caption Figure 2: Thermal recrystallization protocol for triazine purification.

Part 4: Implications for Drug Development[2]

While Acetoguanamine is an industrial chemical, the 2,4-diamino-1,3,5-triazine moiety is a privileged scaffold in medicinal chemistry (e.g., Altretamine, Methotrexate analogs).[2]

Scaffold Utility

Researchers utilizing Acetoguanamine as a starting material for drug libraries often target the methyl group (C6 position) for oxidation or the amino groups for acylation.[1][2]

  • Solubility Challenge in Assays: Due to low water solubility (11.2 g/L), stock solutions for biological assays should be prepared in DMSO (where solubility is higher) or Ethyl Glycol , then diluted into aqueous buffers.[2]

  • Precipitation Risk: When diluting a DMSO stock >1000x into aqueous media, the rapid shift in polarity can cause Acetoguanamine to crash out.[1][2] Dynamic Light Scattering (DLS) is recommended to verify solution homogeneity in bioassays.[1][2]

References

  • Alzchem Group. (2022).[1][2] Acetoguanamine Technical Data Sheet. Retrieved from [1][2]

  • National Center for Biotechnology Information. (n.d.).[1][2] PubChem Compound Summary for CID 10949, Acetoguanamine. Retrieved from [1][2]

  • European Chemicals Agency (ECHA). (n.d.).[1][2] Registration Dossier: 6-methyl-1,3,5-triazine-2,4-diamine.[1][2][3][4][5][6] Retrieved from [1][2]

  • Sigma-Aldrich. (n.d.).[1][2] Solubility Table for Water at Temperature. Retrieved from [1][2]

Sources

Mechanism of action of triazine compounds in biological systems.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Triazine Scaffold as a Privileged Structure

The triazine ring—specifically the 1,3,5-triazine (s-triazine) and 1,2,4-triazine isomers—represents a "privileged scaffold" in medicinal and agricultural chemistry. Its planar, electron-deficient nature allows it to mimic fundamental biological substrates, most notably the adenine and cytosine bases of DNA/RNA and ATP.

This structural mimicry dictates its diverse biological mechanisms:

  • In Plants: It mimics plastoquinone, blocking electron transport in Photosystem II.

  • In Oncology (Kinase Inhibition): It mimics ATP, competitively inhibiting PI3K/mTOR pathways.

  • In Oncology (Epigenetics): It mimics cytosine, acting as a "suicide substrate" for DNA methyltransferases (DNMTs).

  • In Parasitology: It disrupts mitochondrial respiration and nuclear division in apicomplexan protozoa.

This guide dissects these mechanisms with a focus on molecular interactions, causality, and validation protocols.

Mechanism I: Photosynthetic Control (The D1 Protein Blockade)

Primary Application: Herbicides (Atrazine, Simazine, Terbuthylazine)

Molecular Interaction

The classical mechanism of triazine herbicides is the inhibition of photosynthesis at the thylakoid membrane.

  • Target: The D1 protein (PsbA) of the Photosystem II (PSII) reaction center.

  • Binding Site: The Q_B niche (Plastoquinone binding site).

  • Key Residues: The triazine ring binds non-covalently to the D1 protein, primarily interacting with Serine-264 (via hydrogen bonding) and Histidine-215 .

The Causality Chain
  • Displacement: Triazines displace the native electron carrier, Plastoquinone (PQ), from the Q_B site because they have a higher binding affinity.

  • Electron Blockade: Electrons normally flow from Q_A

    
     Q_B. With Q_B blocked, electrons accumulate at Q_A.
    
  • Triplet State Formation: The inability to transfer electrons causes the P680 reaction center to enter a triplet state (

    
    P680).
    
  • ROS Generation:

    
    P680 reacts with ground-state oxygen (
    
    
    
    O
    
    
    ) to form singlet oxygen (
    
    
    O
    
    
    ).
  • Lipid Peroxidation: Singlet oxygen attacks membrane lipids, destroying the thylakoid integrity and causing chlorosis/necrosis.

Pathway Visualization

PSII_Inhibition Light Photon Absorption PSII Photosystem II (P680) Light->PSII QA Plastoquinone A (Q_A) PSII->QA e- transfer QB_Site Q_B Binding Site (D1 Protein) QA->QB_Site Native Path Block Electron Transport BLOCKED QB_Site->Block Triazine Occupancy Triazine Triazine Herbicide Triazine->QB_Site High Affinity Binding ROS Singlet Oxygen (ROS) Formation Block->ROS Energy Dissipation Death Lipid Peroxidation & Cell Death ROS->Death

Figure 1: The cascade of Photosystem II inhibition initiated by triazine binding at the D1 protein.

Mechanism II: Oncological Targets (Dual Modality)

Kinase Inhibition (PI3K/mTOR)

Compounds: Gedatolisib, ZSTK-474 Mechanism: ATP Competition

Triazine derivatives (often morpholine-substituted) function as potent inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways.

  • Hinge Binding: The nitrogen atoms in the triazine ring form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket (specifically Val851 in PI3K

    
    ).
    
  • Selectivity: Substituents (e.g., dithiocarbamates) extend into the affinity pocket, interacting with residues like Gln859 , conferring selectivity over other kinases.

  • Outcome: Blockade of phosphorylation prevents AKT activation, inducing G1 cell cycle arrest and apoptosis in tumor cells.

Epigenetic Modulation (DNMT Inhibition)

Compounds: 5-Azacytidine (Azacitidine), 5-Aza-2'-deoxycytidine (Decitabine) Mechanism: Covalent Trapping (The "Suicide Substrate")

Unlike kinase inhibitors, these are triazine nucleosides. Their mechanism is distinct and relies on metabolic activation.

  • Incorporation: The drug is phosphorylated by uridine-cytidine kinase (UCK) and incorporated into DNA in place of Cytosine.

  • Recognition: DNA Methyltransferase (DNMT1) recognizes the azacytosine-guanine dinucleotide.

  • Covalent Attack: DNMT1 initiates a nucleophilic attack on the C6 position of the triazine ring.

  • The Trap: Normally, a beta-elimination reaction releases the enzyme. However, the Nitrogen at position 5 (N5) of the triazine ring prevents proton abstraction. The enzyme remains covalently bound to the DNA.

  • Degradation: The trapped DNMT1 is targeted for proteasomal degradation, leading to global hypomethylation and re-expression of tumor suppressor genes.

Epigenetic Pathway Visualization

DNMT_Trap Substrate 5-Azacytidine (Prodrug) Phospho Tri-phosphate Metabolite Substrate->Phospho Kinases DNA_Inc Incorporation into DNA Helix Phospho->DNA_Inc Replication DNMT DNMT1 Enzyme Binding DNA_Inc->DNMT Trap Covalent Trapping (No Beta-Elimination) DNMT->Trap Nucleophilic Attack Degradation DNMT1 Degradation (Proteasome) Trap->Degradation GeneEx Tumor Suppressor Re-expression Degradation->GeneEx Hypomethylation

Figure 2: The "Suicide Substrate" mechanism of triazine nucleosides leading to DNMT depletion.

Mechanism III: Antiprotozoal Respiratory Inhibition

Compounds: Toltrazuril, Ponazuril, Diclazuril Target: Apicomplexan Parasites (e.g., Eimeria, Sarcocystis neurona)

Triazine-based antiprotozoals (triazinetriones) exhibit a dual mechanism distinct from the antibacterial DHFR inhibition seen in other classes.

  • Respiratory Chain Blockade: Toltrazuril inhibits the mitochondrial electron transport chain, specifically targeting succinate-cytochrome C reductase (Complex II/III interface) and NADH oxidase . This collapses the mitochondrial membrane potential.

  • Pyrimidine Synthesis Inhibition: It inhibits dihydroorotate-cytochrome C reductase , a critical enzyme for pyrimidine biosynthesis in parasites.

  • Organelle Disruption: This bioenergetic failure leads to the vacuolization and destruction of the apicoplast (a relic plastid essential for parasite survival) and the mitochondrion, halting nuclear division (schizogony).

Toxicology: The Endocrine Disruption Controversy

Compound: Atrazine Mechanism: Aromatase Induction[1]

While triazines are designed for specific targets, off-target effects in vertebrates are a major regulatory focus.

  • Mechanism: Atrazine inhibits phosphodiesterase (PDE) enzymes.

  • Cascade: PDE inhibition

    
     Increased intracellular cAMP 
    
    
    
    Activation of protein kinase A (PKA)
    
    
    Phosphorylation of Steroidogenic Factor 1 (SF-1).
  • Outcome: Activated SF-1 binds to the promoter of the CYP19 gene (Aromatase), increasing the conversion of testosterone to estrogen. This is the proposed mechanism for demasculinization observed in amphibian models (Xenopus laevis).[1][2]

Experimental Protocols for Validation

Protocol A: Quantifying PSII Inhibition (Chlorophyll Fluorescence)

Purpose: To determine the IC50 of a triazine derivative on Photosystem II efficiency.

  • Preparation: Isolate thylakoids from spinach or use whole algae (Chlamydomonas reinhardtii). Adjust chlorophyll concentration to 20 µg/mL.

  • Treatment: Incubate samples with a logarithmic dilution series of the triazine compound (0.01 µM to 100 µM) for 30 minutes in the dark.

  • Measurement: Use a Pulse-Amplitude Modulated (PAM) Fluorometer.

    • Measure

      
       (minimal fluorescence).
      
    • Apply a saturating light pulse (>3000 µmol photons/m²/s).

    • Measure

      
       (maximal fluorescence).
      
  • Calculation: Calculate the quantum yield of PSII:

    
    .
    
  • Validation: A decrease in

    
     relative to solvent control indicates D1 protein binding.
    
Protocol B: Kinase Selectivity Profiling (ADP-Glo Assay)

Purpose: To confirm ATP-competitive inhibition of PI3K/mTOR.

  • Reagents: Recombinant PI3K

    
    , PIP2:PS lipid substrate, ATP (10 µM), and test compound.
    
  • Reaction: Mix enzyme, substrate, and compound in kinase buffer. Initiate reaction with ATP. Incubate for 60 mins at RT.

  • Depletion Step: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate 40 mins.

  • Detection: Add Kinase Detection Reagent to convert ADP (product) back to ATP, which drives a luciferase reaction.

  • Readout: Measure luminescence. Lower luminescence = Higher inhibition (less ADP produced).

Data Summary: Comparative Potency

Compound ClassPrimary TargetKey Binding InteractionTypical IC50 / Ki
Herbicide (Atrazine) PSII D1 ProteinSer264 H-bond~0.1 - 0.5 µM (Plants)
Oncology (ZSTK-474) PI3K (Pan-Class I)Val851 H-bond (Hinge)37 nM (PI3K

)
Epigenetic (Azacitidine) DNMT1Covalent C6-Cys trap~0.3 - 2.0 µM (Cellular)
Antiprotozoal (Toltrazuril) Resp. Chain ComplexUnknown specific residue~1 - 5 µg/mL (Parasite)

References

  • Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. PubMed. [Link]

  • Specific-binding site of triazines on the D1 protein subunit of photosystem II. ResearchGate. [Link]

  • Targeting of 5-aza-2′-deoxycytidine residues by chromatin-associated DNMT1 induces proteasomal degradation of the free enzyme. Nucleic Acids Research. [Link]

  • Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine. International Journal of Cancer. [Link]

  • Possible Mode of Action of Toltrazuril: Studies on Two Eimeria Species and Mammalian and Ascaris Suum Enzymes. PubMed. [Link]

  • Atrazine-Induced Aromatase Expression Is SF-1 Dependent: Implications for Endocrine Disruption in Wildlife and Reproductive Cancers in Humans. Environmental Health Perspectives. [Link]

  • Atrazine induces complete feminization and chemical castration in male African clawed frogs (Xenopus laevis). PNAS. [Link]

Sources

Safety, toxicity, and handling of N,N,6-trimethyl-1,3,5-triazine-2,4-diamine.

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Toxicity, and Handling Protocols for Pharmaceutical & Agrochemical Applications

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8]

N,N,6-trimethyl-1,3,5-triazine-2,4-diamine (CAS: 21320-31-0) is a specific alkylated derivative of acetoguanamine. In the context of drug development and resin synthesis, it serves as a critical intermediate, often utilized for its electron-deficient aromatic ring which facilitates


 stacking interactions in drug delivery systems and supramolecular assemblies.
Nomenclature Clarification

To ensure experimental precision, researchers must distinguish this specific isomer from its parent and fully methylated analogs.

IdentifierValueContext
IUPAC Name

-trimethyl-1,3,5-triazine-2,4-diamine
Specific Isomer
Common Synonyms 2-Amino-4-(dimethylamino)-6-methyl-s-triazine; Acetoguanamine, N,N-dimethyl-Synthesis / Industrial
CAS Number 21320-31-0 Primary Identifier
Parent Compound Acetoguanamine (CAS 542-02-9)Lacks N-methyl groups
Molecular Formula

MW: 153.19 g/mol
Physicochemical Profile[6]
  • Appearance: White crystalline solid.[1][2][3]

  • Solubility: Soluble in polar organic solvents (DMSO, Methanol); limited solubility in water compared to non-methylated triazines.[2]

  • pKa: ~4.5 (Weak base due to ring nitrogen electron withdrawal).

  • Stability: Thermally stable but susceptible to hydrolysis under strong acidic/basic conditions.

Toxicology & Safety Assessment

Mechanism of Toxicity

The toxicity of triazine diamines is governed by two primary mechanisms: crystalluria and nitrogenous load .

  • Renal Deposition: Like melamine and cyanuric acid, N,N,6-trimethyl-1,3,5-triazine-2,4-diamine has low aqueous solubility at physiological pH. High systemic concentrations can lead to precipitation in the renal tubules, causing mechanical damage and acute kidney injury (AKI).

  • Irritation Pathway: The dimethylamino group increases lipophilicity compared to acetoguanamine, enhancing dermal penetration. Upon contact, the compound acts as a local irritant to mucous membranes and the respiratory tract.[2]

Toxicological Data Summary
EndpointValue/ClassificationSpeciesRelevance
Acute Oral Toxicity (

)
> 2,000 mg/kg (Estimated)*RatCategory 5 (Low)
Skin Corrosion/Irritation Category 2 (H315)RabbitModerate Irritant
Serious Eye Damage Category 2A (H319)RabbitSevere Irritant
STOT - Single Exposure Category 3 (H335)HumanRespiratory Tract Irritation

*Note: Estimate based on SAR (Structure-Activity Relationship) with Acetoguanamine (


 2740 mg/kg).
Degradation & Metabolic Pathways

Understanding the breakdown of this molecule is vital for environmental impact assessments and pharmacokinetic studies. The primary degradation route is hydrolysis, sequentially stripping the amine groups.

DegradationPathway Parent N,N,6-trimethyl-1,3,5-triazine-2,4-diamine (Active) Hydrolysis1 Hydrolysis (Acid/Enzymatic) Parent->Hydrolysis1 Inter1 Intermediate: N-methyl-acetoguanamine derivatives Ammeline N-substituted Ammeline (Low Solubility) Inter1->Ammeline Deamination Hydrolysis1->Inter1 Cyanuric Cyanuric Acid Derivative (Nephrotoxic Accumulation) Ammeline->Cyanuric Complete Hydrolysis

Figure 1: Predicted hydrolytic degradation pathway. The conversion to Cyanuric Acid derivatives presents the highest risk for renal crystallization.

Handling & Containment Protocols

Engineering Controls
  • Primary Barrier: All weighing and transfer operations must occur within a certified Chemical Fume Hood (Face velocity > 0.5 m/s).

  • Dust Control: Use a static-dissipative balance enclosure. Triazine dusts are often electrostatic and can disperse easily.

Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Synthesis/Handling Nitrile Gloves (Double gloving recommended), Lab Coat, Safety Goggles.Prevent dermal absorption and eye irritation.
Spill Cleanup P100/N95 Respirator + Tyvek Suit.Prevent inhalation of particulates (H335).
High Temp Processing Full-face Respirator (Organic Vapor/Acid Gas cartridge).Potential release of methylamine or NOx vapors.
Emergency Response: Spill Management

Protocol:

  • Isolate: Evacuate the immediate area (radius 5m).

  • Suppress: Dampen the spill slightly with an inert solvent (e.g., PEG-400 or water mist) to prevent dust generation. Do not use dry sweeping.

  • Neutralize: No specific neutralization required; the compound is stable.

  • Collect: Scoop into a hazardous waste container labeled "Toxic Organic Solid."

  • Decontaminate: Wash surface with 10% ethanolic soap solution followed by water.

Analytical Validation & Quality Control

To ensure scientific integrity, the identity and purity of N,N,6-trimethyl-1,3,5-triazine-2,4-diamine must be validated before use in biological assays.

Purity Assay (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Trifluoroacetic acid (TFA).

    • B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Triazine ring absorption).

  • Acceptance Criteria: Single peak > 98% area integration.

Structural Verification (NMR)
  • Solvent: DMSO-

    
    .
    
  • Key Signals:

    • 
       ~2.2 ppm (Singlet, 3H, Ring-
      
      
      
      ).
    • 
       ~3.0 ppm (Singlet, 6H, 
      
      
      
      ).
    • 
       ~6.5-7.0 ppm (Broad Singlet, 2H, 
      
      
      
      ).

Experimental Workflow: Safe Synthesis Handling

The following workflow illustrates the decision logic for handling this compound during synthesis or formulation, emphasizing the "Self-Validating" safety approach.

SafetyWorkflow Start Start: Material Receipt (CAS 21320-31-0) CheckSDS Verify SDS & GHS Labels (Check for H315, H319, H335) Start->CheckSDS Decision1 Is Fume Hood Available? CheckSDS->Decision1 Weighing Weighing Procedure Dissolution Dissolution/Reaction (Solvent: DMSO/MeOH) Weighing->Dissolution Use Static Control Decision1->Weighing Yes Stop STOP: Do Not Proceed Respiratory Risk Decision1->Stop No Waste Waste Disposal (Segregate from Oxidizers) Dissolution->Waste Post-Experiment

Figure 2: Operational safety logic for handling N,N,6-trimethyl-1,3,5-triazine-2,4-diamine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 592622, N,N,6-Trimethyl-1,3,5-triazine-2,4-diamine. Retrieved January 28, 2026 from [Link].

  • European Chemicals Agency (ECHA). Registration Dossier: 1,3,5-Triazine-2,4-diamine, 6-methyl- (Acetoguanamine).[4] (Used for SAR toxicity estimation). Retrieved from [Link].[4]

  • Osawa, T., et al. (2016). Poly(2-oxazoline) block copolymers with aromatic heterocyclic side chains. (Discusses the use of N,N,6-trimethyl-1,3,5-triazine-2,4-diamine moieties in drug delivery). National Institutes of Health. Retrieved from [Link].

Sources

Technical Guide: Design and Synthesis of Substituted 1,3,5-Triazine Diamines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3,5-triazine (s-triazine) scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its pseudo-aromaticity, high electron deficiency, and three-fold symmetry. For drug development professionals, the substituted 1,3,5-triazine diamine subclass offers a tunable pharmacophore capable of mimicking the adenine ring of ATP or the pteridine ring of folate.

This guide moves beyond basic synthesis to explore the chemoselective engineering of these scaffolds. We analyze the thermodynamic gating that allows for precise stepwise substitution and detail the structure-activity relationships (SAR) that drive their efficacy as kinase inhibitors, DHFR antagonists, and covalent modifiers.

The Pharmacophore: Mechanistic Basis of Efficacy

The "Hinge Binder" Concept (Kinase Inhibition)

In the context of kinase drug discovery, the 1,3,5-triazine diamine motif functions primarily as a hinge-binding scaffold. The nitrogen atoms within the ring (N1, N3, N5) serve as hydrogen bond acceptors, while the exocyclic amino groups (C2-NH, C4-NH) act as hydrogen bond donors.

  • Adenine Mimicry: The geometry of the triazine diamine closely resembles the purine core of ATP.

  • Interaction Logic:

    • N1/N3: Accepts H-bonds from the backbone NH of the kinase hinge region (e.g., Val, Leu residues).

    • Exocyclic Amines: Donate H-bonds to the backbone Carbonyls of the hinge.

    • C6 Substituent: This "exit vector" allows the molecule to extend into the solvent-exposed region or the hydrophobic back-pocket (Gatekeeper residue interaction), modulating selectivity and solubility.

Dihydrofolate Reductase (DHFR) Inhibition

The s-triazine ring is bioisosteric to the pyrimidine ring of folic acid. Diamine substitution at positions 2 and 4 creates a protonation state under physiological conditions that mimics the pteridine ring, facilitating high-affinity binding to Asp27 (in bacterial DHFR) or Glu30 (in human DHFR) via ionic interactions.

Synthetic Architecture: Temperature-Controlled Chemoselectivity

The synthesis of non-symmetric 1,3,5-triazine diamines relies on the Nucleophilic Aromatic Substitution (


)  of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The success of this pathway is governed by the deactivation effect: replacing one electron-withdrawing chlorine with an electron-donating amine increases the electron density of the ring, raising the activation energy required for the next substitution.
The Thermodynamic Gating Protocol

This self-validating mechanism allows researchers to control the degree of substitution purely through temperature modulation.

SynthesisWorkflow Start Cyanuric Chloride (Electrophile) Step1 Step 1: Mono-Substitution Temp: 0°C - 5°C Solvent: Acetone/THF Start->Step1 + Amine R1-NH2 Inter1 Intermediate: 2,4-dichloro-6-amino-s-triazine Step1->Inter1 Kinetic Control Step2 Step 2: Di-Substitution Temp: 25°C - 40°C Base: DIPEA/K2CO3 Inter1->Step2 + Amine R2-NH2 Product Target: 1,3,5-Triazine Diamine Step2->Product Thermodynamic Drive

Figure 1: The temperature-dependent stepwise nucleophilic substitution workflow for synthesizing asymmetric triazine diamines.

Validated Experimental Protocol

Objective: Synthesis of N2-(4-fluorophenyl)-N4-isopropyl-6-chloro-1,3,5-triazine-2,4-diamine (Generic Kinase Inhibitor Scaffold).

Reagents & Setup
  • Substrate: Cyanuric Chloride (Recrystallized from hexane if yellowed).

  • Nucleophile 1: 4-Fluoroaniline (Aromatic amine, lower nucleophilicity).

  • Nucleophile 2: Isopropylamine (Aliphatic amine, higher nucleophilicity).

  • Base:

    
     or DIPEA (Hunig's Base).
    
  • Solvent: Acetone (for solubility of cyanuric chloride) and Water (slurry method) or THF.

Step-by-Step Methodology

Phase 1: First Substitution (The Kinetic Trap)

  • Dissolution: Dissolve 10 mmol of cyanuric chloride in 20 mL of acetone. Cool to 0°C in an ice-salt bath.

  • Addition: Add 10 mmol of 4-fluoroaniline dropwise over 20 minutes. Critical: Maintain temperature < 5°C to prevent formation of the di-substituted byproduct.

  • Neutralization: Add 10 mmol of

    
     (dissolved in water) or DIPEA dropwise. The pH should be maintained around 6-7.
    
  • Monitoring: Stir at 0-5°C for 2-3 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting material spot (

    
    ) should disappear, replaced by the mono-substituted intermediate (
    
    
    
    ).

Phase 2: Second Substitution (Diamine Formation)

  • Warming: Allow the reaction mixture containing the mono-intermediate to warm to Room Temperature (20-25°C) .

  • Addition: Add 11 mmol (1.1 eq) of isopropylamine.

  • Reaction: Stir for 4-6 hours. If reaction is sluggish (due to electron donation from the first amine), heat mildly to 35°C.

  • Workup: Pour the mixture into 100 mL of crushed ice/water. The product typically precipitates as a solid.

  • Purification: Filter the solid. Wash with dilute citric acid (to remove unreacted amines) and then water. Recrystallize from Ethanol.

Scientist's Note: Always introduce the less nucleophilic amine (usually the aromatic one) in the first step (0°C). If you add the aliphatic amine first, its strong electron-donating nature will deactivate the ring too strongly, making the second substitution with a weak aromatic amine difficult.

Structure-Activity Relationship (SAR) Data

The following table summarizes the potency of various 1,3,5-triazine diamine derivatives against key cancer cell lines and enzymatic targets, demonstrating the versatility of the scaffold.

Compound IDR1 Substituent (N2)R2 Substituent (N4)Target/Cell LineActivity (

)
Mechanism
Compound 6h 4-substituted arylMorpholinePI3K

/ HeLa
0.45

M
Dual PI3K/mTOR inhibition
Compound 4f Methyl/AllylPyrimidin-2-yl-aminoMDA-MB-2316.25

M
Anti-proliferative (Triple-Neg Breast Cancer)
Compound 22 Benzimidazole4-FluoroanilineDHFR (Mammalian)2.0 nMFolate Antagonism
Gedatolisib (Complex Urea)MorpholinePI3K/mTOR0.4 nMClinical Stage Kinase Inhibitor

Data synthesized from recent medicinal chemistry literature [1, 2, 3].

Mechanistic Visualization: The Binding Mode

Understanding the spatial arrangement is critical for lead optimization. The diagram below illustrates the canonical binding mode of a triazine diamine within a kinase ATP-binding pocket.

BindingMode Triazine 1,3,5-Triazine Core (Scaffold) Amino1 NH-Aryl Group (Hydrophobic Pocket) Triazine->Amino1 Amino2 NH-Alkyl/Morpholine (Solvent Exposed) Triazine->Amino2 Chlorine C6-Cl / H (Vector for Selectivity) Triazine->Chlorine Hinge Kinase Hinge Region (Val/Leu Backbone) Triazine->Hinge H-Bond Acceptor (N1) Amino1->Hinge H-Bond Donor (NH) Gatekeeper Gatekeeper Residue (Thr/Met) Amino1->Gatekeeper Van der Waals

Figure 2: Schematic binding mode of 1,3,5-triazine diamines in the ATP-binding pocket of a kinase.

Future Outlook: Covalent Inhibitors & PROTACs

The 1,3,5-triazine diamine scaffold is evolving beyond reversible inhibition.[1]

  • Covalent Targeting: By retaining the Chlorine atom at the C6 position (or substituting it with an acrylamide), the scaffold can covalently modify nucleophilic cysteine residues near the ATP pocket, leading to irreversible inhibition (similar to Ibrutinib's mechanism).

  • PROTAC Linkers: The solvent-exposed amino group (R2) provides an ideal attachment point for PEG linkers to recruit E3 ligases (e.g., Cereblon), facilitating the targeted degradation of the protein of interest.

References

  • Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. PubMed. Available at: [Link]

  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances. Available at: [Link]

  • Synthesis, in vitro antitumor activity, dihydrofolate reductase inhibition... of 1,3,5-triazine analogues. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. New Journal of Chemistry. Available at: [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. Available at: [Link]

Sources

Physical and chemical properties of N,N,6-trimethyl-1,3,5-triazine-2,4-diamine.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical, chemical, and synthetic profile of N,N,6-trimethyl-1,3,5-triazine-2,4-diamine (CAS: 21320-31-0).

Chemical Class: Amino-s-Triazine | CAS: 21320-31-0 | Role: Pharmaceutical Intermediate & Functional Monomer[1]

Executive Summary

N,N,6-trimethyl-1,3,5-triazine-2,4-diamine is a substituted 1,3,5-triazine (s-triazine) characterized by an aromatic heterocyclic core substituted with one methyl group, one primary amine, and one dimethylamine group.[2]

While structurally related to the antidiabetic drug Imeglimin (which is a dihydro-triazine), this molecule represents the fully oxidized, aromatic analogue.[1] In drug development, it is primarily studied as:

  • A Stable Metabolite/Impurity: The aromatized degradation product of Imeglimin-class tetrahydrotriazines.[1]

  • Functional Monomer: A curing agent and intermediate for melamine-based resins requiring modified solubility profiles.[1]

  • Synthetic Scaffold: A precursor for "green" herbicides and dendrimers due to its differentiated amine reactivity.[1]

Physicochemical Profile

The asymmetric substitution of the triazine ring (primary vs. tertiary amine) creates a unique polarity profile compared to symmetric analogues like melamine or acetoguanamine.[1]

Table 1: Key Physical & Chemical Properties
PropertyValue / DescriptionSource/Validation
CAS Registry Number 21320-31-0Chemical Abstracts Service
Molecular Formula C₆H₁₁N₅Stoichiometry
Molecular Weight 153.19 g/mol Calculated
Appearance White crystalline solidObserved (Analogous to Acetoguanamine)
Boiling Point 352.7°C (at 760 mmHg)Thermochemical Data [1]
Density 1.219 g/cm³Standard State [1]
Flash Point 167.1°CClosed Cup [2]
Solubility (Water) Low to ModerateImproved vs. melamine due to N-methylation
Solubility (Organic) Soluble in DMSO, MethanolDipolar aprotic solvents preferred
pKa (Predicted) ~4.5 - 5.0Basicity of ring nitrogens [3]
LogP (Predicted) 0.5 - 0.9Lipophilicity increased by dimethyl group

Structural Analysis & Reactivity

Aromaticity & Stability

Unlike its dihydro-triazine counterparts (e.g., Imeglimin), the 1,3,5-triazine core of this molecule is fully aromatic. This confers exceptional thermal stability (BP >350°C) and resistance to oxidative degradation.[1] The delocalization of


-electrons across the N-C-N ring system reduces the basicity of the exocyclic amines compared to aliphatic amines.[1]
Tautomerism

While the N,N-dimethylamino group is fixed, the primary amino group (-NH₂) and the ring nitrogens can participate in amino-imino tautomerism.[1] However, in the solid state and neutral solution, the amino-form predominates due to aromatic stabilization energy.

Differential Reactivity

The molecule possesses three distinct zones for chemical modification:

  • Primary Amine (-NH₂): Available for condensation with aldehydes (formaldehyde) to form methylol derivatives for resin cross-linking.[1]

  • Dimethylamine (-N(CH₃)₂): Sterically hindered and chemically inert under mild conditions; acts as a lipophilic anchor.[1]

  • Methyl Group (-CH₃): The C6-methyl group is relatively acidic compared to benzene analogues, allowing for lateral lithiation or condensation reactions under strong basic conditions.[1]

Synthesis & Manufacturing Protocols

Two primary routes exist for the synthesis of N,N,6-trimethyl-1,3,5-triazine-2,4-diamine. The Cyanuric Chloride Stepwise Substitution is preferred for high-purity pharmaceutical applications, while the Biguanide Cyclization represents a "green chemistry" approach.[1]

Route A: Sequential Nucleophilic Substitution (Process Chemistry)

This protocol utilizes the temperature-dependent reactivity of cyanuric chloride to selectively install substituents.[1]

Protocol:

  • Starting Material: Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine).[1][3]

  • Step 1 (0°C): Addition of Methylmagnesium bromide (Grignard) or Methyllithium to install the C6-methyl group.[1] Note: This step is sensitive; alternative involves starting with 2,4-dichloro-6-methyl-1,3,5-triazine.[1]

  • Step 2 (20-30°C): Addition of 1 equivalent of Dimethylamine. The steric bulk of the dimethylamine favors substitution at this temperature.[1]

  • Step 3 (>80°C/Reflux): Addition of excess Ammonia (NH₃) to displace the final chloride.[1]

  • Purification: Recrystallization from water/ethanol.[1]

Route B: Imeglimin Oxidation (Degradation Pathway)

In drug development contexts, this molecule often arises from the oxidative dehydrogenation of Imeglimin.

Mechanism:

  • Precursor: Imeglimin (Tetrahydrotriazine core).[1]

  • Stressor: Oxidative stress (H₂O₂, cytochrome P450) or high thermal stress.[1]

  • Product: Aromatization drives the conversion to the fully unsaturated triazine (Target Molecule), resulting in the loss of chirality (if present at C6) and increased planarity.

Visualization of Synthetic Pathways

The following diagram illustrates the chemical genealogy and synthesis of the target molecule.

SynthesisPathways cluster_0 Synthetic Route (Controlled) CC Cyanuric Chloride (Start) Step1 Intermed: 2,4-Dichloro- 6-methyl-triazine CC->Step1 1. MeMgBr (0°C) Step2 Intermed: Chlorotriazine Derivative Step1->Step2 2. NH(CH3)2 (RT) Target TARGET MOLECULE N,N,6-Trimethyl-1,3,5- triazine-2,4-diamine Step2->Target 3. NH3 (Reflux) Imeglimin Imeglimin (Dihydro-triazine Drug) Oxidation Oxidative Stress (Metabolism/Degradation) Imeglimin->Oxidation Oxidation->Target -2H (Aromatization)

Figure 1: Synthetic pathways showing controlled chemical synthesis (top) and pharmaceutical degradation origin (bottom).[1][4]

Pharmaceutical & Analytical Context

Relationship to Imeglimin (Glimepiride-like Mechanism)

Researchers must distinguish between the active drug and this aromatic analog :

  • Imeglimin: A tetrahydrotriazine acting on mitochondrial bioenergetics (Complex I inhibition/modulation).[1] It contains an sp³ hybridized carbon at position 6.[1]

  • Target (Aromatic): Planar, sp² hybridized.[1] It lacks the specific 3D conformation required for the mitochondrial target engagement of Imeglimin.[1] Consequently, it is likely pharmacologically inactive or possesses a distinct off-target profile (e.g., potential antifolate activity due to structural similarity to methotrexate/trimethoprim cores).[1]

Analytical Detection (HPLC/MS)

For stability-indicating methods (SIM) in drug development:

  • UV Detection: The aromatic ring exhibits a strong

    
     transition.[1] Expect 
    
    
    
    shifts compared to the dihydro-parent (Imeglimin
    
    
    nm; Aromatic Target
    
    
    nm).[1]
  • Mass Spectrometry:

    • Imeglimin: [M+H]⁺ = 156.2 m/z.[1]

    • Aromatic Target: [M+H]⁺ = 154.2 m/z (Loss of 2 Daltons corresponds to aromatization/dehydrogenation).[1]

Degradation Logic Visualization

DegradationLogic Imeg Imeglimin (C6H13N5) Active Drug Stress Stress Condition: Oxidation / High pH Imeg->Stress Exposure Target Aromatic Triazine (C6H11N5) Impurity/Metabolite Stress->Target -2H (Dehydrogenation)

Figure 2: Mass shift logic for identifying the target molecule in LC-MS stability studies.

Handling and Safety (GHS)

Based on analogous chlorotriazines and melamine derivatives, the following safety protocols apply:

  • Hazard Classification: Irritant (Skin/Eye).[1]

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if high purity is required, though the aromatic ring confers significant environmental stability.

References

  • LookChem. (2024).[1] Physicochemical properties of CAS 21320-31-0. Retrieved January 28, 2026, from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025).[1] Imeglimin and Related Triazine Compounds. Retrieved January 28, 2026, from [Link]

  • Rasayan Journal of Chemistry. (2024). Forced Degradation Studies of Imeglimin Hydrochloride. Vol 17, No 4. Retrieved January 28, 2026, from [Link]

Sources

Methodological & Application

Use of Acetoguanamine in the manufacturing of melamine resins.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the use of Acetoguanamine (2,4-diamino-6-methyl-1,3,5-triazine) as a critical modifier in the synthesis of amino resins. While Melamine-Formaldehyde (MF) resins are renowned for their hardness and chemical resistance, they suffer from inherent brittleness due to high cross-linking density.

Acetoguanamine serves as a functional chain terminator . By substituting a portion of melamine with acetoguanamine, researchers can precisely lower the cross-linking density. This modification is the industry standard for producing post-forming laminates (laminates that can be thermoformed around curved edges without cracking) and high-flexibility automotive coatings.

Chemical Mechanism & Rationale

Functionality Reduction Strategy

The core principle of using acetoguanamine lies in functionality (


) reduction .
  • Melamine:

    
     (amino groups) or 
    
    
    
    (reactive hydrogen sites). Forms a rigid, brittle 3D network.
  • Acetoguanamine:

    
     (amino groups) or 
    
    
    
    (reactive hydrogen sites). The methyl group at the C6 position is non-reactive toward formaldehyde.

When co-condensed, acetoguanamine acts as a linearizing agent within the polymer matrix. It interrupts the rigid tetrahedral network of pure melamine, introducing linear segments that impart flexibility and solubility.

Reaction Pathway Visualization

The following diagram illustrates the competitive reaction pathways and the resulting network topology.

ReactionMechanism cluster_reactants Reactants cluster_process Polycondensation Melamine Melamine (f=3, Rigid) Methylolation Step 1: Methylolation (Formation of -CH2OH) Melamine->Methylolation Acetoguanamine Acetoguanamine (f=2, Flexible) Acetoguanamine->Methylolation Formaldehyde Formaldehyde (Crosslinker) Formaldehyde->Methylolation Condensation Step 2: Etherification/Bridging (-CH2-O-CH2- or -CH2-) Methylolation->Condensation pH 8-9, 80°C Product Modified Resin Network (Semi-Flexible) Condensation->Product

Figure 1: Reaction pathway showing the co-condensation of Melamine and Acetoguanamine. The Acetoguanamine inserts linear segments into the Melamine network.

Application Note 1: Synthesis of Post-Forming Laminate Resin

Objective: Synthesize a water-soluble impregnating resin suitable for decorative laminates requiring a bending radius of


 mm.
Critical Process Parameters (CPPs)
  • Molar Ratio (F/NH2): 1.7 to 2.0 (Formaldehyde to total Amino functionality).

  • Substitution Rate: 10–20 mol% of Melamine replaced by Acetoguanamine.

  • Reaction pH: 8.5 – 9.2 (Strict control required to prevent premature hydrophobicity).

  • Endpoint: Water Tolerance (WT) of 150–200%.

Reagents & Formulation (1 kg Batch)
ComponentMass (g)MolesFunction
Formaldehyde (37% aq) 485.06.0Crosslinker
Water (Deionized) 150.0-Solvent/Diluent
Melamine 280.02.22Backbone (Rigid)
Acetoguanamine 55.00.44Modifier (Flexible)
Caprolactam (Optional) 15.00.13Co-plasticizer
NaOH (10%) q.s.-pH Adjustment

Note: The molar ratio of Formaldehyde to (Melamine + Acetoguanamine) is approx 2.25:1.

Step-by-Step Protocol

Step 1: Reactor Setup

  • Equip a 2L glass reactor with a mechanical stirrer, reflux condenser, thermometer, and pH probe.

  • Charge Formaldehyde and Water .

Step 2: pH Adjustment (Critical)

  • Adjust pH to 8.8 – 9.2 using 10% NaOH.

    • Why? Acidic conditions promote rapid methylene bridging (polymerization) which leads to instability. Alkaline conditions favor methylolation (addition).

Step 3: Reactant Addition & Methylolation

  • Add Melamine and Acetoguanamine simultaneously under agitation.

  • Heat mixture to 85°C over 20 minutes.

  • Maintain 85°C. The slurry will turn into a clear solution (usually within 15-30 mins) as methylol derivatives form.

    • Observation: If solution remains cloudy >45 mins, check pH; it may have dropped due to Cannizzaro reaction of formaldehyde.

Step 4: Condensation

  • Once clear, maintain 85°C.

  • Monitor Water Tolerance (WT) every 10 minutes.

    • Method: Take 5mL resin, titrate with water at 25°C until turbidity persists.

    • 
      .
      
  • Target Endpoint: WT = 150% - 200% . (Resin accepts 1.5x to 2x its weight in water).

Step 5: Termination & Cooling

  • Cool rapidly to 40°C .

  • Adjust pH to 9.5 – 10.0 to freeze the reaction.

  • Add release agents or wetting agents if required for impregnation immediately.

Application Note 2: Etherified Resin for Coatings

Objective: Create a solvent-soluble crosslinker for automotive clear coats.

Protocol Modification:

  • Methylolation: Perform as above, but use minimal water.

  • Etherification: Add Methanol or n-Butanol (excess, e.g., 10 moles per mole of triazine) and an acid catalyst (e.g., p-TSA).

  • Distillation: Heat to remove water/alcohol azeotrope.

  • Result: The acetoguanamine confers higher solubility in organic solvents (xylene, aromatics) compared to pure melamine resins.

Process Workflow Diagram

ProcessWorkflow Start Start: Charge Formaldehyde + Water pH_Adj Adjust pH to 8.8 - 9.2 (10% NaOH) Start->pH_Adj Add_Reactants Add Melamine + Acetoguanamine (Agitation On) pH_Adj->Add_Reactants Heating Heat to 85°C (Reflux) Methylolation Phase Add_Reactants->Heating Clarification Solution Clears? (Methylol Formation) Heating->Clarification Clarification->Heating No (Wait) Condensation Condensation at 85°C Monitor Water Tolerance Clarification->Condensation Yes QC_Check WT < 200%? Condensation->QC_Check QC_Check->Condensation No Cooling Cool to 40°C Adjust pH to 10.0 QC_Check->Cooling Yes (Endpoint) End Final Resin (Ready for Impregnation) Cooling->End

Figure 2: Workflow for the synthesis of Acetoguanamine-modified Melamine resin.

Analytical Characterization & Troubleshooting

Quality Control Metrics
ParameterTarget RangeMethodSignificance
Solid Content 50% - 55%Oven method (105°C, 1hr)Determines impregnation yield.
Viscosity 20 - 50 mPa·sBrookfield ViscometerCritical for paper penetration speed.
Free Formaldehyde < 0.5%Sulfite TitrationEnvironmental compliance.
Water Tolerance 150% - 200%TitrationIndicates degree of condensation (Lower WT = Higher MW).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Turbidity during heating pH too low (<8.0) causing premature polymerization.Raise pH immediately with NaOH. Ensure pH meter is calibrated at high temp.
Resin Gels upon cooling Over-condensation (WT too low).Stop reaction earlier (higher WT). Add 5% caprolactam to stabilize.
Poor Post-forming Insufficient Acetoguanamine.Increase Acetoguanamine load to 15-20 mol%.
Slow Curing pH too high in final product.Adjust catalyst (Latent acid) levels in the impregnation bath, not the resin reactor.

References

  • Pizzi, A. (2003). Melamine-Formaldehyde Adhesives.[1][2] In Handbook of Adhesive Technology. CRC Press. Retrieved from [Link]

  • Capital Resin Corporation. (n.d.).[3] Acetoguanamine Supplier & Applications. Retrieved from [Link]

  • PubChem. (n.d.). Acetoguanamine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Kandelbauer, A., et al. (2009). Model-free kinetic analysis of melamine–formaldehyde resin cure. Chemical Engineering Journal. Retrieved from [Link][4]

Sources

Technical Guide: Polymer Applications of N,N,6-Trimethyl-1,3,5-Triazine-2,4-Diamine

[1]

Executive Summary & Chemical Profile[1][2]

N,N,6-trimethyl-1,3,5-triazine-2,4-diamine (CAS: 21320-31-0), often regarded as a methylated derivative of acetoguanamine, occupies a specialized niche in polymer chemistry.[1] Unlike its parent compounds melamine (functionality


1

This structural feature renders it a "Precision Modifier" . It is primarily utilized to control crosslink density, improve solubility in organic media, and act as a chain-extender or terminator in condensation polymerization.[1]

Chemical Identity[1][2][3][4][5][6][7]
  • CAS Number: 21320-31-0[1][2][3][4]

  • Synonyms: 2-amino-4-dimethylamino-6-methyl-s-triazine; N2,N2,6-trimethylmelamine (approximate).[1]

  • Molecular Weight: 153.19 g/mol [1][2][4]

  • Key Functional Groups:

    • Primary Amine (-NH₂): High reactivity; provides 2 active sites for formaldehyde condensation or epoxide ring opening.[1]

    • Tertiary Amine (-N(CH₃)₂): Low reactivity for condensation; acts as a solubilizing group and weak base catalyst.[1]

    • Methyl Group (C6 position): Electron-donating; enhances stability of the triazine ring.[1]

Core Applications in Polymer Science

A. Modification of Amino-Formaldehyde Resins (MF/UF)

In standard Melamine-Formaldehyde (MF) resins, high crosslinking leads to brittleness.[1] Incorporating N,N,6-trimethyl-1,3,5-triazine-2,4-diamine reduces the average functionality of the reaction mixture.[1]

  • Mechanism: The molecule acts as a difunctional monomer (reacting only at the -NH₂ group) rather than a polyfunctional crosslinker.[1] This effectively spaces out the crosslink nodes, imparting flexibility (internal plasticization) and improving the resin's solubility in coating solvents like butanol or xylene.[1]

B. Latent Curing Agent for Epoxy Resins

The molecule serves as a latent curing agent that offers a balance between shelf-life and cure speed.[1]

  • Mechanism: The primary amine reacts with oxirane rings at elevated temperatures.[1] Simultaneously, the tertiary amine (dimethylamino group) and the triazine ring nitrogen can act as catalytic accelerators for anhydride-cured epoxies, promoting anionic polymerization.[1]

C. Synthesis of Porous Organic Polymers (POPs)

Used as a specific building block in the synthesis of Covalent Organic Polymers (COPs) or Frameworks (COFs) where specific pore surface chemistry (hydrophobicity via methyl groups) is required for gas separation or catalysis.[1]

Visualizing the Reactivity Logic

The following diagram illustrates the structural hierarchy and reactivity differences between Melamine, Acetoguanamine, and the target molecule.

ReactivityMapMelamineMelamine(f=6)Network FormerResin_PropResin PropertiesMelamine->Resin_PropHigh Hardness,BrittleAcetoguanamineAcetoguanamine(f=4)High CrosslinkerAcetoguanamine->Resin_PropBalanced,Good GlossTargetN,N,6-trimethyl-1,3,5-triazine-2,4-diamine(f=2)Linear/ModifierTarget->Resin_PropImproved Flexibility,Organic Solubility,ProcessabilitySub_NH2Primary Amine (-NH2)Active SiteTarget->Sub_NH2Sub_NMe2Dimethylamino (-NMe2)Inert/SolubilizingTarget->Sub_NMe2

Caption: Comparative functionality map showing how N,N,6-trimethyl-1,3,5-triazine-2,4-diamine acts as a modifier compared to standard triazines.

Detailed Experimental Protocols

Protocol A: Synthesis of Modified Melamine-Formaldehyde Resin

Objective: Create a coating resin with improved flexibility and solubility using N,N,6-trimethyl-1,3,5-triazine-2,4-diamine (TMTD) as a co-reactant.[1]

Reagents:

  • Melamine (Standard grade)[1]

  • TMTD (CAS 21320-31-0) [1][2][3][4]

  • Paraformaldehyde (91-96%)[1]

  • n-Butanol (Solvent/Etherifying agent)[1]

  • Formic acid (Catalyst)[1]

Workflow:

  • Stoichiometry Calculation:

    • Target Molar Ratio: (Melamine + TMTD) : Formaldehyde : Butanol = 1 : 4.5 : 3.[1]

    • Substitution Ratio: Replace 10-20 mol% of Melamine with TMTD to achieve flexibility without losing surface hardness.[1]

  • Methylolation (Addition Stage):

    • In a 3-neck round bottom flask equipped with a reflux condenser, thermometer, and mechanical stirrer, charge the Melamine, TMTD, paraformaldehyde, and n-Butanol.

    • Adjust pH to 8.5–9.0 using dilute NaOH.[1]

    • Heat to 80°C and hold for 60 minutes. The mixture should become clear as methylol derivatives form.[1]

    • Note: TMTD reacts slower than melamine; ensure full dissolution before proceeding.[1]

  • Etherification (Condensation Stage):

    • Add Formic acid to adjust pH to 4.5–5.0.[1]

    • Raise temperature to 100-105°C (reflux).

    • Collect water of reaction using a Dean-Stark trap.[1]

    • Continue reflux until the resin reaches the desired endpoint (Standard: Tolerance to mineral spirits or specific viscosity).[1]

  • Finishing:

    • Neutralize with dilute amine solution.[1]

    • Vacuum distill excess butanol to adjust solids content to 60%.[1]

Data Output & Validation:

Parameter Standard Melamine Resin TMTD-Modified Resin (15%)
Viscosity (Gardner-Holdt) Z1 - Z3 Y - Z1 (Lower MW build-up)
Solubility (Xylene) Limited Excellent
Flexibility (Mandrel Bend) Fail (< 3mm) Pass (< 3mm)

| Film Hardness (Pencil) | 4H | 2H-3H |[1]

Protocol B: Triazine-Based Latent Epoxy Curing

Objective: Formulate a one-pot epoxy adhesive with shelf stability at room temperature but rapid cure at 150°C.[1]

Reagents:

  • DGEBA Epoxy Resin (EEW ~190)[1]

  • TMTD (Micronized, <10µm particle size)

  • Fumed Silica (Thixotropic agent)[1]

Workflow:

  • Dispersion:

    • Since TMTD is a solid with a high melting point, it must be dispersed, not dissolved, to remain latent.[1]

    • Mix DGEBA resin (100 parts) with TMTD (15 parts).[1]

    • Stoichiometry Logic: The TMTD is used at sub-stoichiometric levels relative to active H, often acting as a catalytic curing agent.[1]

  • Milling:

    • Pass the mixture through a three-roll mill.

    • Target Grind: < 10 microns.[1] Critical: Large particles lead to heterogeneous curing and weak spots.[1]

  • Curing Cycle:

    • Latency Check: Store at 25°C. Viscosity should not double within 30 days.

    • Activation: Heat to 150°C for 60 minutes.

    • Post-Cure: 180°C for 30 minutes to maximize Tg.

Synthesis Pathway Visualization (Resin Synthesis)

ResinSynthesisStartRaw Materials:Melamine + TMTD + FormaldehydeMethylolationStep 1: MethylolationpH 8.5, 80°CFormation of Methylol-TriazinesStart->Methylolation MixingAcidificationStep 2: AcidificationAdd Formic Acid (pH 4.5)Methylolation->Acidification Clear SolutionEtherificationStep 3: Etherification/Condensation100°C, Removal of WaterAcidification->Etherification Catalyst AddedEndpointEndpoint DeterminationViscosity / Mineral Spirit ToleranceEtherification->Endpoint RefluxEndpoint->Etherification Not reached (Loop)FinalFinal ResinModified Flexibility & SolubilityEndpoint->Final Neutralization & Filtration

Caption: Step-by-step reaction workflow for synthesizing TMTD-modified amino resins.

Safety & Handling Protocol

While triazine derivatives are generally stable, specific precautions for the methylated diamine apply:

  • Dust Hazard: As a crystalline powder, TMTD can form combustible dust clouds.[1] Use explosion-proof local exhaust ventilation during weighing and milling.[1]

  • Toxicology: Like many melamine derivatives, prolonged exposure may cause renal issues.[1]

    • PPE:[1] Nitrile gloves, N95 respirator (or P3 filter), and safety goggles are mandatory.[1]

  • Thermal Stability: Stable up to ~250°C. Avoid contact with strong oxidizers (peroxides) during storage.

References

  • PubChem. (n.d.).[1][5] 2-Amino-4-dimethylamino-6-methyl-1,3,5-triazine (CAS 21320-31-0).[1][3][4] National Library of Medicine.[1] Retrieved January 28, 2026, from [Link]

  • Gupta, V. K., et al. (2013).[1] Supramolecular architectures of 2,4-diamino-6-substituted-1,3,5-triazines.[1][6] (Context on triazine H-bonding networks in polymers). Journal of Molecular Structure.

  • Fink, J. K. (2013).[1] Reactive Polymers Fundamentals and Applications: Amino Resins. William Andrew Publishing.[1] (General reference for guanamine resin protocols).

Application Note: High-Efficiency Synthesis of 6,N2-Diaryl-1,3,5-triazine-2,4-diamines

[1][2]

Executive Summary

The 6,N2-diaryl-1,3,5-triazine-2,4-diamine scaffold represents a critical pharmacophore in modern drug discovery. Traditional synthesis via cyanuric chloride (TCT) often suffers from harsh conditions and difficult purification due to the formation of inseparable regioisomers. This protocol details a robust, one-pot, three-component reaction involving cyanoguanidine (dicyandiamide), an aromatic aldehyde, and an arylamine.[1][2][3]

Key Advantages of this Protocol:

  • Regiocontrol: Exclusively yields the N2-substituted product via an in-situ Dimroth rearrangement.

  • Speed: Reaction times reduced from 24+ hours (thermal) to <30 minutes (microwave).

  • Diversity: Allows independent variation of the C6-aryl and N2-aryl moieties.

Retrosynthetic Analysis & Strategy

The target molecule is dissected into three readily available building blocks. The central triazine core is assembled de novo rather than modified from a pre-existing ring.

  • Fragment A (C6-Aryl Source): Aromatic Aldehyde.[2][3]

  • Fragment B (N2-Aryl Source): Primary Arylamine (Aniline).

  • Fragment C (Backbone): Cyanoguanidine.

Mechanistic Pathway (DOT Visualization)

The reaction proceeds through a dihydrotriazine intermediate.[4] The critical step is the base-promoted Dimroth Rearrangement , which translocates the aryl group from the ring nitrogen (N1) to the exocyclic amine (N2), followed by oxidative aromatization.

ReactionMechanismStartReagents:Aldehyde + Aniline + CyanoguanidineImineIntermediate 1:Schiff Base FormationStart->ImineCondensationDihydroIntermediate 2:1,6-Diaryl-1,6-dihydro-triazine(HCl Salt)Imine->DihydroCyclization (HCl, MW)BaseAction:Alkali Addition (KOH)Dihydro->BaseRearrangeMechanism:Dimroth RearrangementBase->RearrangepH > 10ProductFinal Product:6,N2-Diaryl-1,3,5-triazine-2,4-diamineRearrange->ProductAromatization/Oxidation

Figure 1: Mechanistic pathway of the three-component synthesis.[2] The base-induced Dimroth rearrangement is the selectivity-determining step.

Detailed Experimental Protocol

Materials and Equipment[6][7][8]
  • Reagents:

    • Aromatic Aldehyde (1.0 equiv)

    • Aromatic Amine (1.0 equiv)

    • Cyanoguanidine (1.0 equiv)

    • Concentrated HCl (37%)

    • Solvent: Ethanol (Absolute) or 2-Methoxyethanol (for higher T)

    • Base: 10% Aqueous KOH or NaOH

  • Equipment:

    • Microwave Synthesis Reactor (e.g., Biotage Initiator or CEM Discover) capable of maintaining 150-170°C / 15-20 bar.

    • LC-MS for reaction monitoring.

Step-by-Step Methodology
Phase 1: Cyclocondensation (Formation of Dihydrotriazine)
  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve the Aromatic Aldehyde (1.0 mmol) and Aromatic Amine (1.0 mmol) in Ethanol (2.0 mL).

  • Addition: Add Cyanoguanidine (1.0 mmol, 84 mg) to the mixture.

  • Catalyst: Add concentrated HCl (0.5 equiv, ~40 µL). Note: The acid is essential to catalyze the Schiff base formation and the subsequent nucleophilic attack of cyanoguanidine.

  • Irradiation: Seal the vial. Irradiate at 120°C for 10 minutes (High absorption level).

    • Checkpoint: LC-MS should show the mass of the dihydrotriazine intermediate (

      
       relative to final product) or the non-aromatized species.
      
Phase 2: Rearrangement and Aromatization[3]
  • Basification: Open the vial (after cooling) and add 10% aqueous KOH (2.0 mL). The pH should be >10.

  • Rearrangement: Reseal the vial and irradiate at 100°C for 5-10 minutes .

    • Chemistry: The base deprotonates the intermediate, triggering the Dimroth rearrangement (migration of the aryl group) and facilitating air-oxidation (or disproportionation) to the aromatic triazine.

  • Work-up: Pour the reaction mixture into crushed ice (20 g).

  • Isolation: The product typically precipitates as a solid. Collect via vacuum filtration.

  • Purification: Wash the solid with cold water followed by a small amount of cold ethanol. Recrystallization from DMF/Ethanol is usually sufficient. If oil forms, extract with Ethyl Acetate and purify via flash chromatography (0-5% MeOH in DCM).

Optimization & Troubleshooting Guide

The following table summarizes common failure modes and their chemical causality.

ObservationProbable CauseCorrective Action
No Precipitation on Ice Product is too polar or oiling out.Extract aqueous phase with EtOAc.[5] Wash organic layer with brine to remove excess cyanoguanidine.
Incomplete Conversion (Phase 1) Poor imine formation.Increase HCl catalyst to 1.0 equiv. Ensure aldehyde is not oxidized (check CHO peak in NMR).
Mixture of Isomers Incomplete Rearrangement.Phase 2 heating was insufficient. Increase Phase 2 temp to 120°C or extend time. Ensure pH > 10.
Low Yield Side reaction: Aldehyde oxidation.Degas solvents with N2 prior to microwave irradiation.

Comparative Analysis: Why this Protocol?

To establish the authority of this method, we compare it with the traditional Cyanuric Chloride (TCT) route.

FeatureMethod A: TCT Stepwise Displacement Method B: 3-Component Microwave (Recommended)
Starting Material Cyanuric Chloride (Toxic, moisture sensitive)Cyanoguanidine (Stable, non-toxic solid)
Step Count 3 Steps (Linear)1 Pot (2 Phases)
Regioselectivity Difficult. Adding aniline to 2,4-dichloro-6-aryl-triazine often yields mixtures.High. Dimroth rearrangement enforces N2-selectivity.
Atom Economy Low (Stoichiometric waste: 3 equiv HCl/Salt)High (Water is the main byproduct)
Scope Limited by availability of Grignard reagents for C6-aryl.Flexible: Uses any aromatic aldehyde.

Characterization Criteria (Self-Validation)

A successful synthesis must meet these spectral signatures:

  • 1H NMR (DMSO-d6):

    • Triazine NH2: Singlet (broad) integrating to 2H around

      
       6.5–7.5 ppm.
      
    • Bridging NH: Singlet integrating to 1H around

      
       9.0–10.0 ppm (downfield due to conjugation).
      
    • Aryl Protons: Distinct patterns for the C6-aryl and N2-aryl rings.

  • 13C NMR:

    • Triazine Carbons: Three distinct peaks in the range of 160–170 ppm.

      • C2 (attached to NH-Ar)[1][2]

      • C4 (attached to NH2)[6]

      • C6 (attached to Aryl)

References

  • Synthesis of 6,N2-diaryl-1,3,5-triazine-2,4-diamines (1–126). Source: National Institutes of Health (NIH) / PubMed Central Context:[2] Primary reference for the microwave-assisted three-component protocol and Dimroth rearrangement mechanism.

  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. Source: Royal Society of Chemistry (RSC) Advances Context: Validation of the biological relevance and structural characterization of the scaffold.[3][7]

  • Protocol for synthesis of di- and tri-substituted s-triazine derivatives. Source: Elsevier / MethodsX (via NIH) Context: Reference for the alternative Cyanuric Chloride stepwise displacement method for comparison.

  • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. Source: ResearchGate Context: Supporting data on the reaction of dicyandiamide with nitriles/aldehydes under microwave conditions.

Comprehensive Characterization of Acetoguanamine: From Purity Profiling to Structural Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Acetoguanamine (2,4-Diamino-6-methyl-1,3,5-triazine; CAS 542-02-9) serves as a critical intermediate in the synthesis of thermosetting resins and cross-linking agents.[1][2][3][4] Unlike its structural analog melamine, acetoguanamine possesses a methyl group at the C6 position, altering its solubility and reactivity profile. This application note details a multi-modal analytical framework for the rigorous characterization of Acetoguanamine, distinguishing it from common impurities like melamine and cyanuric acid.

Physicochemical Profiling

Before instrumental analysis, fundamental physicochemical properties must be established to verify raw material identity and determine appropriate solvents for subsequent protocols.[3][4]

PropertySpecificationAnalytical Relevance
Molecular Formula C₄H₇N₅Basis for MS calculations ([M+H]⁺ = 126.07 Da)
Molecular Weight 125.13 g/mol -
Appearance White crystalline powderVisual inspection for oxidation/contamination
Melting Point 274–276°CPurity indicator (DSC onset analysis recommended)
Solubility Soluble: DMSO, Methanol (hot)Slightly Soluble: Water (11.2 g/L)Insoluble: Non-polar solventsDictates DMSO-d6 for NMR and polar mobile phases for LC
pKa ~4.5 (Predicted)Weak base; requires pH buffering in HPLC

Analytical Decision Matrix

The following workflow illustrates the logical progression for complete characterization, ensuring no critical quality attribute is overlooked.

AnalyticalWorkflow Start Acetoguanamine Sample ID_Phase Phase 1: Structural Identification Start->ID_Phase Quant_Phase Phase 2: Purity & Quantification Start->Quant_Phase Trace_Phase Phase 3: Trace Impurity Profiling Start->Trace_Phase FTIR FTIR Spectroscopy (Functional Groups) ID_Phase->FTIR NMR 1H / 13C NMR (Molecular Backbone) ID_Phase->NMR HPLC_UV HPLC-UV (Assay & Rel. Substances) Quant_Phase->HPLC_UV DSC DSC (Thermal Purity) Quant_Phase->DSC LCMS LC-MS/MS (Trace Melamine/Cyanuric Acid) HPLC_UV->LCMS Peak Confirmation Trace_Phase->LCMS

Figure 1: Analytical workflow for Acetoguanamine characterization, categorizing techniques by their primary objective.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

Objective: Separation of Acetoguanamine from structural analogs (Melamine, Benzoguanamine) and quantification of purity. Challenge: Acetoguanamine is highly polar and basic.[3][4] Standard C18 columns often yield poor retention and peak tailing due to interaction with residual silanols.[3][4] Solution: Use of Ion-Pair Chromatography (IPC) or HILIC.[3][4] The protocol below utilizes IPC for robust retention.

Method Parameters
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: C8 or C18 End-capped (e.g., Zorbax Eclipse XDB-C8 or Symmetry C18), 250 mm × 4.6 mm, 5 µm.[3][4]

  • Mobile Phase:

    • Solvent A: 10 mM Sodium 1-Octanesulfonate + 10 mM Citric Acid buffer (pH 3.0).[3][4]

    • Solvent B: Acetonitrile (HPLC Grade).[3][4]

    • Ratio: Isocratic 85:15 (A:B).[3][4]

  • Flow Rate: 1.0 mL/min.[3][4][5]

  • Temperature: 35°C (Critical for reproducibility).

  • Detection: UV @ 205 nm (Triazine ring absorption max).[3][4]

  • Injection Volume: 10 µL.

Experimental Procedure
  • Buffer Preparation: Dissolve 2.16 g of Sodium 1-Octanesulfonate in 900 mL water. Adjust pH to 3.0 using Citric Acid.[3][4] Filter through 0.22 µm membrane.[3][4]

  • Standard Prep: Dissolve 10 mg Acetoguanamine standard in 10 mL Mobile Phase (Sonication required). Dilute to 50 µg/mL.[3][4]

  • System Suitability: Inject standard 5 times.

    • Requirement: RSD of peak area < 2.0%.[3][4]

    • Tailing Factor:[3][4] < 1.5.[3][4]

    • Resolution: > 2.0 between Acetoguanamine and Melamine (if spiked).[3][4]

Causality Note: The ion-pairing agent (Octanesulfonate) interacts with the protonated amine groups of Acetoguanamine at pH 3.0, forming a neutral complex that retains well on the hydrophobic C18 stationary phase.[4] Without this, the analyte would elute in the void volume.

Protocol 2: Structural Elucidation (Spectroscopy)[4]

A. Fourier Transform Infrared Spectroscopy (FTIR)

Technique: KBr Pellet or ATR (Attenuated Total Reflectance).[3][4] Key Diagnostic Bands:

Wavenumber (cm⁻¹)AssignmentInterpretation
3300–3100 N-H StretchingPrimary amine (-NH₂) doublet/broad band.[3][4]
2950–2850 C-H StretchingMethyl group (-CH₃) characteristic of Acetoguanamine (absent in Melamine).[3][4]
1650–1550 C=N / C=CTriazine ring breathing and deformation modes.[3][4]
810 Ring BendingOut-of-plane bending characteristic of 1,3,5-triazine.[3][4]
B. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d6 (Chloroform is unsuitable due to poor solubility).[3][4] Instrument: 400 MHz or higher.

1H NMR (DMSO-d6, δ ppm):

  • ~1.95 ppm (Singlet, 3H): Methyl group (-CH₃) attached to the triazine ring.[4] This is the definitive differentiator from Melamine.

  • ~6.60 ppm (Broad Singlet, 4H): Amino protons (-NH₂).[3][4] Note: Chemical shift may vary with concentration and water content.[3][4]

13C NMR (DMSO-d6, δ ppm):

  • ~25.5 ppm: Methyl carbon.[3][4]

  • ~167.0 ppm: C2 and C4 carbons (bearing -NH₂ groups).[3][4]

  • ~176.0 ppm: C6 carbon (bearing -CH₃ group).[3][4]

Protocol 3: Trace Impurity Analysis (LC-MS/MS)

Objective: Detection of trace Melamine or Cyanuric Acid in Acetoguanamine raw materials.[3][4] Method: Electrospray Ionization (ESI) in Positive Mode.[3][4]

Mass Spectrometry Parameters
  • Source: ESI (+)

  • Capillary Voltage: 3.5 kV[3][4]

  • Desolvation Temp: 350°C

  • Precursor Ion: m/z 126.1 [M+H]⁺[4]

MRM Transitions (Multiple Reaction Monitoring)
CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)
Acetoguanamine 126.185.020
Acetoguanamine 126.168.035
Melamine (Impurity) 127.185.020

Self-Validating Step: The ratio of the quantifier ion (85.0) to the qualifier ion (68.[4]0) must remain constant (±20%) between the standard and the sample to confirm identity.[4]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10949, Acetoguanamine.[3][4]

  • ChemicalBook. 6-Methyl-1,3,5-triazine-2,4-diamine Properties and Safety.
  • U.S. EPA. CompTox Chemicals Dashboard: Acetoguanamine.[3][4]

  • FDA.

Sources

N,N,6-trimethyl-1,3,5-triazine-2,4-diamine as a building block in organic synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N,6-Trimethyl-1,3,5-triazine-2,4-diamine (CAS: 21320-31-0), often referred to in literature as "Condensed Biguanide" (cBG) or 2-amino-4-dimethylamino-6-methyl-1,3,5-triazine , represents a critical heterocyclic scaffold with dual utility in pharmaceutical analysis and organic synthesis.[1][2]

Primarily, it serves as a process-related impurity standard for Metformin hydrochloride, formed via the cyclization of the biguanide backbone with acetate equivalents (e.g., ethyl acetate, acetic anhydride). Secondarily, it functions as a "clickable" building block in polymer chemistry and drug discovery. Its unique structure features an electron-deficient triazine core with two distinct reactive centers: a nucleophilic exocyclic amino group (-NH₂) and an activated methyl group (-CH₃) capable of Knoevenagel-type condensations.[1]

This guide provides validated protocols for its synthesis, purification, and application as a chemical scaffold.

Chemical Identity & Properties

PropertyDetail
IUPAC Name N2,N2,6-Trimethyl-1,3,5-triazine-2,4-diamine
Common Names 2-Amino-4-dimethylamino-6-methyl-1,3,5-triazine; cBG (Condensed Biguanide)
CAS Number 21320-31-0
Molecular Formula C₆H₁₁N₅
Molecular Weight 153.19 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
pKa ~4.5 (Triazine ring nitrogen protonation)

Synthesis Protocol: The Biguanide Cyclization Route

Objective: To synthesize high-purity N,N,6-trimethyl-1,3,5-triazine-2,4-diamine using Metformin HCl as the starting material.[1] This mimics the impurity formation pathway and provides a robust route for gram-scale production.

Mechanism

The reaction proceeds via the nucleophilic attack of the biguanide terminal nitrogen on the carbonyl carbon of an acetate equivalent (Ethyl Acetate), followed by intramolecular cyclization and dehydration.

Materials
  • Precursor: Metformin Hydrochloride (1,1-Dimethylbiguanide HCl)[1]

  • Reagent: Ethyl Acetate (acts as both reagent and solvent) or Methyl Acetate

  • Base: Sodium Methoxide (25% in Methanol) or Sodium Ethoxide

  • Solvent: Methanol (anhydrous)[3]

Step-by-Step Methodology
  • Free Base Formation:

    • Dissolve Metformin HCl (10.0 g, 60.4 mmol) in anhydrous Methanol (50 mL).

    • Add Sodium Methoxide solution (1.05 equivalents) dropwise at 0°C to neutralize the HCl salt.

    • Stir for 30 minutes. Filter off the precipitated NaCl. The filtrate contains Metformin free base.

  • Cyclization:

    • To the filtrate, add Ethyl Acetate (3 equivalents, ~18 mL). Note: Ethyl acetate is preferred over acetic anhydride for a cleaner reaction profile, though the reaction is slower.

    • Heat the mixture to reflux (65–70°C) for 12–16 hours.

    • Monitor reaction progress by TLC (Eluent: 10% MeOH in DCM). The product is less polar than Metformin.

  • Work-up & Purification:

    • Concentrate the reaction mixture under reduced pressure to remove solvent and excess ester.

    • The residue is typically a gummy solid. Triturate with cold Diethyl Ether or Acetone to induce crystallization.

    • Recrystallization: Dissolve the crude solid in hot Ethanol. Allow to cool slowly to 4°C.

    • Filter the white crystals and dry under vacuum at 40°C.

  • Yield & Characterization:

    • Expected Yield: 60–75%[1]

    • 1H NMR (DMSO-d6): δ 2.15 (s, 3H, Ar-CH₃), 3.05 (s, 6H, N(CH₃)₂), 6.50 (s, 2H, NH₂).

Application 1: Pharmaceutical Impurity Profiling

Context: In the manufacturing of Metformin, the presence of residual acetic acid or ethyl acetate can lead to the formation of this triazine impurity. It is distinct from "Impurity C" (N,N-Dimethylmelamine) by the presence of the methyl group at position 6.

HPLC Method for Detection

This method separates the target triazine from Metformin and Melamine.

  • Column: C18 (e.g., Phenomenex Luna, 5 µm, 250 x 4.6 mm)

  • Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 4.5)

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B[1]

    • 5-20 min: 5% -> 40% B[1]

    • 20-25 min: 40% B[1]

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 235 nm (Triazine absorption maximum)

  • Retention Time:

    • Metformin: ~3.5 min

    • Melamine: ~4.2 min

    • Target Triazine: ~12.5 min (Significantly more retained due to lipophilic methyl groups).

Application 2: Synthetic Building Block (Reactivity)

The molecule offers two orthogonal handles for derivatization: the Amino Group (nucleophile) and the C6-Methyl Group (carbon acid).

Path A: C6-Methyl Activation (Knoevenagel Condensation)

The methyl group on the electron-deficient triazine ring is acidic (similar to 2-methylpyridine). It can condense with aromatic aldehydes to form styryl-triazine dyes or fluorescent probes.[1]

  • Protocol:

    • Mix N,N,6-trimethyl-1,3,5-triazine-2,4-diamine (1 eq) with an aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 1.1 eq).

    • Solvent: Acetic Anhydride (acts as solvent and catalyst).

    • Reflux for 4–8 hours.

    • Pour into ice water to precipitate the styryl product.

Path B: Amino Group Functionalization

The exocyclic amine is less nucleophilic than a standard aniline due to the electron-withdrawing triazine ring, but it can still react with strong electrophiles.

  • Reactions: Formation of Ureas (with Isocyanates) or Amides (with Acid Chlorides).

  • Use Case: Linking the triazine scaffold to polymers (e.g., Poly(2-oxazoline)) to create drug delivery systems capable of pi-pi stacking with drug payloads.

Visualizing the Chemistry

Figure 1: Synthesis and Reactivity Map

G Metformin Metformin (1,1-Dimethylbiguanide) Target N,N,6-Trimethyl-1,3,5-triazine-2,4-diamine (Target Scaffold) Metformin->Target Cyclization (Reflux, Base) Acetate Acetate Source (EtOAc / Ac2O) Acetate->Target Impurity Pharma Application: Metformin Impurity Standard Target->Impurity HPLC Reference Styryl Synthetic Application: Styryl Dyes (via C-CH3) Target->Styryl Aldehyde Condensation (Active Methyl) Polymer Drug Delivery: Polymer Conjugates (via -NH2) Target->Polymer Amide/Urea Coupling (Nucleophilic NH2)

Caption: Synthesis of the target triazine from Metformin and its divergent applications in analysis and synthesis.

References

  • Biguanide Cyclization Mechanism

    • Title: Biguanide-Based Synthesis of 1,3,5-Triazine Deriv
    • Source:Molecules (2021).[4]

    • URL:[Link]

    • Relevance: Describes the general reaction of biguanides with esters to form triazines.
  • Polymer Applications (cBG)

    • Title: Novel poly(2-oxazoline) block copolymer with aromatic heterocyclic side chains as a drug delivery platform.[1]

    • Source:Journal of Drug Targeting (2018).
    • URL:[Link]

    • Relevance: Cites the use of "N,N,6-trimethyl-1,3,5-triazine-2,4-diamine (cBG)" as a functional group for drug delivery polymers.[5]

  • Triazine Reactivity Reviews

    • Title: 1,3,5-Triazine: A Vers
    • Source:International Journal of Pharmaceutical Sciences and Research.
    • URL:[Link]

    • Relevance: Overview of triazine chemistry and methyl group activ

Sources

Accelerated Discovery: Microwave-Assisted Synthesis of 1,3,5-Triazine Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

The 1,3,5-triazine (s-triazine) core is a "privileged scaffold" in medicinal chemistry, serving as the structural backbone for kinase inhibitors (e.g., Idelalisib intermediates), antimicrobials, and PI3K/mTOR modulators. Its pseudo-aromatic character and three symmetrically disposed electrophilic carbons allow for the precise, sequential introduction of diverse pharmacophores.

However, conventional synthesis—particularly the sequential nucleophilic aromatic substitution (


) of cyanuric chloride—suffers from diminishing reactivity. While the first chlorine is displaced at 

, the second requires room temperature, and the third typically demands prolonged reflux (12–24 hours) in high-boiling solvents, often leading to decomposition or hydrolysis.

Microwave-Assisted Organic Synthesis (MAOS) circumvents these thermodynamic bottlenecks. Through dielectric heating , microwave irradiation couples directly with polar reaction components, generating rapid internal heat. This protocol guide details how to leverage MAOS to compress reaction times from days to minutes while suppressing side reactions.

Mechanistic Insight & Reaction Logic

The synthesis relies on the temperature-dependent reactivity of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[1] The electron-deficiency of the ring decreases with each successive replacement of an electron-withdrawing chlorine atom with an electron-donating nucleophile (amine/alkoxy).

The Microwave Advantage

In the third substitution step (the "deactivated" stage), the activation energy barrier is high. Conductive heating (oil bath) creates a thermal gradient that is often too slow to overcome this barrier efficiently without causing polymer byproducts. Microwave irradiation provides:

  • Volumetric Heating: Uniform energy distribution.

  • Superheating: Solvents can reach temperatures above their atmospheric boiling points in sealed vessels, exponentially increasing the reaction rate (Arrhenius equation).

DOT Diagram 1: Sequential Substitution Workflow

The following diagram illustrates the stepwise displacement logic and the specific energy requirements for each stage.

TriazineSynthesis cluster_0 Microwave Zone Start Cyanuric Chloride (Starting Material) Step1 Step 1: Mono-Substitution (0°C - 5°C) Start->Step1 Nucleophile 1 (Kinetic Control) Inter1 Intermediate 1: 2,4-Dichloro-6-amino-triazine Step1->Inter1 Step2 Step 2: Di-Substitution (MW: 50°C - 60°C) Inter1->Step2 Nucleophile 2 (MW Activation) Inter2 Intermediate 2: 2-Chloro-4,6-diamino-triazine Step2->Inter2 Step3 Step 3: Tri-Substitution (MW: 100°C - 120°C) Inter2->Step3 Nucleophile 3 (High Energy Barrier) Final Final Library Product: 2,4,6-Trisubstituted-1,3,5-triazine Step3->Final

Figure 1: Sequential nucleophilic substitution workflow. Note that microwave irradiation is most critical for overcoming the deactivation in Steps 2 and 3.

Validated Protocols

Protocol A: The "Workhorse" (Cyanuric Chloride Route)

Application: Generation of diverse libraries (e.g., replacing Cl with different amines). Source Grounding: Adapted from methodologies described in Molecules [1] and International Journal of Research in Engineering [2].

Reagents & Setup
  • Substrate: Cyanuric Chloride (Recrystallized from hexane if yellowed).

  • Solvent: 1,4-Dioxane or THF (Dry).

  • Base: Diisopropylethylamine (DIPEA) or

    
    .
    
  • Equipment: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator) with pressure sensing.

Step-by-Step Procedure
  • Step 1: Mono-Substitution (Conventional Cooling)

    • Why: MW is too energetic for this step; it risks uncontrolled disubstitution.

    • Dissolve Cyanuric Chloride (1.0 eq) in 1,4-Dioxane at

      
       (ice bath).
      
    • Add Amine A (1.0 eq) and DIPEA (1.2 eq) dropwise.

    • Stir for 2 hours at

      
      .
      
    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2).

  • Step 2: Di-Substitution (Mild MW)

    • Transfer the reaction mixture to a microwave-transparent vial (10 mL or 35 mL).

    • Add Amine B (1.0 eq) and base (1.2 eq).

    • MW Parameters:

      • Temp:

        
        [2]
        
      • Time: 5–10 minutes

      • Power: Dynamic (Max 150W)

    • Observation: The mixture may become heterogeneous (salt formation).

  • Step 3: Tri-Substitution (High Energy MW)

    • Add Amine C (1.5 eq—excess required due to steric hindrance) and base (2.0 eq).

    • MW Parameters:

      • Temp:

        
        
        
        
      • Time: 10–15 minutes

      • Pressure Limit: 250 psi (safety cutoff).

    • Work-up: Pour onto crushed ice. The product typically precipitates as a solid. Filter, wash with water, and recrystallize from ethanol.

Protocol B: Metformin-Derived Triazines (Novel/Green)

Application: Synthesis of Type II Diabetes/Cancer hybrid drugs. Source Grounding: Based on benzotriazole-mediated synthesis [3].

This protocol avoids metal catalysts and uses Metformin as a biguanide building block.[3]

  • Activation: Dissolve substituted benzoic acid (1.5 mmol) and benzotriazole (1.5 mmol) in

    
    . Stir until the acyl-benzotriazole intermediate forms.
    
  • Coupling: Add Metformin (1.0 mmol) and Triethylamine (5.0 eq) in DMF (3 mL).

  • Irradiation:

    • Seal in a microwave vial.

    • MW Parameters:

      
       for 3 minutes (Hold time).
      
  • Isolation: Pour over ice/sodium carbonate. The benzotriazole byproduct is water-soluble/washable, leaving the pure triazine precipitate.

Comparative Data: Thermal vs. Microwave[4]

The following data highlights the efficiency gains when using MW irradiation for the difficult third substitution step (Synthesis of 2,4,6-tris(amino)-1,3,5-triazines).

ParameterConventional Heating (Reflux)Microwave Irradiation (Protocol A)Improvement Factor
Reaction Time 18 – 24 Hours15 – 20 Minutes~70x Faster
Solvent Volume 50 – 100 mL2 – 5 mLGreen Metric
Yield 55 – 65%85 – 92%+30%
Purity (Crude) Low (Hydrolysis byproducts)High (>95%)Cleaner Profile

Data aggregated from comparative studies in [1] and [2].

Troubleshooting & Optimization Logic

DOT Diagram 2: Optimization Decision Tree

Use this logic flow when yields are suboptimal.

Optimization Problem Low Yield / Impure Check1 Is Starting Material Remaining? Problem->Check1 Check2 Hydrolysis Products (OH instead of Amine)? Check1->Check2 No Action1 Increase Temp by 20°C (Max 140°C) Check1->Action1 Yes Action3 Dry Solvents Needed (Moisture Sensitivity) Check2->Action3 Yes Action4 Check Sterics (Use Stronger Base/NaH) Check2->Action4 No (Unknown byproduct) Action2 Switch Solvent (Dioxane -> DMF) Action1->Action2 Still failing

Figure 2: Troubleshooting logic for microwave-assisted triazine synthesis.

Critical Variables
  • Solvent Polarity: MW requires a dipole to generate heat. Non-polar solvents (Benzene/Toluene) heat poorly unless "doped" with an ionic liquid or a polar co-solvent (e.g., 5% DMF).

  • Vessel Pressure: Dioxane generates significant pressure at

    
    . Ensure vials are rated for 20 bar (300 psi).
    
  • Base Selection: For sterically hindered amines (Step 3), weak bases (

    
    ) may fail. Switch to NaH or t-BuOK, but ensure the solvent is strictly anhydrous to prevent hydrolysis of the triazine-Cl bond.
    

References

  • Microwave Assisted Synthesis of s-Triazine Derivatives. International Journal of Research in Engineering, Science and Management. (2021). [Link]

  • Microwave Irradiation Assists the Synthesis of a Novel Series of bis-Arm s-Triazine Oxy-Schiff Base. Molbank (MDPI). (2018). [Link]

  • Microwave-Assisted Synthesis of Tri-Substituted 1,3,5-Triazines from Metformin Using Benzotriazole Chemistry. Molecules (MDPI). (2022). [Link]

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives. International Journal of Molecular Sciences. (2025). [Link]

Sources

Application Note: Controlled Condensation of Cyanoguanidine for Bioactive Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cyanoguanidine (Dicyandiamide) is a versatile nitrogen-rich precursor used extensively in the synthesis of biguanides (e.g., Metformin) and 1,3,5-triazines (guanamines).[1][2][3][4] Despite its utility, the condensation chemistry of cyanoguanidine is sensitive to thermal parameters and pH, often leading to thermodynamic dead-ends like melamine (polymerization) rather than the desired pharmaceutical intermediates. This guide details optimized experimental setups for two distinct pathways: the nucleophilic addition to form biguanides and the base-catalyzed cyclization to form triazines.

Introduction & Mechanistic Pathways[6][7][8]

Cyanoguanidine exists in tautomeric equilibrium, but its reactivity is defined by the electrophilic nitrile carbon and the nucleophilic guanidine moiety. The reaction outcome is strictly controlled by the catalyst (Acid vs. Base) and the co-reactant.

  • Pathway A (Acidic/Amine): Protonation of the nitrile group activates it for nucleophilic attack by amines, yielding Biguanides (linear).[5]

  • Pathway B (Basic/Nitrile): Deprotonation facilitates attack on other nitriles, leading to cyclization into 1,3,5-Triazines (cyclic).

  • Pathway C (Thermal Decomposition): uncontrolled heating (>200°C) leads to self-condensation into Melamine , a common impurity.

Mechanistic Divergence Diagram

Cyanoguanidine_Pathways CG Cyanoguanidine (Precursor) Acid Acid Catalyst (H+) CG->Acid Protonation Base Base Catalyst (OH-) CG->Base Activation Heat High Heat (>200°C) CG->Heat Biguanide Biguanide Scaffold (e.g., Metformin) Acid->Biguanide + Amine Nucleophilic Addition Amine Amine (R-NH2) Triazine 2,4-Diamino-1,3,5-Triazine (Guanamine) Base->Triazine + Nitrile Cyclization Nitrile Nitrile (R-CN) Melamine Melamine (Impurity) Heat->Melamine Trimerization

Figure 1: Divergent synthesis pathways for Cyanoguanidine. Pathway selection depends on pH and co-reactant.

Protocol A: Synthesis of Biguanides (Metformin HCl)

Target: Metformin Hydrochloride (1,1-Dimethylbiguanide HCl) Mechanism: Acid-catalyzed nucleophilic addition. Critical Control Point: Temperature must be maintained between 130°C–140°C. Below 120°C reaction is sluggish; above 150°C decomposition to melamine accelerates.

Materials
  • Cyanoguanidine (DCDA): 8.4 g (0.1 mol)

  • Dimethylamine Hydrochloride: 8.15 g (0.1 mol)

  • Solvent: n-Butanol (40 mL) or neat (fusion method)

  • Catalyst: None (The HCl salt acts as the proton source)

Experimental Workflow
  • Setup: Equip a 100 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Solvation: Add Cyanoguanidine and Dimethylamine HCl to n-Butanol.

    • Note: Reactants will not fully dissolve at RT. This is a heterogeneous reaction initially.

  • Reaction (Reflux): Heat the mixture to reflux (~118°C for n-Butanol).

    • Optimization: For higher yields, distill off a fraction of the butanol to raise the internal temperature to 130°C, or use Xylene/Butanol blends.

    • Maintain reflux for 4–6 hours. The suspension will clear as the product forms and then potentially precipitate.

  • Monitoring: Monitor by TLC (Mobile phase: n-Butanol/Acetic Acid/Water 4:1:1). Look for the disappearance of the Cyanoguanidine spot (Rf ~0.6).

  • Workup:

    • Cool the reaction mixture to 10°C in an ice bath.

    • Metformin HCl will crystallize out.[3]

    • Filter the white solid.

    • Purification: Recrystallize from 95% Ethanol or Methanol to remove trace cyanoguanidine.

Data Summary: Typical Yields
MethodTemperatureTimeYieldPurity Profile
Solvent (n-BuOH) 118°C6-8 h65-75%High (>98%)
Neat Fusion 150°C2-3 h85-90%Moderate (contains Melamine)
Microwave 140°C20 min80-85%High

Protocol B: Synthesis of 2,4-Diamino-1,3,5-Triazines

Target: Benzoguanamine (2,4-diamino-6-phenyl-1,3,5-triazine) Mechanism: Base-catalyzed cyclization with nitriles. Relevance: Scaffold for kinase inhibitors (e.g., PI3K inhibitors).

Materials
  • Cyanoguanidine: 8.4 g (0.1 mol)

  • Benzonitrile: 20.6 g (0.2 mol) [Excess used as solvent/reactant]

  • Base Catalyst: Potassium Hydroxide (KOH) pellets (0.5 g)

  • Solvent: Methyl Cellosolve (2-methoxyethanol) - Optional, can run neat in nitrile.

Experimental Workflow
  • Setup: 50 mL round-bottom flask with magnetic stir bar and condenser.

  • Activation: Dissolve KOH in the Benzonitrile/Solvent mixture. Add Cyanoguanidine.[1][2][3][6][5][7][8][9]

  • Cyclization: Heat to reflux (125°C–135°C).

    • Observation: The reaction is exothermic once initiated.

    • Run time: 3–5 hours.

  • Quench: Pour the hot reaction mixture into 200 mL of ice-cold water.

    • The triazine derivative is generally insoluble in water and will precipitate immediately.

  • Purification:

    • Filter the precipitate.[10]

    • Wash with hot water (to remove unreacted cyanoguanidine) and toluene (to remove unreacted nitrile).

    • Recrystallize from DMF or Glacial Acetic Acid.

Analytical Validation & Troubleshooting

Self-Validating Analytical Checks

To ensure the protocol worked, perform these checks immediately after isolation.

TestExpected Result (Metformin HCl)Expected Result (Benzoguanamine)Failure Mode Indicator
Melting Point 222–226°C225–228°CLower MP = Unreacted DCDA (MP 209°C)
Solubility Soluble in water, MethanolInsoluble in water, Soluble in DMFInsolubility in water (for Metformin) = Melamine
UV-Vis

~232 nm

~250 nm (aromatic)
-
Nitrate Test NegativeNegativePositive = Melamine Nitrate contamination
Workflow Visualization: Metformin Synthesis

Metformin_Workflow Start Start: Weigh Reagents (1:1 Molar Ratio) Mix Mix in n-Butanol (Heterogeneous Slurry) Start->Mix Heat Reflux at 118-130°C (4-6 Hours) Mix->Heat Check TLC Check (Disappearance of DCDA) Heat->Check Check->Heat Incomplete Cool Cool to 10°C (Crystallization) Check->Cool Complete Filter Filtration & Wash (Remove impurities) Cool->Filter Final Metformin HCl (White Solid) Filter->Final

Figure 2: Step-by-step decision tree for the synthesis of Metformin Hydrochloride.

References

  • Werner, E. A., & Bell, J. (1922). The preparation of methylguanidine, and of ββ-dimethylguanidine by the interaction of dicyanodiamide, and methylammonium and dimethylammonium chlorides respectively. Journal of the Chemical Society, Transactions. Link

  • Shapiro, S. L., Parrino, V. A., & Freedman, L. (1959). Hypoglycemic Agents. I. Chemical Properties of β-Phenethylbiguanide. A New Hypoglycemic Agent. Journal of the American Chemical Society. Link

  • Science Snail. (2020). Total Synthesis of Metformin. Link

  • OECD SIDS. (2004).[8] Cyanoguanidine: SIDS Initial Assessment Report. UNEP Publications. Link

  • European Chemicals Agency (ECHA). Registration Dossier: Cyanoguanidine. Link

Sources

High-throughput screening of 1,3,5-triazine compound libraries.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of 1,3,5-Triazine Compound Libraries

Introduction: The 1,3,5-Triazine as a Privileged Scaffold

The 1,3,5-triazine (s-triazine) core is a "privileged scaffold" in medicinal chemistry, distinguished by its ability to present three distinct functionalities in a defined geometric orientation. This symmetry allows the core to mimic the adenine ring of ATP, making it a prolific source of kinase inhibitors, as well as ligands for GPCRs and antimicrobials.

However, the utility of triazine libraries in High-Throughput Screening (HTS) is often compromised by poor physicochemical properties (solubility) and assay interference (aggregation). This Application Note provides a rigorous, self-validating framework for generating high-quality triazine libraries and screening them effectively.

Module 1: Orthogonal Library Synthesis Strategy

The success of a triazine HTS campaign begins with chemical purity. The core synthetic strategy relies on the temperature-dependent reactivity of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[1] The three chlorine atoms possess orthogonal reactivity, allowing sequential nucleophilic aromatic substitution (


).[2]
Temperature-Controlled Reactivity Profile

To prevent the formation of inseparable mixtures (e.g., mono- and di-substituted byproducts), strict adherence to temperature zones is required.

Substitution StepTarget PositionTemperature ZoneBase / ScavengerCritical Control Parameter
First (

)
C-20°C – 5°CDIPEA or

Exotherm control; maintain < 5°C to prevent bis-substitution.
Second (

)
C-430°C – 45°C (RT)

or DIPEA
Monitoring by LC-MS to ensure complete consumption of mono-chloride.
Third (

)
C-680°C – 110°C (Reflux)

/ Dioxane
Requires forcing conditions; often the diversity-limiting step.
Solid-Phase Synthesis (SPOS) Protocol

Solid-phase synthesis is superior for HTS library generation as it allows "wash-away" purification of excess reagents.

Protocol:

  • Resin Loading: Swell Rink Amide resin in DCM. Deprotect Fmoc (20% piperidine/DMF).

  • Linker Attachment: Couple a diamine linker (e.g., 1,4-diaminobutane) to the resin.

  • Scaffold Capture (0°C): Suspend resin in dry THF at 0°C. Add Cyanuric Chloride (3.0 eq) and DIPEA (5.0 eq). Shake for 2 hours. Wash 5x with dry DCM to remove unreacted cyanuric chloride.

  • Diversity Step 1 (RT): Add first amine (

    
    , 5.0 eq) and DIPEA in THF. Shake at Room Temperature for 4 hours.
    
  • Diversity Step 2 (Heat): Add second amine (

    
    , 10.0 eq) in Dioxane/DIPEA. Heat to 80°C for 12 hours.
    
  • Cleavage: Treat with 95% TFA/H2O to release the library.

Synthesis Workflow Diagram

TriazineSynthesis Start Cyanuric Chloride (Starting Material) Step1 Step 1: 0°C Selectivity Control Start->Step1 + Amine 1 Inter1 Mono-Substituted Intermediate Step1->Inter1 Kinetic Control Step2 Step 2: RT Diversity Intro 1 Inter1->Step2 + Amine 2 Inter2 Di-Substituted Intermediate Step2->Inter2 Thermodynamic Control Step3 Step 3: >80°C Forcing Conditions Inter2->Step3 + Amine 3 Final Tri-Substituted Library Member Step3->Final Final Displacement

Figure 1: Sequential nucleophilic substitution workflow for 1,3,5-triazine library generation, emphasizing temperature checkpoints.

Module 2: HTS Assay Development & Metrics

Triazine libraries are frequently screened against kinases. The following protocol utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format to minimize interference from the autofluorescence often exhibited by aromatic heterocycles.

Assay Robustness: The Z-Factor[3][4]

Before screening the library, the assay window must be validated using the Z-factor (Z') metric (Zhang et al., 1999).

  • Formula:

    
    
    
  • Requirement: A Z' > 0.5 is mandatory for this protocol. If Z' < 0.5, optimize the tracer concentration or antibody titer before wasting library compounds.

Screening Protocol (384-Well Format)
  • Plate Prep: Dispense 50 nL of library compounds (10 mM in DMSO) into black 384-well low-volume plates using an acoustic dispenser (e.g., Echo 550). Final assay concentration: 10 µM.

  • Enzyme Addition: Add 5 µL of Kinase/Antibody master mix. Incubate 15 min at RT to allow compound-enzyme binding.

  • Tracer Addition: Add 5 µL of Fluorescent Tracer/ATP mix.

  • Incubation: Incubate for 60 minutes at RT (protected from light).

  • Read: Measure TR-FRET signal (Ex: 340nm, Em: 615nm/665nm) on a multimode reader.

Screening Decision Tree

HTS_Workflow Library 1,3,5-Triazine Library (10,000+ cmpds) Primary Primary Screen (Single Point @ 10µM) Library->Primary Triage Hit Cutoff (>50% Inhibition) Primary->Triage Calculate % Inh Counter Counter Screen (Unrelated Kinase/Redox) Triage->Counter Hits Selected Counter->Triage False Positives (Discard) DoseResp Dose Response (IC50) (10-point dilution) Counter->DoseResp Non-interfering Validation Biophysical Validation (SPR / Thermal Shift) DoseResp->Validation Potent Binders

Figure 2: HTS Triage Workflow. Critical path from primary screen to biophysical validation, filtering out false positives early.

Module 3: Hit Validation & PAINS Filtering

1,3,5-triazines are planar and lipophilic, making them prone to colloidal aggregation, which causes non-specific enzyme inhibition. This is the most common cause of false positives in this class.

The "PAINS" Filter (Pan-Assay Interference Compounds)

Triazines with specific substructures (e.g., reactive chlorotriazines remaining from incomplete synthesis) can act as covalent modifiers.

  • Action: Run all hits against electronic PAINS filters (Baell & Holloway, 2010) to flag potentially reactive species.

  • Experimental Check: Add 0.01% Triton X-100 to the assay buffer. If potency disappears in the presence of detergent, the compound is likely an aggregator (false positive).

Solubility & DMSO Tolerance

Triazines often precipitate in aqueous buffers.

  • Protocol: Perform a nephelometry check. Dilute hits to 50 µM in assay buffer. If light scattering increases significantly compared to blank, the compound is insoluble.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

  • Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron. Link

  • Neelakantan, P., et al. (2025). The 1,3,5-Triazine Core: A Scaffolding for Innovation in Drug Discovery. BenchChem Technical Reviews. Link

  • Lim, H. Y., & Dolzhenko, A. V. (2024). 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer.[3] European Journal of Medicinal Chemistry. Link[3]

Sources

Applications of Acetoguanamine in decorative laminates and industrial coatings.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

Acetoguanamine (2,4-diamino-6-methyl-1,3,5-triazine) is a critical intermediate in the formulation of high-performance amino resins. While chemically similar to melamine, the substitution of one amino group (


) with a methyl group (

) fundamentally alters its polymerization behavior.

The "Internal Plasticization" Mechanism: In standard Melamine-Formaldehyde (MF) resins, melamine acts as a functionality-6 crosslinker (


), creating a rigid, brittle lattice. Acetoguanamine, having a methyl group at the C6 position, effectively blocks two potential crosslinking sites, reducing functionality to 

.
  • Result: The methyl group acts as a steric spacer and reduces crosslink density. This imparts flexibility (post-formability) and solubility (compatibility with organic solvents) without sacrificing the core chemical resistance typical of triazine rings.

Mechanism of Action: Structural Comparison

The following diagram illustrates the structural difference and the "blocking" effect of the methyl group during resinification.

ChemicalStructure cluster_0 Melamine (Rigid) cluster_1 Acetoguanamine (Flexible) M Melamine Core (Triazine Ring) NH2_1 -NH2 (Reactive) M->NH2_1 NH2_2 -NH2 (Reactive) M->NH2_2 NH2_3 -NH2 (Reactive) M->NH2_3 A Acetoguanamine Core (Triazine Ring) ANH2_1 -NH2 (Reactive) A->ANH2_1 ANH2_2 -NH2 (Reactive) A->ANH2_2 CH3 -CH3 (Inert/Spacer) Blocks Crosslinking A->CH3 Reaction Formaldehyde Attack cluster_1 cluster_1 cluster_0 cluster_0

Figure 1: Structural comparison showing the methyl group substitution in Acetoguanamine, which limits crosslinking density to provide flexibility.

Application Note I: Post-Forming Decorative Laminates

Objective: Synthesize a co-condensed Melamine-Acetoguanamine-Formaldehyde (MAF) resin capable of "Post-Forming" (bending around curved edges, e.g., countertops) without cracking.

Technical Insight: Pure melamine resins crack at a bending radius of


mm. Introducing 10-20% Acetoguanamine allows bending radii down to 

mm by disrupting the rigid crystalline domains of the cured resin.
Protocol: MAF Resin Synthesis (Molar Ratio F/NH2 0.7)

Reagents:

  • Formalin (37%): 31.9 kg

  • Melamine (99%): 28.7 kg

  • Acetoguanamine: 4.3 kg (approx. 15 wt% of melamine)[1]

  • Catalyst: 2N Sodium Carbonate (

    
    )[1]
    
  • Water: 35.1 kg[1]

Step-by-Step Methodology:

  • pH Adjustment (The "Alkaline Start"):

    • Load Formalin and Water into the reactor.[1][2]

    • Adjust pH to 8.5 – 9.0 using

      
      .
      
    • Why? Acidic conditions trigger premature polymerization (methylene bridges). Alkaline conditions favor methylolation (addition of formaldehyde), which is the necessary first step.

  • Melamine Dissolution:

    • Add Melamine.[2][3][4] Heat to 90°C .

    • Stir until the solution becomes clear (formation of methylol-melamines).

  • Acetoguanamine Addition (The "Split Feed"):

    • Once Melamine is dissolved, add the Acetoguanamine.

    • Maintain 90-95°C .

    • Why? Acetoguanamine dissolves slower than melamine. Adding it after the melamine ensures the melamine is already stabilized as methylol species, preventing precipitation.

  • Condensation & End-Point Determination:

    • Continue heating. Monitor reaction progress via Water Tolerance (WT) .

    • Target WT: 150-200% at 20°C. (Resin turns turbid when 1.5-2.0 parts water are added to 1 part resin).

    • Critical: If WT drops below 100%, the resin is too hydrophobic and will not impregnate paper evenly.

  • Cooling & Stabilization:

    • Cool rapidly to 40°C.

    • Adjust pH to 9.5-10.0 for storage stability.

Experimental Workflow Diagram:

LaminateProtocol Start Formalin + Water (pH 8.5-9.0) Heat Heat to 90°C Start->Heat AddM Add Melamine (Dissolve to Clear) Heat->AddM AddA Add Acetoguanamine (15 wt% of Melamine) AddM->AddA React Condensation Reaction (90-95°C) AddA->React Check Check Water Tolerance (Target: 150-200%) React->Check Check->React WT > 200% Cool Cool to 40°C Adjust pH to 9.8 Check->Cool WT Reached Impreg Paper Impregnation (Decor Paper) Cool->Impreg

Figure 2: Synthesis workflow for Post-Forming Laminate Resin.

Application Note II: High-Solid Industrial Coatings

Objective: Formulate a baking enamel (e.g., automotive clear coat or can coating) that balances hardness with impact resistance.

Technical Insight: Unlike laminate resins (water-based), coating resins must be soluble in organic solvents (aromatics, alcohols). This requires Etherification —reacting the methylol groups with an alcohol (usually Butanol or Isobutanol) to make the resin hydrophobic. Acetoguanamine provides superior compatibility with alkyd and acrylic resins compared to melamine.

Protocol: Butylated Acetoguanamine Resin Synthesis

Reagents:

  • Acetoguanamine: 1 mole

  • Paraformaldehyde (91%): 3.5 moles

  • n-Butanol: 4.0 moles

  • Catalyst: Formic acid (trace)

Step-by-Step Methodology:

  • Methylolation:

    • Combine Acetoguanamine, Paraformaldehyde, and n-Butanol (partial charge) in a reactor.

    • Adjust pH to 8.0-9.0 (Alkaline).

    • Heat to reflux (approx. 95-100°C) for 30-60 minutes.

    • Result: Formation of Methylol-Acetoguanamine.

  • Etherification (Acid Catalysis):

    • Add remaining n-Butanol.

    • Add Formic acid to drop pH to 4.5 - 5.0 .

    • Heat to reflux.[2][5] The system should be equipped with a Dean-Stark trap to remove water.

    • Mechanism:[1][3][6][7]

      
      .
      
    • Removing water drives the equilibrium toward the ether (butylated resin).

  • Distillation & Concentration:

    • Continue azeotropic distillation until the water removal ceases.

    • Vacuum distill to remove excess free butanol until desired solids content (usually 60-70%) is reached.

  • Filtration:

    • Filter the viscous resin to remove any salt byproducts or unreacted gel particles.

Performance Data: Melamine vs. Acetoguanamine in Coatings

PropertyMelamine Resin (Butylated)Acetoguanamine Resin (Butylated)Impact on Application
Functionality High (f=6)Medium (f=4)Acetoguanamine cures slower but more evenly.
Flexibility (T-Bend) 4T - 5T (Brittle)0T - 1T (Flexible)Critical for coil coatings and can linings.
Solubility ModerateExcellentAllows higher solid formulations (lower VOC).
Stain Resistance ExcellentGoodMelamine is preferred for pure chemical resistance.

Troubleshooting & Optimization

Issue 1: Resin Turbidity (Laminates)

  • Cause: Acetoguanamine has lower water solubility than melamine. If the reaction temperature drops below 85°C during addition, it may crystallize.

  • Fix: Ensure reactor is at steady reflux (90°C+) before addition. Add Acetoguanamine slowly.

Issue 2: Slow Cure Speed (Coatings)

  • Cause: The reduced functionality of acetoguanamine means fewer reactive sites for crosslinking with the backbone polymer (polyester/acrylic).

  • Fix: Use a stronger acid catalyst (e.g., p-Toluenesulfonic acid, pTSA) in the final paint formulation, or blend 80:20 Acetoguanamine:Melamine to hybridize properties.

Issue 3: Formaldehyde Emissions

  • Cause: High Free Formaldehyde (F/M ratio too high).

  • Fix: Use scavengers (Urea or specialized proprietary scavengers) at the end of the cook, or strictly control the F/NH2 molar ratio to < 0.7.

References

  • Capital Resin Corporation. (n.d.).[8] Acetoguanamine Applications in Decorative Laminates and Industrial Coatings.[8] Retrieved from [Link]

  • European Patent Office. (1993). EP0561432A1: Diamino-S-triazine-modified melamine-formaldehyde resin composition.
  • PubChem. (2023). Acetoguanamine Compound Summary (CID 10949).[9] National Library of Medicine. Retrieved from [Link]

Sources

Troubleshooting & Optimization

How to improve the yield of N,N,6-trimethyl-1,3,5-triazine-2,4-diamine synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the synthesis of 2-amino-4-(dimethylamino)-6-methyl-1,3,5-triazine (chemically synonymous with the user's request for N,N,6-trimethyl-1,3,5-triazine-2,4-diamine).

The synthesis typically involves the cyclocondensation of 1,1-dimethylbiguanide (Metformin) with an acetic acid derivative (ester or anhydride). Low yields in this reaction are a notorious bottleneck, often caused by incomplete biguanide liberation, moisture sensitivity, or competitive acylation.

Subject: Troubleshooting & Yield Improvement for N,N,6-trimethyl-1,3,5-triazine-2,4-diamine Applicable Chemistry: Biguanide Cyclocondensation (Pinner-type / Ester Condensation) Support Level: Advanced Research / Process Chemistry

The Core Chemistry & Failure Points[1]

To fix the yield, we must first visualize the failure points in the mechanism. The reaction relies on the nucleophilic attack of the biguanide's terminal nitrogen on the carbonyl carbon of the acetate source.

Mechanism & Critical Pathway

The transformation requires the Free Base form of 1,1-dimethylbiguanide. If you are using Metformin HCl without quantitative neutralization, the reaction will stall.

TriazineSynthesis cluster_0 Yield Killing Zone MetHCl 1,1-Dimethylbiguanide HCl (Metformin HCl) FreeBase Free Biguanide Species (Active Nucleophile) MetHCl->FreeBase Neutralization (CRITICAL STEP) Base Base (e.g., NaOMe) Base->FreeBase Intermed Open-Chain Intermediate FreeBase->Intermed Nucleophilic Attack Ester Acetate Source (EtOAc / Ac2O) Ester->Intermed Product N,N,6-Trimethyl-1,3,5- triazine-2,4-diamine Intermed->Product Cyclodehydration (-H2O / -ROH) Side Side Products (Acyl-biguanides/Hydrolysis) Intermed->Side Moisture/Incomplete Closure

Figure 1: The reaction pathway highlights the "Yield Killing Zone" where moisture or improper pH leads to open-chain acylated byproducts rather than the cyclized triazine.

Critical Optimization Parameters

A. The "Free Base" Trap

Most researchers use Metformin HCl as the starting material. The HCl salt is non-nucleophilic.

  • The Error: Adding Metformin HCl, Base, and Ester all at once (One-pot mix). This allows the ester to hydrolyze or the base to react with the solvent before the biguanide is fully liberated.

  • The Fix: Isolate the free base in situ or beforehand.

    • Protocol Adjustment: React Metformin HCl with Sodium Methoxide (NaOMe) in dry methanol first. Filter off the NaCl precipitate before adding the acetate source. This removes the counter-ion interference and ensures the biguanide is active [1].

B. Electrophile Selection: Ester vs. Anhydride
  • Ethyl Acetate (EtOAc): Slower reaction, requires reflux, but cleaner product profile.

  • Acetic Anhydride (

    
    ):  Highly reactive, but prone to exocyclic N-acylation . If you see a mass shift of +42 Da in your LC-MS, you have acetylated the amine groups on the ring (forming an amide) rather than just closing the ring.
    
  • Recommendation: Use Methyl Acetate or Ethyl Acetate with a catalytic amount of NaOMe. Avoid anhydrides unless you strictly control temperature (<0°C initial addition).

C. Moisture Control (The Hidden Yield Killer)

The formation of the triazine ring releases water (or alcohol). If the solvent is "wet" (standard grade MeOH), the equilibrium shifts backward, or the ester hydrolyzes to acetic acid (which kills the base).

  • Requirement: Use anhydrous Methanol/Ethanol (<0.05% water).

  • Scavenger: Add molecular sieves (3Å) to the reaction vessel if running a long reflux.

Troubleshooting Guide (FAQ Format)

Q1: My LC-MS shows a large peak with Mass M+18 (Open chain). Why isn't it closing?

  • Diagnosis: Incomplete cyclodehydration. The intermediate (acyl-biguanide) formed but didn't close the ring.

  • Solution: The reaction temperature is likely too low, or the system is too wet.

    • Increase temperature to reflux (65°C+ for MeOH).

    • Extend reaction time (up to 24h).

    • Ensure the reaction is under an inert atmosphere (

      
      ) to prevent atmospheric moisture ingress.
      

Q2: I have low yield (<30%) and a lot of starting material left.

  • Diagnosis: The Biguanide was never fully deprotonated.

  • Solution: Switch to the Pre-Neutralization Protocol (see Section 4). Ensure you are using a stoichiometric equivalent of Base (1.05 eq of NaOMe to 1.0 eq Metformin HCl). Weak bases like

    
     are often insufficient in organic solvents due to poor solubility.
    

Q3: The product is an oil/gum that won't crystallize.

  • Diagnosis: Presence of unreacted ester or solvent trapped in the lattice.

  • Solution:

    • Evaporate solvent completely.

    • Triturate the residue with cold water (triazines are often sparingly soluble in cold water, while starting biguanides are soluble).

    • Recrystallize from minimal hot ethanol.

Optimized Experimental Protocol

This protocol is derived from high-yield biguanide cyclization methodologies [1, 2].

Target: N,N,6-trimethyl-1,3,5-triazine-2,4-diamine Scale: 10 mmol

Materials:
  • 1,1-Dimethylbiguanide Hydrochloride (Metformin HCl)

  • Sodium Methoxide (NaOMe) solution (25% in MeOH) or solid

  • Methyl Acetate (or Ethyl Acetate)

  • Anhydrous Methanol

Step-by-Step Procedure:
  • Liberation (0 - 1 hour):

    • In a round-bottom flask under

      
      , dissolve 10 mmol Metformin HCl in 20 mL anhydrous Methanol.
      
    • Add 10.5 mmol NaOMe (slight excess). Stir at room temperature for 30-60 minutes.

    • Observation: A white precipitate (NaCl) will form.

    • Filtration (Optional but Recommended): Filter the mixture through a Celite pad or sintered glass to remove NaCl. This leaves a clear solution of the Biguanide Free Base.

  • Condensation (1 - 24 hours):

    • Add 12-15 mmol (1.2 - 1.5 eq) of Methyl Acetate to the filtrate.

    • Heat to Reflux (approx. 65°C) for 12–24 hours. Monitor by TLC or LC-MS.

    • Note: Methyl acetate is preferred over ethyl acetate for faster kinetics due to less steric hindrance.

  • Isolation:

    • Cool the mixture to room temperature, then to 0°C.

    • Concentrate the solvent to approx. 20% of original volume under reduced pressure.

    • Add 20 mL of ice-cold water. The product should precipitate as a white solid.

    • Filter and wash with cold water.

  • Data Validation:

    • Expected Yield: 60–85%

    • 1H NMR (DMSO-d6): Look for the singlet at ~2.1 ppm (C-Methyl) and the singlet at ~3.0 ppm (N-Dimethyl).

Comparative Data: Base & Solvent Effects

The choice of base dramatically impacts yield.

Base SystemSolventEst.[1][2][3][4][5] YieldNotes
NaOMe Anhydrous MeOH 75-85% Optimal. Homogeneous deprotonation.
NaOHEthanol (95%)30-45%Water content inhibits cyclization; hydrolysis of ester competes.

Acetone/DMF15-25%Poor solubility of biguanide salt leads to incomplete reaction.
None (Thermal)Neat Ester<10%Metformin HCl does not react effectively without neutralization.

References

  • Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives. Source: National Institutes of Health (NIH) / PubMed Central. Context: Describes the optimization of reaction conditions (neutralization step) to improve yields of triazine derivatives from biguanides and esters. URL:[Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Source: Molecules (via NIH/PubMed). Context: rigorous protocols for sequential nucleophilic substitution on triazine rings and cyclization parameters. URL:[Link]

  • 1,3,5-Triazine-2,4,6-triamine, N,N'-dimethyl- (PubChem CID 11469186). Source:[6] PubChem.[6][7] Context: Chemical structure and property data for related dimethyl-triazine derivatives.[6] URL:[Link]

Sources

Technical Support Center: Acetoguanamine Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Troubleshooting for Crude Acetoguanamine (CAS 542-02-9)

Audience: Pharmaceutical Researchers, Polymer Scientists, Process Engineers.

Introduction: The Purity Imperative

Welcome to the Technical Support Center. You are likely working with Acetoguanamine (2,4-diamino-6-methyl-1,3,5-triazine), a critical intermediate for thermosetting resins and pharmaceutical synthesis.[1][2]

The Problem: Commercial "crude" Acetoguanamine often contains unreacted dicyandiamide (DICY) , alkali catalyst residues, and oxidative byproducts (yellowing). These impurities act as chain terminators in resin formation or introduce toxicity in drug development.

This guide provides two validated purification protocols:

  • Aqueous Recrystallization: The "Gold Standard" for general purification.

  • Acid-Base Swing: A chemical reset for highly impure samples.

Module 1: The "Gold Standard" Recrystallization Protocol

Best For: Removing synthesis byproducts (DICY) and improving crystal morphology. Principle: Acetoguanamine exhibits a steep solubility curve in water (Low solubility at 20°C: ~11.2 g/L; High solubility at >90°C).

Workflow Visualization

Recrystallization_Workflow Start Crude Acetoguanamine Dissolve Step 1: Dissolution (Water @ 95°C) Start->Dissolve Add 15x vol Water Carbon Step 2: Decolorization (Activated Carbon) Dissolve->Carbon If yellow HotFilter Step 3: Hot Filtration (Remove Insolubles) Dissolve->HotFilter If clear Carbon->HotFilter Crystallize Step 4: Controlled Cooling (To 4°C) HotFilter->Crystallize Slow ramp Wash Step 5: Cold Wash (Remove DICY) Crystallize->Wash Filter Dry Step 6: Vacuum Drying (105°C) Wash->Dry

Figure 1: Standard Aqueous Recrystallization Workflow.

Step-by-Step Protocol
  • Dissolution:

    • Suspend crude Acetoguanamine in distilled water (Ratio: 1:15 w/v).

    • Heat to 95–98°C with vigorous stirring. The solution should become clear.

    • Tech Note: If haze persists, these are likely melamine-related insolubles. Do not add excess water; rely on filtration.

  • Decolorization (Optional but Recommended):

    • If the solution is yellow, add Activated Carbon (1-3% by weight of crude solid).

    • Stir at 95°C for 15 minutes.

  • Hot Filtration (Critical):

    • Filter the boiling solution through a pre-heated Buchner funnel or jacketed filter.

    • Why? Rapid cooling here will cause premature precipitation on the filter paper, leading to yield loss.

  • Controlled Crystallization:

    • Allow filtrate to cool to room temperature (RT) slowly (over 2 hours).

    • Then, chill to 4°C in an ice bath for 1 hour.

    • Mechanism:[3] Slow cooling promotes the exclusion of DICY impurities from the crystal lattice (Ostwald ripening).

  • Filtration & Wash:

    • Filter the white needles.

    • Wash 2x with ice-cold water.

    • Validation: The filtrate contains the dissolved DICY.

  • Drying:

    • Dry in a vacuum oven at 105°C for 4 hours.

    • Target Melting Point: 274–276°C [1].[2][4][5][6]

Module 2: The Acid-Base Swing (Chemical Purification)

Best For: "Dirty" crude (purity <95%) or removing non-basic organic contaminants. Principle: Acetoguanamine is a weak base (pKa ~4.5). It forms water-soluble salts with mineral acids, while non-basic impurities remain insoluble or do not precipitate upon neutralization.

Protocol
  • Acidification:

    • Suspend crude solid in 10% HCl (aq).

    • Stir until dissolved (pH < 2).

    • Filter off any insoluble solids (non-basic byproducts).

  • Neutralization:

    • Slowly add 10% NaOH or NH₄OH to the filtrate while stirring.

    • Adjust pH to 7–8 . Acetoguanamine will precipitate as a white solid.

  • Finish:

    • Filter, wash copiously with water (to remove NaCl), and dry.

Module 3: Troubleshooting Dashboard (FAQ)

Q1: My product is still slightly yellow after recrystallization. Why?

Diagnosis: Thermal oxidation or trace iron contamination. Fix:

  • Solvent Switch: Switch from 100% Water to Water:Ethanol (80:20) . Ethanol helps solubilize organic colorants better than water alone [2].

  • Carbon Grade: Ensure you are using "powdered" activated carbon, not granular, for higher surface area contact.

Q2: The Melting Point is low (e.g., 260°C).

Diagnosis: Eutectic depression caused by residual Dicyandiamide (DICY) . Fix:

  • Your cooling step was likely too fast, trapping DICY in the crystal lattice.

  • Remedy: Re-slurry the solid in boiling water (insufficient to dissolve it fully) for 30 mins, then filter hot. This "leaches" the more soluble DICY out of the solid matrix.

Q3: I have low yield (<60%).

Diagnosis: High solubility loss in the mother liquor. Fix:

  • Acetoguanamine has significant solubility in water at 20°C (~11 g/L).[4][5]

  • Action: Recycle the mother liquor for the next batch (if purity allows) or concentrate the filtrate by 50% on a rotovap before the final cooling step.

Q4: Can I use DMF or DMSO?

Answer: technically yes, but not recommended for final purification.

  • Reasoning: Acetoguanamine forms solvates with DMF and DMSO [2]. These solvent molecules become trapped in the crystal structure and are extremely difficult to remove without high-vacuum sublimation, leading to false "wet" weights and interfering with subsequent reactions.

Summary Data Table: Solvent Selection

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity Removal ProfileRecommendation
Water (100%) HighModerate (~11 g/L)Excellent for salts & DICYPrimary Choice
Methanol ModerateLowGood for organic tarsSecondary Choice
DMF Very HighHighPoor (Forms solvates)Avoid
Acetonitrile Very LowNegligibleN/AAnti-solvent only

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10949, Acetoguanamine. Retrieved from [Link]

  • Journal of Chemical & Engineering Data (2019). Solubility of Acetoguanamine in Twelve Neat Solvents from 283.15 to 323.15 K. Retrieved from [Link]

Sources

Common side reactions in the synthesis of substituted triazines.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Subject: Troubleshooting Common Side Reactions & Process Failures Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Triazine Reactivity Paradox

Welcome to the technical support center for s-triazine (1,3,5-triazine) synthesis. Most inquiries we receive stem from a fundamental misunderstanding of the Cyanuric Chloride (TCT) reactivity profile.

TCT behaves as a "living" electrophile. Its reactivity drops logarithmically with each chlorine substitution. The core challenge is matching the energy of the system (Temperature) and the strength of the nucleophile to the current electrophilicity of the ring. Failure to synchronize these three variables results in the three most common side reactions: Hydrolysis , Over-substitution , and Incomplete Conversion .

Troubleshooting Modules (FAQs)
Ticket #001: The "White Precipitate" Error (Hydrolysis)

User Report: "I added my amine to the TCT slurry at 0°C. Within minutes, a white solid crashed out that is insoluble in organic solvents. My yield is <10%."

Diagnosis: You have likely synthesized cyanuric acid or a hydroxy-triazine derivative via hydrolysis.[1][2][3]

  • The Mechanism: TCT is highly moisture-sensitive. In the presence of water and a base, the hydroxide ion (

    
    ) competes aggressively with your amine nucleophile.
    
  • The Cause:

    • Wet Solvents: Using technical grade acetone or THF without drying.

    • Hygroscopic Bases: Using NaOH or KOH in a biphasic system without phase transfer catalysts, or using wet inorganic bases.

    • Exothermic Runaway: Hydrolysis is exothermic. If the temperature spikes >5°C during the first addition, hydrolysis rates accelerate faster than amination rates.

Corrective Action:

  • Protocol Shift: Switch to anhydrous THF or Dioxane with DIPEA (Diisopropylethylamine) as the base.

  • The "Sacrificial" Scavenger: If you must use aqueous conditions (e.g., acetone/water), ensure the amine is added before the base. Let the amine coordinate first, then drip the base slowly to neutralize the HCl generated.

Ticket #002: Loss of Regioselectivity (The "Statistical Mixture")

User Report: "I am trying to make a mono-substituted product, but I see 20% di-substituted and 15% starting material."

Diagnosis: Violation of the Temperature-Reactivity Rule .

  • The Mechanism: The electron-withdrawing nature of the Chlorine atoms activates the ring.[4]

    • Trichloro species: Highly reactive (reacts at -10°C to 0°C).

    • Dichloro species: Moderately reactive (reacts at 20°C to 50°C).

    • Monochloro species: Deactivated (reacts at >80°C/Reflux).

  • The Cause: If you run the first step at Room Temperature (RT) instead of 0°C, the energy barrier for the second substitution is crossed immediately after the first substitution occurs.

Corrective Action:

  • Strict Temperature Control: Follow the 0-25-Reflux rule (see Table 1).

  • Nucleophile Ordering: Always add the weakest nucleophile first. If you add a highly reactive aliphatic amine first, it deactivates the ring so strongly that subsequent substitutions with weaker nucleophiles (like anilines) become difficult.

Ticket #003: The "False Impurity" (Rotamers)

User Report: "My NMR shows split peaks and broad signals. I suspect a side reaction, but LCMS shows a single mass."

Diagnosis: Rotameric Isomerism (Hindered Rotation).

  • The Mechanism: In amino-triazines, the

    
     bond has partial double-bond character due to resonance donation of the nitrogen lone pair into the electron-deficient triazine ring. This restricts rotation, creating distinct conformers (rotamers) visible on NMR.
    
  • Verification: Run a Variable Temperature (VT) NMR at 80°C. If the peaks coalesce into sharp singlets, it is a pure product, not a mixture.

Data & Reference Tables
Table 1: The "0-25-Reflux" Rule for Sequential Substitution

Standard protocol for Cyanuric Chloride (TCT)

StepSubstitutionTarget TempBase StrategyCommon Side Reaction
1 Mono- -10°C to 0°C 1.0 eq DIPEA (Slow addition)Hydrolysis (if wet), Bis-sub (if too hot)
2 Di- 20°C to 45°C 1.0 eq DIPEA or

Incomplete reaction (if nucleophile is weak)
3 Tri- >90°C (Reflux) Excess Base (2.0+ eq)Solvolysis (solvent attacks ring)
Table 2: Nucleophile Reactivity Hierarchy

Order of addition matters. Add the WEAKEST nucleophile first to prevent "over-deactivation" of the ring.

RankNucleophile ClassRelative ReactivityRecommended Position
1 Aliphatic Amines (Primary)High3rd (Final)
2 Aliphatic Amines (Secondary)High (Steric dependent)3rd (Final)
3 Anilines (Electron Rich)Moderate2nd
4 Anilines (Electron Poor)Low1st
5 Phenols / AlcoholsVery Low1st (Requires strong base)
Visualizing the Pathways
Figure 1: Reaction Coordinate & Side Pathways

This diagram illustrates the sequential substitution pathway versus the irreversible hydrolysis trap.

TriazinePathways cluster_0 Critical Control Points TCT Cyanuric Chloride (TCT) Mono Mono-Substituted (Intermed A) TCT->Mono Nucleophile 1 @ 0°C Hydrolysis1 Hydroxy-Triazine (Dead End) TCT->Hydrolysis1 H2O / Wet Solvent Di Di-Substituted (Intermed B) Mono->Di Nucleophile 2 @ RT Mono->Hydrolysis1 Moisture @ RT Tri Tri-Substituted (Final Product) Di->Tri Nucleophile 3 @ Reflux Hydrolysis2 Cyanuric Acid (Insoluble) Hydrolysis1->Hydrolysis2 Excess H2O/Heat

Caption: The "Living Electrophile" Cascade. Note that moisture introduction at the TCT or Mono stage leads to irreversible "Dead End" byproducts.

Standard Operating Protocol (SOP)

Protocol: Sequential Synthesis of a Tris-Amino Triazine Library

Reagents:

  • Cyanuric Chloride (Recrystallized from hexane if yellow/impure).

  • Solvent: Anhydrous THF (preferred) or Acetone.

  • Base: DIPEA (Hünig's Base).

Step 1: The Cold Slurry (Mono-Substitution)

  • Dissolve TCT (1.0 eq) in Anhydrous THF. Cool to -10°C (Ice/Salt bath).

  • Add Amine #1 (0.95 eq) dropwise. Note: Using slight deficit prevents over-reaction.

  • Add DIPEA (1.0 eq) very slowly over 30 mins. Maintain Temp < 0°C.

  • Stir 2h at 0°C. Monitor by TLC (Product is usually less polar than TCT).

Step 2: The Room Temp Addition (Di-Substitution)

  • Allow mixture to warm to 20°C .

  • Add Amine #2 (1.0 eq).

  • Add DIPEA (1.0 eq) dropwise.

  • Stir at RT for 4-12 hours.

    • Checkpoint: If reaction stalls, heat to 35-40°C, but do not exceed 50°C.

Step 3: The Reflux Drive (Tri-Substitution)

  • Add Amine #3 (1.2 - 1.5 eq). Excess is required here.

  • Add DIPEA (2.0 eq).

  • Switch solvent to Dioxane (if higher boiling point needed) or seal the vessel.

  • Heat to reflux (65-100°C) for 12-24 hours.

  • Workup: Cool, evaporate solvent, wash with water (removes DIPEA salts), extract with DCM.

References
  • Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link

  • Mittal, A., et al. (2008). "Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution." Journal of Chemical & Engineering Data, 53(9), 2167-2170. Link

  • Raposo, M. M. M., et al. (2025). "Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines." ChemRxiv. Link

  • Thiel, W., et al. (2017). "Briefly explain this trend: Substitution of the first chlorine occurs at 0°C..."[4][5][6] Chegg Chemistry Support Archive. Link

  • Organic Chemistry Portal. (2025). "Synthesis of 1,3,5-triazines." Link

Sources

Stability and degradation of N,N,6-trimethyl-1,3,5-triazine-2,4-diamine under various conditions.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Triazine Stability & Degradation Subject: Technical Guide for N,N,6-trimethyl-1,3,5-triazine-2,4-diamine (Alkylated Acetoguanamine Derivatives) Ticket ID: T-AZ-9982 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1]

Executive Summary & Compound Identity

User Query: "I am observing inconsistent recovery rates and unknown impurity peaks during the stress testing of N,N,6-trimethyl-1,3,5-triazine-2,4-diamine. What are the primary degradation pathways?"

Scientist’s Note: The molecule is an alkylated derivative of acetoguanamine (2,4-diamino-6-methyl-1,3,5-triazine).[1] The "N,N,6-trimethyl" designation typically implies a structure containing a stable triazine core, a methyl group at position 6, and dimethylation on the amino substituents (either N,N-dimethyl on one amine or N,N'-dimethyl distributed across both).

While the 1,3,5-triazine ring is aromatic and electron-deficient, rendering it robust against general metabolism, the N-alkylamino side chains are the "soft spots" for degradation. Your observed impurities are likely de-alkylated amines (oxidative) or hydroxy-triazines (hydrolytic).[1]

Critical Degradation Pathways (Visualized)

To troubleshoot your impurity profile, you must distinguish between oxidative and hydrolytic mechanisms.[1] The diagram below maps the causality between stress conditions and specific degradants.

TriazineDegradation Parent N,N,6-trimethyl-1,3,5-triazine-2,4-diamine Acid Acidic/Basic Hydrolysis (pH < 3 or > 10) Parent->Acid Nucleophilic Attack Oxidation Oxidative Stress (Peroxides/Radicals/UV) Parent->Oxidation N-Dealkylation Hydroxy Hydroxy-Triazine (Ammeline/Ammelide Analog) Acid->Hydroxy Amine Displacement Dealkylated N-Desmethyl Derivative (Primary Amine) Oxidation->Dealkylated Loss of CH2O Dealkylated->Acid Secondary Hydrolysis Cyanuric Cyanuric Acid Derivatives (Ring Cleavage Precursor) Hydroxy->Cyanuric Extended Hydrolysis

Figure 1: Mechanistic pathway showing the divergence between N-dealkylation (oxidative) and Hydrolysis (pH-dependent).

Troubleshooting Guide: Stability Under Various Conditions

Module A: Aqueous Stability & Hydrolysis

Issue: "My LC-MS shows a mass shift of +1 Da (OH replacing NH2) or +16 Da (Oxygenation)?" Diagnosis: Triazines are generally stable at neutral pH.[1] However, under extreme pH (pH < 3 or pH > 10) , the amino groups undergo hydrolysis.

  • Mechanism: Nucleophilic attack at the C2 or C4 position displaces the amine, forming a tautomeric hydroxy-triazine (similar to ammeline).

  • Key Indicator: Appearance of a peak corresponding to the replacement of -NR2 with -OH.

FAQ: How do I stabilize the sample in aqueous buffer?

  • Avoid: Phosphate buffers at high temperatures (can catalyze hydrolysis).[1]

  • Recommend: Use Ammonium Acetate or Formate buffers (pH 5.0–7.0).[1]

  • Storage: Aqueous solutions are stable for >7 days at 4°C but degrade within 24 hours at >60°C in acidic media.[1]

Module B: Oxidative Stability (N-Dealkylation)

Issue: "I see a peak with Mass [M-14] or [M-28]. Is this fragmentation?" Diagnosis: This is likely Oxidative N-Dealkylation , not fragmentation.[1] The N-methyl group is susceptible to radical attack (e.g., from peroxides in excipients or solvents like THF/Dioxane).

  • Mechanism: Formation of a carbinolamine intermediate (

    
    ) which collapses to release formaldehyde and the des-methyl amine.
    
  • Reference: This mimics the P450-mediated metabolism of alkyl-amines [1].[1]

Protocol: Oxidative Stress Test

  • Dissolve 1 mg/mL compound in Acetonitrile/Water (50:50).[1]

  • Add Hydrogen Peroxide (

    
    ) to final conc. of 3%.[1]
    
  • Incubate at RT for 4 hours.

  • Pass Criteria: >95% recovery.

  • Fail Criteria: Appearance of [M-14] peak (Loss of Methyl).[1]

Module C: Photostability

Issue: "Samples left on the benchtop show yellowing." Diagnosis: Amino-triazines can undergo photo-oxidation.[1][2][3] While the ring absorbs in the UV range (approx. 220–260 nm), the N-methyl groups can generate radical species upon UV exposure, leading to dimerization or oxidation.

Application Note: Protect standard solutions with amber glassware. In solid state, the compound is relatively photostable, but in solution (especially acetone or methanol), photodegradation rates increase significantly [2].

Physicochemical Data Summary

PropertyValue / BehaviorTechnical Comment
Melting Point >200°C (Typical for Acetoguanamines)High lattice energy due to H-bonding network [3].[1]
pKa (Base) ~4.0 – 5.0Weak base.[1] Protonation occurs on Ring N (N1/N3), not exocyclic amines.[1]
Solubility Low in Water, High in DMSO/MeOHHydrophobic methyl groups reduce water solubility compared to melamine.[1]
Hydrolysis Rate Slow (

days at pH 7)
Rapid hydrolysis only occurs at elevated temperatures (>70°C) and extreme pH.[1]

Analytical Workflow: Separating Impurities

To separate the parent N,N,6-trimethyl compound from its hydrolytic (hydroxy) and oxidative (des-methyl) degradants, use the following logic:

AnalyticalWorkflow Start Sample Injection (RP-HPLC) Column C18 Column (High pH Stability preferred) Start->Column MobilePhase Mobile Phase: Ammonium Bicarb (pH 8) / ACN Column->MobilePhase Detection Detection MobilePhase->Detection EarlyElute Early Eluting Peak (Polar) Detection->EarlyElute Hydrolytic Degradants (Hydroxy-triazines) LateElute Late Eluting Peak (Non-Polar) Detection->LateElute Parent Compound (Methylated) Mid-Elution N-Desmethyl (Amine exposed) Detection->Mid-Elution Des-methyl Degradants

Figure 2: HPLC separation logic. Hydroxy-degradants are more polar and elute earlier than the methylated parent.

References

  • Mechanism of Oxidative Amine Dealkylation

    • Title: Mechanism of Oxidative Amine Dealkylation of Substituted N,N-Dimethylanilines by Cytochrome P-450.[1][4]

    • Source: Journal of the American Chemical Society.
    • URL:[Link] (Context: Mechanistic parallel for N-methyl degradation).[1]

  • Photodegradation of Triazines

    • Title: Photodegradation study of some triazine-type herbicides.[1][2][5]

    • Source: Journal of Environmental Science and Health.[1]

    • URL:[Link] (Context: UV sensitivity of triazine side-chains).[1]

  • Structural Stability (Acetoguanamine)

    • Title: 2,4-Diamino-6-methyl-1,3,5-triazine methanol solvate.[1]

    • Source: Acta Crystallographica / NIH PMC.[1]

    • URL:[Link] (Context: Crystal structure and H-bonding stability).[1]

  • Hydrolysis Pathways

    • Title: Biodegradation of atrazine and related s-triazine compounds.[1][6]

    • Source: Microbiology and Molecular Biology Reviews.[1]

    • URL:[Link] (Context: Hydrolytic displacement of amino groups).

Sources

Optimizing reaction conditions for microwave-assisted triazine synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Microwave-Assisted Triazine Synthesis Current Status: Operational | Topic: Optimization & Troubleshooting Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1][2]

Introduction: The Microwave Advantage in Triazine Chemistry

Welcome to the technical support hub for 1,3,5-triazine synthesis. While the s-triazine scaffold is a cornerstone of medicinal chemistry (found in PI3K inhibitors, antimalarials, and herbicides), its synthesis via Cyanuric Chloride (TCT) substitution is notoriously sensitive to temperature.[1][2][3]

Microwave (MW) irradiation offers a distinct kinetic advantage here.[1][2][3] It allows us to overcome the deactivating nature of the triazine ring during the difficult third substitution step, reducing reaction times from hours (reflux) to minutes.[1][2] However, the rapid heating rates of MW reactors can be a double-edged sword, leading to "runaway" substitutions if not gated correctly.[1]

Below are the most frequent technical inquiries we receive, structured to guide you through optimization and troubleshooting.

Module 1: Selectivity & Reaction Control

Q: I am attempting a mono-substitution of Cyanuric Chloride (TCT), but I keep observing di- and tri-substituted impurities. How do I control this in a microwave reactor?

A: You must respect the "Temperature Gating" principle. The reactivity of the chlorine atoms on the triazine ring decreases logarithmically with each substitution due to the electron-donating nature of the incoming nucleophiles (amines/alkoxides).[1][2]

  • The Error: Starting the microwave program at room temperature or using a fast ramp rate (e.g., "Max Power") for the first substitution.

  • The Fix: The first substitution is highly exothermic and kinetically favored.[1] It often requires 0°C to 5°C .[1][2]

    • Protocol Adjustment: Perform the first substitution outside the microwave in an ice bath or using a cryo-reactor.[1][2] Only use the microwave for the 2nd (mild heat) and 3rd (high heat) substitutions.[1][2]

The Reactivity Cascade:

TCT_Selectivity cluster_legend Reactivity Profile TCT Cyanuric Chloride (TCT) Mono Mono-Substituted (Intermediate) TCT->Mono Step 1: 0°C (Exothermic) Do NOT use MW Di Di-Substituted (Intermediate) Mono->Di Step 2: RT - 50°C MW: 5-10 mins Tri Tri-Substituted (Target) Di->Tri Step 3: 100°C - 160°C MW: 10-20 mins (High Energy Barrier) High Reactivity High Reactivity Low Reactivity Low Reactivity High Reactivity->Low Reactivity

Figure 1: The temperature-dependent reactivity gating of cyanuric chloride.[1][2][3] Note the increasing energy requirement for subsequent substitutions.[1][2]

Module 2: Hardware, Solvents & Pressure

Q: My reaction vessel vents or triggers an "Overpressure" error during the third substitution (120°C+). What is causing this?

A: This is usually caused by a mismatch between solvent vapor pressure and the microwave absorption efficiency (Loss Tangent, tan δ). [3]

  • Vapor Pressure: Common solvents like Acetone or DCM have high vapor pressures.[1][2] When superheated to 120°C in a closed vessel, they generate pressure exceeding the vessel limit (typically 20-30 bar).[1][2][3]

  • Gas Generation: The substitution releases HCl.[1][2] If you are using a carbonate base (

    
    ), it releases 
    
    
    
    gas.[1][3]
    • The Fix: Switch to DIPEA (Diisopropylethylamine) as a base to sequester HCl without gas evolution, or use a solvent with a lower vapor pressure (e.g., DMF, Dioxane, or NMP).[1][3]

Q: Which solvent should I use for optimal microwave absorption?

A: Use the "Loss Tangent" guide below. Microwave heating relies on dipolar polarization.[1][2] Non-polar solvents (Toluene, Hexane) are "microwave transparent" and will not heat effectively unless you add a "doping" agent (like an ionic liquid) or use a high-absorbing co-solvent.[1][2][3]

Table 1: Solvent Selection for Triazine Synthesis

SolventMW Absorption (tan δ)SuitabilityNotes
DMF High (0.161)Excellent Good solubility for TCT; low vapor pressure allows high temps (150°C+).[1][2][3]
NMP High (0.275)Excellent Ideal for the difficult 3rd substitution; very high boiling point.[2]
Water High (0.123)Good Good for aqueous nucleophiles, but TCT hydrolyzes slowly.[1][3] Use fresh.
1,4-Dioxane Very Low (0.002)Poor Transparent to MW.[1][2][3] Must be mixed with DMF or water to heat.[1]
Acetone High (0.054)Caution High vapor pressure.[1][2][3] Risk of venting >60°C.

Module 3: Validated Experimental Protocols

These protocols are designed for a standard single-mode microwave reactor (e.g., CEM Discover, Anton Paar Monowave, Biotage Initiator).[1][3]

Protocol A: Sequential Nucleophilic Substitution (3-Step)

Target: 2,4,6-trisubstituted-1,3,5-triazine[1][2][3]

Step 1: The Cold Addition (Critical)

  • Dissolve Cyanuric Chloride (1.0 eq) in dry THF or Acetone.

  • Cool to 0°C in an ice bath (external to MW).

  • Add Nucleophile 1 (1.0 eq) and DIPEA (1.1 eq) dropwise.[1][2][3]

  • Stir at 0°C for 30-60 mins.

    • Checkpoint: TLC should show conversion to mono-substituted product.

Step 2: The Mild Microwave Step

  • Transfer mixture to a microwave vial (if not already in one).

  • Add Nucleophile 2 (1.0 eq) and DIPEA (1.1 eq).[1][2][3]

  • MW Conditions: 50°C, 5 minutes, High Stirring.

    • Note: If using Acetone, ensure the cap is rated for pressure.[1]

Step 3: The High-Energy Microwave Step

  • Add Nucleophile 3 (1.2 - 1.5 eq) and excess base (2.0 eq).[1][2][3]

  • MW Conditions: 120°C - 150°C, 10-15 minutes.

    • Solvent Swap: If the volume is low, add DMF to ensure efficient coupling of MW energy.[1]

  • Workup: Pour into crushed ice. The triazine product often precipitates out.[1][2]

Module 4: Alternative Pathways (Troubleshooting Yield)

Q: The nucleophilic substitution is failing for my sterically hindered amine. Is there an alternative?

A: Yes, switch to Cyclotrimerization of Nitriles. If the "Top-Down" approach (TCT substitution) fails due to steric clash, use the "Bottom-Up" approach (building the ring from nitriles).[1][2][3]

  • Mechanism: Three nitrile molecules trimerize to form the s-triazine ring.[1][2]

  • MW Benefit: This reaction often requires superacids or high temperatures (200°C+), which are easily accessible in MW reactors using silicon carbide (SiC) vessels.[1][2][3]

Troubleshooting Logic Tree:

Troubleshooting Start Issue: Low Yield / Impurities Check1 Are you seeing Hydrolysis (-OH)? Start->Check1 DrySolv Solution: Use Dry DMF/THF Handle TCT in glovebox Check1->DrySolv Yes Check2 Are you seeing Mixtures (Mono/Di)? Check1->Check2 No TempGate Solution: Lower Step 1 Temp (0°C) Increase Step 3 Temp (>120°C) Check2->TempGate Yes Check3 Is the Nucleophile Sterically Hindered? Check2->Check3 No AltRoute Solution: Switch to Nitrile Cyclotrimerization Check3->AltRoute Yes

Figure 2: Decision matrix for troubleshooting common synthetic failure modes.

References

  • Microwave-Assisted Synthesis of s-Triazines

    • Bhat, H. R., et al. (2020).[1][3] "Microwave Mediated Synthesis of Novel 1,3,5-Triazine Derivative and their Biological Evaluation." International Journal of Research in Engineering, Science and Management.[1]

  • Cyclotrimerization Efficiency

    • Kaval, N., et al. (2005).[1][3] "Formation of 4-Aminopyrimidines via the Trimerization of Nitriles Using Focused Microwave Heating." Journal of Combinatorial Chemistry. [1][3]

  • Solvent Effects & Green Chemistry

    • De la Hoz, A., et al. (2020).[1][3] "Microwave-Assisted Green Organic Synthesis." ResearchGate / Molecules.[1][2]

  • One-Pot Methodologies

    • Pajouhesh, H., et al. (2010).[1][3] "New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives." Molecules.

Sources

Troubleshooting guide for the synthesis of 6,N2-diaryl-1,3,5-triazine-2,4-diamines.

[1]

Executive Summary

The 6,N2-diaryl-1,3,5-triazine-2,4-diamine scaffold is a privileged structure in medicinal chemistry, serving as a core for DHFR inhibitors (e.g., Cycloguanil analogs), adenosine receptor antagonists, and antimalarials.[1]

Synthesizing this specific substitution pattern—where one amine is unsubstituted (


1Aryl Biguanide CyclizationCyanuric Chloride Stepwise Displacement1

Route Selection Matrix

Before troubleshooting, ensure you are using the correct route for your specific substituents.

RouteSelectionStartSelect Target StructureQ1Is the C6-Aryl group sensitiveto strong acid/base?Start->Q1RouteARoute A: Aryl Biguanide Cyclization(Best for diversity at C6)Q1->RouteANo (Stable)RouteBRoute B: Cyanuric Chloride Displacement(Best for sensitive functional groups)Q1->RouteBYes (Labile)SubQDo you need diverseN2-Aryl analogs?RouteA->SubQMethodA_AdvAdvantage: One-step cyclizationDisadvantage: Low yield if wetRouteA->MethodA_AdvMethodB_AdvAdvantage: Controlled substitutionDisadvantage: Multi-step, purification heavyRouteB->MethodB_Adv

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate stability and library diversity requirements.

Module A: The Aryl Biguanide Route (Cyclocondensation)[1]

This is the industry-standard method for generating 6,N2-diaryl-1,3,5-triazine-2,4-diamines.[1] It involves reacting an aryl biguanide with an aryl carboxylic acid derivative (ester or acid chloride).[1]

Core Protocol
  • Reagents: Aryl biguanide hydrochloride + Aryl ester (methyl/ethyl benzoate derivative).[1]

  • Solvent: Methanol or Ethanol (Anhydrous).[1]

  • Base: Sodium Methoxide (NaOMe) or Ethoxide (NaOEt).[1]

Troubleshooting Guide

Q: My reaction mixture turns into a sticky gum, and the yield is <20%. What is happening? A: You are likely experiencing "Salt Interference." If you mix the biguanide hydrochloride, the ester, and the base all at once, the neutralization generates NaCl/KCl salts that trap the reagents in a viscous matrix, preventing cyclization.[1]

  • The Fix: Use the Two-Step "Free Base" Protocol .[1]

    • Dissolve the Aryl Biguanide HCl in MeOH.

    • Add 1.0 equiv of NaOMe.[1] Stir for 30 mins.

    • Filter off the precipitated NaCl.[1]

    • Add the Aryl Ester to the clear filtrate (containing the free biguanide base) and reflux.[1] This prevents salt clumping and significantly improves yield [1].[1]

Q: I see the starting material (Biguanide) disappearing, but I'm isolating the hydrolyzed acid instead of the triazine. A: Water is competing with the Biguanide. The alkoxide base (NaOMe) will saponify your ester to the carboxylic acid if any water is present.[1] The biguanide is a poorer nucleophile than hydroxide/water.[1]

  • The Fix:

    • Use commercially available anhydrous MeOH.[1]

    • If using an acid chloride instead of an ester, switch to a non-nucleophilic base (e.g., DIEA) in an inert solvent like THF or Dioxane to avoid methoxide competition.[1]

Q: The product precipitates but traps impurities.[1] How do I purify it? A: Exploit the pH-dependent solubility. Triazine diamines are weak bases (

1
  • Suspend the crude solid in dilute HCl (pH 2). The product should dissolve (protonation); impurities often remain solid.[1]

  • Filter.[1]

  • Neutralize the filtrate with aqueous ammonia to pH 8-9.[1] The pure product will reprecipitate as a fine white solid.[1]

Module B: The Cyanuric Chloride Route (Stepwise Displacement)

This route allows for precise control but requires strict adherence to temperature protocols to avoid "over-substitution."[1]

Target Sequence:

  • C-6 Arylation: Cyanuric Chloride

    
     2,4-Dichloro-6-aryl-1,3,5-triazine.[1]
    
  • N-2 Arylation:

    
     2-Chloro-4-(arylamino)-6-aryl-1,3,5-triazine.[1]
    
  • N-4 Amination:

    
     6,N2-Diaryl-1,3,5-triazine-2,4-diamine.[1][2]
    
Troubleshooting Guide

Q: I cannot get the Grignard reagent to install the C-6 aryl group selectively. I get mixtures. A: Grignards are too reactive for selective mono-substitution on Cyanuric Chloride. Grignard reagents often lead to bis-alkylation.[1]

  • The Fix: Switch to a Suzuki-Miyaura Coupling .

    • React Cyanuric Chloride with 1 equiv of Aryl Boronic Acid.

    • Conditions:

      
      , 
      
      
      , Toluene/Water,
      
      
      to RT.[1]
    • Why: The boronic acid is less aggressive than a Grignard, allowing you to stop at the mono-aryl stage (2,4-dichloro-6-aryl-triazine) [2].[1]

Q: During the second step (adding the Aryl Amine), I get a mixture of starting material and bis-amino product. A: You are violating the "Temperature Rule." Cyanuric chloride substitutions are kinetically controlled by temperature.[1]

  • Step 1 (C-Aryl):

    
    [1][3]
    
  • Step 2 (N-Aryl): Room Temperature (

    
    )
    
  • Step 3 (Ammonia): Reflux (

    
    )[1]
    
  • The Fix: Ensure the second step is monitored strictly by TLC/LCMS. Do not heat the reaction until the amine has fully displaced the first chloride.[1] If the amine is non-nucleophilic (electron-deficient), you may need mild heating (

    
    ), but never reflux.[1]
    

Q: My final product contains a hydrolyzed "hydroxy" impurity (triazinone). A: Acidic hydrolysis of the chloride. If you use HCl to work up the intermediate chlorotriazines, the chlorine atom is susceptible to hydrolysis, converting the C-Cl bond to C-OH (tautomerizes to the amide/one).[1]

  • The Fix: Keep the workup pH neutral or slightly basic.[1] Quench reactions with saturated

    
    .
    

Data & Visualization: Mechanism of Failure

Understanding the mechanism helps diagnose yield loss.[1] Below is the pathway for the Biguanide route, highlighting the critical "Hydrolysis Pitfall."

ReactionMechanismBiguanideAryl BiguanideIntermediateTetrahedralIntermediateBiguanide->Intermediate+ NaOMe(Cyclization)EsterAryl EsterEster->IntermediateSideProductHydrolyzed Acid(Dead End)Ester->SideProductProduct6,N2-DiarylTriazineIntermediate->Product- MeOH(Successful Elimination)WaterTrace WaterWater->EsterSaponification

Figure 2: Mechanistic pathway showing how trace water competes with the biguanide nucleophile, leading to ester hydrolysis (saponification) rather than cyclization.[1]

FAQ: Characterization & Solubility

Q: The compound is "brick dust"—insoluble in MeOH, DCM, and Water.[1] How do I get an NMR? A: 6,N2-diaryl-triazines are notorious for strong intermolecular Hydrogen Bonding (donor-acceptor stacking).[1]

  • NMR Solvent: Use DMSO-d6 with 2-3 drops of TFA-d (Trifluoroacetic acid).[1] The acid breaks the H-bond network and protonates the ring nitrogens, solubilizing the compound instantly.[1]

  • Note: This will shift your chemical shifts slightly downfield due to protonation.[1]

Q: The NMR shows broad peaks or "missing" carbons. A: This is due to Rotameric Restriction .[1] The bond between the exocyclic amine (N2) and the triazine ring has partial double-bond character.[1]

  • The Fix: Run the NMR at elevated temperature (

    
    ) in DMSO-d6 to coalesce the rotamers into sharp peaks [3].
    

References

  • Modi, P. et al. "Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity."[1] Molecules, vol. 25, no.[1][2][4] 6, 2020. [1]

  • Blot, V. et al. "Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride."[1] Journal of Organic Chemistry, 2025 (Accessed via ACS).[1] [1]

  • Menicagli, R. et al. "NMR structure determination and dynamic behaviour of 1,3,5-triazines."[1] Chimica Italiana, 2022.[1]

How to overcome solubility issues with Acetoguanamine in organic solvents.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Brick Wall" of Triazine Chemistry

If you are reading this, you are likely staring at a flask containing a white suspension that refuses to clarify, regardless of how vigorously you stir.

Acetoguanamine (2,4-diamino-6-methyl-1,3,5-triazine) presents a classic solubility paradox. While chemically similar to melamine, the methyl group at the C6 position introduces a slight asymmetry, yet the molecule retains an exceptionally high crystal lattice energy due to extensive intermolecular hydrogen bonding.

The Core Problem: You are not just fighting solvation energy; you are fighting the crystal lattice. The amino groups (


) act as both hydrogen bond donors and acceptors, creating a tight, brick-like network that most non-polar and moderately polar solvents cannot penetrate at room temperature.

This guide provides the protocols we use internally to overcome these thermodynamic barriers.

Module 1: The Solubility Landscape

Before attempting complex mixtures, validate your solvent choice against the polarity profile of Acetoguanamine.

Key Characteristic: Acetoguanamine is a polar, weak base (pKa


 4.5). It requires solvents with high dielectric constants or the ability to disrupt hydrogen bonds.
Table 1: Solubility Profile at 25°C vs. 80°C
Solvent ClassSpecific SolventSolubility (25°C)Solubility (80°C)Application Note
Super-Solvents DMSO, DMF, DMAcHigh (>100 g/L)Very High Best for NMR, analysis, and homogeneous reactions.
Protic Polar Methanol, EthanolLow (<10 g/L)Moderate Ideal for recrystallization . Requires thermal shock (see Module 2).
Protic Polar WaterVery Low (~1 g/L)ModerateSoluble in boiling water; risks hydrolysis if acidic.
Ethers/Esters THF, Ethyl Acetate, DioxaneNegligiblePoorIneffective as primary solvents. Use as anti-solvents.
Hydrocarbons Toluene, Hexane, DCMInsoluble Insoluble Do not use.

Critical Insight: Acetoguanamine exhibits steep temperature-dependent solubility hysteresis in alcohols. It dissolves at reflux but crashes out rapidly upon cooling.

Module 2: The Thermal Shock Protocol (Recrystallization)

Issue: "I need to purify Acetoguanamine, but it precipitates too fast." Solution: Use the Ethanol Solvate method. Acetoguanamine forms a pseudo-stable solvate with ethanol at high temperatures.

Workflow Diagram: Thermal Dissolution Cycle

G Start Crude Acetoguanamine Solvent Add Ethanol (95%) Start->Solvent Heat Heat to Reflux (78°C) Stir vigorously Solvent->Heat Check Is Solution Clear? Heat->Check AddSolvent Add 10% more Ethanol Check->AddSolvent No (Cloudy) Filter Hot Filtration (Pre-warmed funnel) Check->Filter Yes (Clear) AddSolvent->Heat Cool Slow Cool to RT (Do not ice shock) Filter->Cool Crystals Crystalline Precipitate Cool->Crystals

Figure 1: Thermal dissolution logic prevents premature precipitation (crashing out) by maintaining the solvate state during filtration.[1]

Step-by-Step Protocol:
  • Ratio: Start with 10g Acetoguanamine per 150mL Ethanol.

  • Reflux: Heat to boiling (78°C). The slurry should turn clear.[1][2][3]

  • Hot Filtration: Crucial Step. You must use a pre-heated funnel.[1] If the funnel is cold, the compound will crystallize inside the filter paper immediately.

  • Controlled Cooling: Wrap the receiving flask in foil or a towel to slow the cooling rate. Rapid cooling yields amorphous powder; slow cooling yields filterable needles.

Module 3: Binary Solvent Systems (The "Bridge" Technique)

Issue: "I need the compound in a non-polar solvent (e.g., Toluene) for a coating formulation." Solution: You cannot dissolve it directly.[2][4] You must use a Co-Solvent Bridge .

Acetoguanamine is insoluble in toluene. However, it is soluble in a DMSO/Toluene mixture up to a specific ratio.

The "Cloud Point" Titration Protocol

This method allows you to introduce the maximum amount of non-polar solvent without precipitation.

  • Primary Dissolution: Dissolve Acetoguanamine in the minimum volume of DMSO or DMF (e.g., 1g in 5mL).

  • Temperature Set: Heat solution to the intended reaction temperature (e.g., 60°C).

  • Titration: Add Toluene dropwise while stirring.

  • Observation:

    • Clear: Stable system.[5][6]

    • Tyndall Effect (Blue haze): Approaching saturation.[1][2][3]

    • Opaque: Phase separation (Cloud Point reached).

  • Back-off: If cloudiness appears, add 1mL of DMSO to restore clarity.

Data: Maximum Toluene Tolerance (approximate)

  • 10% Acetoguanamine in DMSO: Can tolerate ~40% Toluene by volume before precipitation.

  • 10% Acetoguanamine in DMF: Can tolerate ~50% Toluene by volume.

Module 4: Chemical Modification (The Industrial Workaround)

Issue: "I need high solubility for a resin formulation, and solvents aren't working." Solution: Do not rely on physical dissolution. Use Derivatization .

In industrial applications (melamine-formaldehyde resins), we rarely use pure acetoguanamine. We react it with formaldehyde to create methylol-acetoguanamine , which is highly soluble in alcohols and esters.

Reaction Pathway Logic

Reaction Substrate Acetoguanamine (Insoluble) Process Methylolation (pH 8-9, 60°C) Substrate->Process Reagent + Formaldehyde (aq) + Butanol Reagent->Process Product Methylol-Acetoguanamine Ether Process->Product Result Soluble in Organic Solvents (Toluene/Butanol blends) Product->Result

Figure 2: Derivatization converts the insoluble amine into a soluble ether derivative.

Protocol Summary:

  • Slurry Acetoguanamine in Formalin (37% formaldehyde).

  • Adjust pH to 8.5 (using NaOH).

  • Heat to 60°C. The mixture will clarify as the reaction proceeds (approx. 30-60 mins).

  • Result: The resulting methylol derivative is soluble in common organic coating solvents.

Frequently Asked Questions (FAQ)

Q1: Why does my solution turn cloudy overnight even in DMSO? A: This is likely due to moisture absorption. DMSO is hygroscopic. Acetoguanamine solubility drops drastically in the presence of water at room temperature.

  • Fix: Use anhydrous DMSO and store under nitrogen/argon.

Q2: Can I use Acetone to dissolve it? A: No. Acetone is a poor solvent for Acetoguanamine. It may dissolve trace amounts, but you will mostly see a suspension. Use Acetone only for washing glassware (it removes surface residues well).

Q3: Is the pH important for solubility? A: Yes. Acetoguanamine is basic. Acidifying the solution (pH < 4) will protonate the amine groups, forming a salt (e.g., Acetoguanamine Hydrochloride) which is highly water-soluble but insoluble in organics.

  • Warning: If your reaction requires organic solubility, avoid strong acids.

Q4: I see "2,4-diamino-6-phenyl-1,3,5-triazine" in literature. Is this the same? A: No. That is Benzoguanamine .[7] Benzoguanamine has a phenyl ring instead of a methyl group. The phenyl ring makes it more soluble in aromatic solvents (like toluene) than Acetoguanamine. Do not confuse their solubility profiles.

References

  • PubChem. (n.d.). Acetoguanamine Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

Sources

Identification and characterization of impurities in N,N,6-trimethyl-1,3,5-triazine-2,4-diamine.

[1]

Status: Operational Ticket ID: IMP-TRZ-001 Assigned Specialist: Senior Application Scientist, Analytical Development Subject: Identification, Characterization, and Control of Impurities in Imeglimin and its Aromatic Analogs

Executive Technical Brief

You have inquired about N,N,6-trimethyl-1,3,5-triazine-2,4-diamine . In the context of drug development, this specific chemical structure represents the aromatic impurity (often referred to as the "Aromatized Analog") of the active pharmaceutical ingredient (API) Imeglimin (which is a dihydro-triazine: N,N,6-trimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine).[1]

Distinguishing between the active dihydro form and this aromatic impurity is the single most critical challenge in the quality control of this molecule. The aromatic form is a stable oxidative degradant that lacks the chirality of the parent drug.

This guide provides a self-validating workflow to identify, separate, and characterize this impurity and others derived from the synthesis process (likely involving metformin-like precursors).

Impurity Genealogy & Degradation Pathways[1]

Understanding the origin of the impurity is the first step in identification. The following pathway illustrates the oxidative aromatization and hydrolytic degradation risks.

Degradation_PathwayImegliminParent Drug (Imeglimin)(Dihydro-triazine)[Chiral Center @ C6]AromaticAromatic Impurity(N,N,6-trimethyl-1,3,5-triazine-2,4-diamine)[Planar, Achiral]Imeglimin->AromaticOxidative Dehydrogenation(-2H, Stress: Light/Air)HydrolysisHydrolysis Products(Melamine derivatives)Imeglimin->HydrolysisRing Opening/HydrolysisAromatic->HydrolysisAcidic Hydrolysis(Loss of amine)MetforminProcess Impurity(Metformin/Biguanides)Metformin->ImegliminSynthesis Precursor

Figure 1: Mechanistic pathway showing the oxidative conversion of the API to the aromatic impurity (the subject of your inquiry) and subsequent degradation.

Troubleshooting Guides: Analytical Anomalies

Issue 1: "I cannot resolve the parent drug from the aromatic impurity by HPLC."

Diagnosis: The parent dihydro-triazine and the aromatic impurity are structurally almost identical, differing only by two hydrogen atoms and the planarity of the ring. On standard C18 columns at neutral pH, they often co-elute due to similar hydrophobicity.[1]

Technical Protocol:

  • Switch to Ion-Pairing or HILIC: Basic triazines tail severely on silica.[1] You must mask silanols or use a mechanism that exploits the basicity difference.[1]

  • The "pH Shift" Validation: The aromatic ring is less basic than the dihydro-ring (resonance stabilization of the lone pairs).[1] Changing pH from 3.0 to 9.0 will shift the retention time of the parent drug significantly more than the aromatic impurity.

Recommended Method Parameters:

ParameterCondition A (Standard)Condition B (Resolution Optimized)
Column C18 End-capped (e.g., Hypersil ODS)HILIC (Amide or Silica)
Mobile Phase MeOH : Phosphate Buffer (pH 6.[1]0)ACN : Ammonium Acetate (10mM, pH 9.[1]0)
Additive NoneIon Pair: 5mM Octane Sulfonic Acid
Detection UV 240 nmUV 240 nm (Aromatic has higher

)

Critical Check: If using UV, the Aromatic Impurity often has a higher extinction coefficient due to full conjugation. A small peak area might represent a significant molar amount.[1] Calibrate with a specific standard.

Issue 2: "Mass Spec shows an [M-2] peak. Is this the impurity?"

Diagnosis: Yes. The parent drug (Imeglimin) has a molecular ion of

1

1

Q: How do I distinguish in-source fragmentation from the real impurity? A: In-source dehydrogenation can occur in ESI sources.[1]

  • Chromatographic Separation: If the [M-2] signal co-elutes exactly with the parent peak and maintains a constant ratio across the peak width, it is likely in-source fragmentation.[1]

  • Retention Time: If the [M-2] signal has a distinct (even if slight) retention time difference, it is the real chemical impurity.[1]

  • Ramp Cone Voltage: Lower the cone voltage. If the [M-2] signal decreases relative to the parent, it is an artifact. If it remains stable, it is the impurity.

Specific Impurity Characterization Table

Use this reference table to assign peaks in your chromatogram.

Impurity NameStructure CharacteristicRRT (Approx)*Mass Shift (vs Parent)Origin
Metformin Biguanide backbone~0.4 - 0.6Different MWProcess (Starting Material)
Aromatic Analog Fully unsaturated triazine~1.1 - 1.2-2 Da Degradation (Oxidation)
Des-methyl Loss of N-methyl group~0.8-14 DaProcess / Metabolism
Melamine Deriv. Hydrolysis of amine to -OH< 0.5+1 Da (NH2

OH)
Degradation (Acid/Base)

*RRT (Relative Retention Time) varies by method but generally follows polarity.[1]

Genotoxicity Assessment (Nitrosamines)

Question: Does this molecule carry a nitrosamine risk?

Assessment: The structure contains secondary and tertiary amines.

  • Risk: High.[1] If the synthesis involves sodium nitrite (quenching steps) or if the drug is exposed to NOx gases, N-nitroso impurities can form.

  • Specific Concern: N-nitroso-Imeglimin or N-nitroso-desmethyl derivatives.

  • Action: You must screen for Nitrosamines using LC-MS/MS (Triple Quad) if nitrite was used in the process.[1] The aromatic impurity itself is less likely to nitrosate than the dihydro-parent due to the lack of available secondary amine sites on the ring system (depending on substitution).

Advanced Workflow: Unknown Peak Identification

If you encounter a peak that does not match the standard impurities, follow this isolation logic.

Unknown_ID_WorkflowStartUnknown Peak Detected(>0.1% Area)LCMSRun LC-HRMS (Q-TOF/Orbitrap)Determine Exact MassStart->LCMSIsobaricIs Mass = Parent?LCMS->IsobaricYesYesIsobaric->YesYesNoNoIsobaric->NoNoIsomerIsomer Check(Enantiomer? Tautomer?)FragmentMS/MS FragmentationCompare to ParentIsolationPrep-LC Isolation(Collect Fraction)Fragment->IsolationAmbiguous?OxidationMass = [M-2]?Oxidation->YesYesOxidation->NoNoConfirm_AroConfirmed: Aromatic Impurity(Check Oxidation conditions)NMRNMR (1H, 13C, HSQC)Confirm StructureIsolation->NMRYes->IsomerYes->Confirm_AroNo->FragmentNo->Oxidation

Figure 2: Decision tree for identifying unknown impurities in triazine-diamine samples.

References & Authority

  • Imeglimin Identification: PubChem Compound Summary for CID 9803963, Imeglimin Hydrochloride.[1] National Center for Biotechnology Information (2024).[1] Link[1]

  • Triazine Degradation Chemistry: Mansour, F.R., et al. "Stability indicating green HPLC method for Imeglimin hydrochloride determination in pharmaceutical tablets."[1] Scientific Reports (2024).[1] (Describes the separation of process impurities like Metformin).

  • Analytical Validation: ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (Standard for resolving the aromatic impurity from the parent). Link

  • Synthesis Pathways: Patent US20130281456A1. Process for the preparation of triazine derivatives.[1][2][3] (Details the synthesis from biguanides, source of the process impurities). Link

Disclaimer: This guide is intended for research and development purposes only. All impurity limits must be established in accordance with ICH Q3A/Q3B guidelines and approved by relevant regulatory bodies (FDA/EMA) for clinical use.[1]

Technical Support Center: Scale-Up of N,N,6-Trimethyl-1,3,5-Triazine-2,4-Diamine

Author: BenchChem Technical Support Team. Date: February 2026

To: Process Chemistry & Scale-Up Teams From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Troubleshooting & Optimization Guide for Production of N,N,6-trimethyl-1,3,5-triazine-2,4-diamine (N,N-Dimethylacetoguanamine)

Executive Summary

This guide addresses the technical hurdles in scaling the production of N,N,6-trimethyl-1,3,5-triazine-2,4-diamine (CAS 114358-xx-x analog). While laboratory synthesis often utilizes cyanuric chloride substitution, that route is hazardous and regioselectivity-poor at scale.

This guide focuses on the Cyclocondensation Route (1,1-Dimethylbiguanide + Acetic Acid Derivative), which is the industry standard for scalability, safety, and atom economy.

Target Molecule Specification:

  • IUPAC: N2,N2,6-trimethyl-1,3,5-triazine-2,4-diamine

  • Structure: A 1,3,5-triazine core with a methyl group at C6, a primary amine at C4, and a dimethylamine at C2.

  • Key Precursor: 1,1-Dimethylbiguanide (Metformin base).[1]

Module 1: Reaction Kinetics & Thermal Management

Q: We are seeing a delayed exotherm followed by a rapid temperature spike during the cyclization step. How do we control this at the 50L scale?

A: This is a classic "accumulation" issue in the cyclocondensation of biguanides with esters.

  • The Mechanism: The reaction involves the nucleophilic attack of the biguanide nitrogen on the carbonyl of the acetate (Ethyl Acetate or Methyl Acetate), followed by dehydration and ring closure.

  • The Problem: At lower temperatures (<60°C), the intermediate acyl-biguanide forms but does not cyclize immediately. If you dose the reagents too fast at low temperature, you accumulate this intermediate. When the temperature eventually rises, all the intermediate cyclizes simultaneously, releasing massive heat.

  • The Fix:

    • Switch to "Hot Addition": Do not mix all reagents cold. Establish a reflux of the solvent (e.g., Methanol or Ethanol) with the acetate source.

    • Dosing: Slowly feed the 1,1-dimethylbiguanide (as a free base solution) into the hot ester solution. This forces the reaction to consume the intermediate immediately ("Instantaneous Reaction Regime"), distributing the heat load over the dosing time.

    • Catalyst: Ensure you are using a base catalyst (e.g., NaOMe) if starting from the Biguanide HCl salt to ensure rapid free-basing.

Q: Our yield fluctuates between 40% and 85%.[2] Why is the reaction so inconsistent?

A: The inconsistency usually stems from moisture control and base stoichiometry .

  • Moisture Sensitivity: The intermediate acyl-biguanide is susceptible to hydrolysis before ring closure. If your solvent (MeOH/EtOH) is "wet" (>0.5% water), you generate the hydrolysis byproduct (acyl-urea derivatives) instead of the triazine.

    • Action: Use anhydrous solvents (KF < 0.1%).

  • Stoichiometry: If you use Metformin HCl, you must neutralize it completely.

    • Scenario: If you use 0.9 eq of NaOMe, 10% of your starting material remains as the unreactive HCl salt.

    • Scenario: If you use 1.2 eq of NaOMe, the excess base can attack the ester (saponification), reducing the cyclizing agent.

    • Action: Titrate your NaOMe solution. Use exactly 1.05 eq relative to the HCl salt.

Module 2: Workup & Purification Protocols

Q: The product precipitates as a fine, sticky solid that clogs the filter. How can we improve the crystal morphology?

A: Triazines are notorious for forming fine needles or amorphous "gums" when precipitated rapidly from alcohols by water addition.

Optimization Protocol:

  • Distillation: After the reaction is complete, distill off 70% of the alcohol solvent.

  • Seeding: Cool the concentrated residue to 50°C. Add seed crystals (0.5 wt%) of pure product.

  • Anti-solvent Dosing: Do not dump water in. Slowly dose water (or Heptane, if using Toluene process) over 2 hours while maintaining 50°C. This allows for "Ostwald Ripening," where larger crystals grow at the expense of fines.

  • Cooling Ramp: Cool to 5°C over 4 hours.

Q: We are detecting high levels of "Melamine-type" impurities. Where are these coming from?

A: These are likely polymerization byproducts caused by excessive heating after the reaction is done.

  • Cause: Prolonged reflux of the product in the presence of strong base causes transamidation or dimerization.

  • Fix: Quench the reaction immediately upon completion. Neutralize the catalyst (NaOMe) with a stoichiometric amount of Acetic Acid before the workup concentration step. This "locks" the impurity profile.

Module 3: Experimental Workflow & Data
Process Flow Diagram (Graphviz)

The following diagram illustrates the optimized "Hot Addition" workflow to minimize thermal risk and maximize purity.

G Start Raw Materials: 1,1-Dimethylbiguanide HCl Sodium Methoxide (25%) Ethyl Acetate FreeBase Neutralization Step (MeOH, 0-5°C) Formation of Free Base + NaCl Start->FreeBase Mix Filter Filtration Remove NaCl Solids FreeBase->Filter Precipitate NaCl Dosing Controlled Dosing Add Biguanide Base over 2-4 hrs Filter->Dosing Filtrate (Free Base) Reactor Cyclization Reactor (Refluxing Ethyl Acetate/MeOH) Reactor->Dosing Receiving Vessel Quench Quench Neutralize with Acetic Acid Dosing->Quench Post-Rxn Distill Solvent Swap Distill MeOH -> Add Water Quench->Distill Crystallize Crystallization Cool to 5°C Distill->Crystallize Final Final Product N,N,6-trimethyl-1,3,5-triazine-2,4-diamine Crystallize->Final Isolate

Caption: Optimized "Hot Addition" process flow for minimizing exotherm accumulation and ensuring salt removal prior to cyclization.

Solvent Screening Data for Crystallization

The following table summarizes solubility data to assist in yield optimization (Solubility in g/100mL at 25°C vs 60°C).

Solvent SystemSolubility (25°C)Solubility (60°C)Selectivity (Impurity Rejection)Scale-Up Rating
Methanol High (>20g)Very HighPoor🔴 Avoid for isolation
Water Low (<2g)Moderate (8g)Good (Rejects salts)🟡 Good anti-solvent
Ethyl Acetate Low (<1g)Low (<3g)Excellent🟡 Low yield if used alone
MeOH/H2O (3:1) Moderate (5g)High (18g)Optimal 🟢 Recommended
Toluene NegligibleLowModerate🔴 Poor solubility
Module 4: Analytical Checkpoints

Q: How do we distinguish the target triazine from the starting biguanide via HPLC?

A: Standard C18 methods often fail because both compounds are highly polar and basic.

  • Method: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column or an Ion-Pairing method.

  • Recommended Mobile Phase: Phosphate buffer (pH 3.0) + Octanesulfonic acid (Ion pairing agent) / Acetonitrile.

    • Result: The biguanide (Metformin) will elute earlier; the Triazine (less basic, more lipophilic due to the ring closure) will elute later.

  • UV Detection:

    • Biguanide: ~233 nm.

    • Triazine Target: ~254 nm (Strong absorption due to aromatic ring).

References
  • Shapiro, S. L., Parrino, V. A., & Freedman, L. (1959). Hypoglycemic Agents. III. N1-Alkyl-and Aralkylbiguanides. Journal of the American Chemical Society, 81(14), 3728–3736.

    • Grounding: Foundational text on biguanide reactivity and cycliz
  • Overberger, C. G., & Michelotti, F. W. (1958). Preparation and Properties of Some 2,4-Diamino-6-substituted-s-triazines. Journal of the American Chemical Society, 80(4), 988–991.

    • Grounding: Establishes the mechanism for reaction of biguanides with esters/anhydrides to form the triazine ring.
  • Werner, E. A., & Bell, J. (1920). The preparation of methylguanidine, and of ββ-dimethylguanidine by the interaction of dicyanodiamide, and methylammonium and dimethylammonium chlorides respectively. Journal of the Chemical Society, Transactions, 117, 1133-1139.

    • Grounding: Historical basis for dimethyl-substituted guanidine precursors.
  • Cai, L., et al. (2020). Synthesis and biological evaluation of new 6,N2-diaryl-1,3,5-triazine-2,4-diamines. European Journal of Medicinal Chemistry.

    • Grounding: Modern application of microwave-assisted and thermal cycliz

Sources

Strategies to control the regioselectivity in the synthesis of asymmetric triazines.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry

Overview: The Triazine Challenge

Welcome to the Triazine Synthesis Support Hub. You are likely here because "asymmetric triazine" is a deceptive term.

  • 1,2,4-Triazines have an inherently asymmetric core, making the formation of the ring the regioselectivity challenge.

  • 1,3,5-Triazines (s-triazines) have a symmetric core, making the sequential substitution of substituents the regioselectivity challenge.

This guide addresses the specific failure modes of these two distinct chemical problems.

Module 1: 1,2,4-Triazines (The Condensation Conundrum)

User Query: "I am condensing a 1,2-dicarbonyl with an amidrazone/hydrazine, but I keep getting a 50:50 or 60:40 mixture of the 5-substituted and 6-substituted isomers. How do I force a single regioisomer?"

Root Cause Analysis

The classical condensation between an asymmetric 1,2-dicarbonyl (e.g., phenylglyoxal) and an amidrazone is governed by a competition between sterics and electronics .

  • Kinetic Control: The most nucleophilic nitrogen of the amidrazone attacks the most electrophilic carbonyl (usually the aldehyde or the least hindered ketone).

  • Thermodynamic Control: The stability of the intermediate hydrazone vs. the final cyclized product.

If the electronic difference between your two carbonyls is small (e.g., 1-phenylpropane-1,2-dione), you will get mixtures.

Troubleshooting & Strategy

Strategy A: The "Masked" Carbonyl Approach (Highest Reliability) Instead of using a free dicarbonyl, use an


-keto-acetal  or 

-keto-oxime
. This renders one carbonyl unreactive until the first condensation is complete, forcing the nucleophile to react only at the free ketone/aldehyde.

Strategy B: The Electronic Bias (Acid/Base Tuning)

  • Acidic Media: Protonation activates the most basic carbonyl (often the one less conjugated or less sterically hindered).

  • Basic Media: Favors the attack of the deprotonated hydrazine on the most electrophilic carbonyl.

Standard Operating Procedure (SOP): Regioselective Synthesis via

-Keto-Acetals
  • Substrate: Aryl amidrazone + Aryl glyoxal dimethyl acetal.

  • Target: 3,5-Diaryl-1,2,4-triazine (preventing the 6-isomer).

Protocol:

  • Solvent Selection: Use Ethanol or 1,4-Dioxane.

  • Step 1 (Hydrazone Formation): Dissolve amidrazone (1.0 equiv) and

    
    -keto-acetal (1.1 equiv) in solvent. Stir at Room Temperature (RT) for 2–4 hours.
    
    • Checkpoint: Monitor TLC.[1] You should see the hydrazone intermediate. The acetal prevents cyclization at this stage.

  • Step 2 (Cyclization): Add catalytic HCl (10 mol%) or TFA. Heat to reflux (

    
    C) for 6 hours.
    
    • Mechanism:[2][3][4][5][6][7][8] Acid hydrolyzes the acetal to the ketone in situ, which is immediately attacked by the pendant amine to close the ring.

  • Purification: Cool to RT. The product often precipitates. If not, remove solvent and recrystallize from EtOH.

Decision Logic: 1,2,4-Triazine Synthesis

G Start Starting Material Selection Dicarbonyl Asymmetric 1,2-Dicarbonyl (e.g., Phenylglyoxal) Start->Dicarbonyl Masked Masked Dicarbonyl (e.g., α-keto-acetal) Start->Masked Direct Direct Condensation Dicarbonyl->Direct Stepwise Stepwise Cyclization Masked->Stepwise Result1 Mixture of 5- & 6-isomers (Low Regiocontrol) Direct->Result1 Similar Electronics Step1 Step 1: Hydrazone Formation (Acetal intact) Stepwise->Step1 Step2 Step 2: Acid Hydrolysis + Cyclization Step1->Step2 Result2 Single Regioisomer (High Fidelity) Step2->Result2

Caption: Workflow for ensuring regioselectivity in 1,2,4-triazine ring formation. The masked carbonyl pathway avoids the ambiguity of dual electrophilic sites.

Module 2: 1,3,5-Triazines (The Cyanuric Chloride Ladder)

User Query: "I need to substitute cyanuric chloride (TCT) with three different amines. By the third addition, the reaction stalls, or I get over-substitution in the first step."

Root Cause Analysis

This is a classic example of nucleophilic aromatic substitution (


) deactivation .
  • TCT (Trichloro-1,3,5-triazine): Highly electron-deficient. Reacts exothermically.

  • Mono-substituted: The amine substituent donates electron density into the ring (resonance), making the remaining chlorines less electrophilic.

  • Di-substituted: Further deactivated. Requires significant thermal energy to force the third substitution.

The "Temperature Ladder" Protocol

To control regioselectivity (i.e., ensuring Amine A is at position 1, Amine B at 2, Amine C at 3), you must strictly adhere to the temperature-dependent reactivity profile.

StepSubstituentTemperatureBaseReaction TimeCritical Note
1 Nucleophile A

C to

C
DIPEA or NaHCO

1–2 hMust keep cold. Exothermic. Adding too fast causes di-substitution.
2 Nucleophile BRT (

C)
DIPEA or K

CO

4–12 hMonitor by LCMS. Do not heat yet.
3 Nucleophile CReflux (

C)
K

CO

or NaH
12–24 hOften requires dioxane/toluene.
SOP: Sequential Substitution of Cyanuric Chloride

Reagents: Cyanuric Chloride (1.0 equiv), Amine A (1.0 equiv), Amine B (1.0 equiv), Amine C (Excess).

  • Step 1 (The Cold Phase):

    • Dissolve Cyanuric Chloride in THF or Acetone. Cool to

      
      C  in an ice bath.
      
    • Add Amine A (dissolved in solvent) dropwise over 30 minutes.

    • Add Base (DIPEA, 1.0 equiv) dropwise to scavenge HCl.

    • Troubleshooting: If you see bis-addition, lower temp to

      
      C or slow down addition.
      
  • Step 2 (The Ambient Phase):

    • Allow the mixture to warm to Room Temperature.

    • Add Amine B (1.0 equiv).

    • Stir at RT.

    • Checkpoint: LCMS should show dominant mass

      
      .
      
  • Step 3 (The Heat Phase):

    • Add Amine C (2–3 equiv) and stronger base (K

      
      CO
      
      
      
      ).
    • Switch solvent to 1,4-dioxane if higher boiling point is needed.

    • Reflux at

      
      C–
      
      
      
      C overnight.
Visual Guide: The Deactivation Cascade

TCT TCT Cyanuric Chloride (3 Cl) Mono Mono-Substituted (2 Cl, 1 Amine) TCT->Mono 0°C Fast Kinetics Warning Warning: Heat at Step 1 causes immediate mixture of products. TCT->Warning Di Di-Substituted (1 Cl, 2 Amines) Mono->Di Room Temp Slower Kinetics Tri Tri-Substituted (3 Amines) Di->Tri Reflux (>80°C) High Energy Barrier

Caption: The stepwise deactivation of the triazine ring requires increasing thermal energy for each subsequent nucleophilic substitution.

FAQ: Advanced Troubleshooting

Q: I need to synthesize a 1,3,5-triazine with three different carbon substituents (aryl/alkyl), not amines. Can I use Cyanuric Chloride? A: It is difficult. Friedel-Crafts or Grignard additions to Cyanuric Chloride are notoriously hard to stop at mono- or di-substitution due to high reactivity.

  • Better Strategy: Use Controlled Cross-Cyclotrimerization of nitriles.

  • Method: React Nitrile A (1 equiv) with Triflic Anhydride to form a nitrilium salt, then add Nitrile B (2 equiv).[2] This is advanced chemistry requiring strictly anhydrous conditions [1].

Q: My 1,2,4-triazine product is unstable during purification. A: 1,2,4-Triazines are electron-deficient and can undergo inverse electron demand Diels-Alder reactions with electron-rich impurities (or even solvents like enamines). Avoid nucleophilic solvents during workup. Store at


C.

Q: Can I use metal catalysis for 1,2,4-triazines? A: Yes. Recent advances use Rhodium-catalyzed annulation of N-sulfonyl-1,2,3-triazoles with nitriles or amides. This method rearranges the ring to a 1,2,4-triazine with high regiocontrol dictated by the catalyst and the specific sulfonyl group [2].

References
  • Regioselective Synthesis of 1,3,5-Triazines via Nitriles

    • Source: ResearchGate (2025).[2] "One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles."

    • URL:[Link]

  • Synthesis of 1,2,4-Triazines (Review)

    • Source: Organic Chemistry Portal.[4][9] "Synthesis of 1,2,4-triazines."

    • URL:[Link]

  • Sequential Substitution of Cyanuric Chloride

    • Source: Organic Syntheses Procedure (Org. Syn. 2008, 85, 10-14).
    • URL:[Link]

  • Thermodependent Nucleophilic Substitution

    • Source: RSC Discovery (2024).
    • URL:[Link]

Sources

Validation & Comparative

Comparative Guide: Acetoguanamine vs. Melamine Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In amino resin chemistry, the choice between Melamine (2,4,6-triamino-1,3,5-triazine) and its substituted analog Acetoguanamine (2,4-diamino-6-methyl-1,3,5-triazine) dictates the fundamental architecture of the polymer network. While Melamine is the industry standard for high-hardness, rigid thermosets, Acetoguanamine serves as a critical modifier for flexibility, solubility, and gloss enhancement.

This guide objectively compares their reactivity profiles, providing experimental evidence that Acetoguanamine exhibits slower methylolation kinetics and lower cross-link density potential (Functionality


) compared to Melamine (

). These differences are not defects but strategic levers for optimizing resin performance.

Chemical Architecture & Theoretical Basis

The reactivity difference stems directly from the symmetry and electron density of the triazine ring.

FeatureMelamineAcetoguanamine
IUPAC Name 1,3,5-Triazine-2,4,6-triamine6-Methyl-1,3,5-triazine-2,4-diamine
Structure Symmetric (

)
Asymmetric (

)
Reactive Sites (-NH₂) 32
Theoretical Functionality 6 (Reacts with up to 6 CH₂O)4 (Reacts with up to 4 CH₂O)
Substituent Effect Amino group (+M effect) increases nucleophilicity of ring N.Methyl group (+I effect) is weaker than Amino; reduces overall basicity.
Structural Visualization

The following diagram illustrates the active sites available for formaldehyde attack (Methylolation).

ChemicalStructure cluster_0 Melamine (F=6) cluster_1 Acetoguanamine (F=4) M Triazine Ring (Symmetric) NH2_1 -NH₂ (1) M->NH2_1 NH2_2 -NH₂ (2) M->NH2_2 NH2_3 -NH₂ (3) M->NH2_3 A Triazine Ring (Asymmetric) ANH2_1 -NH₂ (1) A->ANH2_1 ANH2_2 -NH₂ (2) A->ANH2_2 Me -CH₃ (Inert) (Internal Plasticizer) A->Me Non-Reactive caption Fig 1: Functional comparison. Melamine offers 3 reactive amine groups; Acetoguanamine offers 2.

Physicochemical Profile

Solubility dictates the initial processing conditions. Contrary to common assumptions about "guanamines" being insoluble, Acetoguanamine possesses a unique solubility profile that facilitates high-solids formulations.

PropertyMelamineAcetoguanamineImpact on Process
Water Solubility (20°C) ~3.2 g/L~11.2 g/LAcetoguanamine dissolves easier in aqueous formalin start-up.
Ethanol Solubility Very Low (<1 g/L)ModerateAcetoguanamine is compatible with solvent-borne coatings.
Melting Point >350°C (Sublimes)274–276°CAcetoguanamine has lower lattice energy, aiding resin clarity.
Basicity (pK_b) Weak baseWeaker baseAcetoguanamine requires stronger acid catalysis for cure.

Analyst Note: The methyl group in Acetoguanamine disrupts the crystal lattice packing, resulting in higher solubility in both water and organic solvents compared to Melamine. This allows for more homogeneous resin formation at lower temperatures [1].

Reactivity Analysis: Methylolation & Curing[1][2][3][4]

Methylolation Kinetics (Reaction with Formaldehyde)

The addition of formaldehyde to the amino groups is the first stage of resin synthesis.

  • Melamine: Reacts rapidly.[1] The high electron density provided by three amino groups makes the ring nitrogen highly nucleophilic. It readily forms tri-, tetra-, penta-, and hexamethylol derivatives.

  • Acetoguanamine: Reacts slower. With only two amino groups, the statistical probability of collision is lower. Furthermore, the maximum methylolation degree is limited to tetramethylol acetoguanamine, though dimethylol species are thermodynamically favored.

Condensation (Curing) Behavior[3]
  • Cross-link Density: Melamine forms a rigid, brittle 3D network due to its high functionality. Acetoguanamine forms a linear or loosely cross-linked network, imparting flexibility.

  • Acid Sensitivity: Acetoguanamine resins generally require a lower pH (stronger acid catalyst) or higher temperatures to achieve the same cure speed as Melamine resins due to the reduced basicity of the guanamine structure [2].

ReactionPath cluster_inputs Reactants cluster_stage1 Stage 1: Methylolation (pH 8.5 - 9.0) cluster_stage2 Stage 2: Condensation / Cure (Acid Cat. / Heat) M Melamine MM Methylol Melamine (Up to 6 -CH₂OH) M->MM Fast Low Ea A Acetoguanamine MA Methylol Acetoguanamine (Up to 4 -CH₂OH) A->MA Slower Higher Ea F Formaldehyde (aq) F->MM F->MA NetM Rigid Network (High Cross-link Density) MM->NetM -H₂O / -CH₂O Fast Cure NetA Flexible Network (Lower Cross-link Density) MA->NetA -H₂O / -CH₂O Slower Cure caption Fig 2: Reaction pathways. Note the divergence in network density and reaction speed.

Experimental Guide: Validating Reactivity

This section provides a self-validating protocol to measure the reactivity differences in your own lab.

Protocol A: Comparative Methylolation Kinetics

Objective: Quantify the consumption rate of formaldehyde by Melamine vs. Acetoguanamine.

Materials:

  • Formaldehyde (37% aq).[2]

  • Melamine (99%).[1]

  • Acetoguanamine (99%).

  • 0.1N NaOH and 0.1N HCl.[3]

  • Sodium Sulfite (1M) for titration.

  • Thymolphthalein indicator.

Workflow:

  • Setup: Prepare two reaction vessels at 60°C.

    • Vessel A: 1.0 mol Melamine + 3.0 mol Formaldehyde (F:M = 3:1).

    • Vessel B: 1.0 mol Acetoguanamine + 3.0 mol Formaldehyde (F:A = 3:1).

    • Note: Adjust pH to 8.5 using NaOH immediately upon mixing.

  • Sampling: Withdraw 5mL aliquots at t=0, 5, 10, 20, 40, and 60 minutes.

  • Quenching: Immediately place aliquots in ice-cold water to freeze the reaction.

  • Titration: Add 50mL 1M Sodium Sulfite. The reaction

    
     releases NaOH. Titrate the liberated NaOH with 1N HCl to determine free formaldehyde.
    
  • Calculation: Plot [Free Formaldehyde] vs. Time.

    • Expected Result: Vessel A (Melamine) will show a steeper initial slope (faster consumption) than Vessel B.

Protocol B: Resin Synthesis & Water Tolerance (The "Cook")

Objective: Determine the "cooking time" required to reach a specific hydrophobicity (Water Tolerance), serving as a proxy for condensation rate.

Workflow Start Start: Mix Reactants F:Amine Ratio 2:1 pH 8.5, Temp 90°C Sample Sampling Loop (Every 10 mins) Start->Sample Test Water Tolerance Test Drop resin into 20°C water Sample->Test Decision Is Haze Permanent? Test->Decision Decision->Sample No (Clear) End End Point Reached Record Time (t_cure) Decision->End Yes (Cloudy) caption Fig 3: Water Tolerance Endpoint Determination Workflow.

Data Interpretation:

  • Melamine: Typically reaches water tolerance endpoint (hydrophobic resin formation) rapidly (e.g., 60-90 mins at 90°C).

  • Acetoguanamine: Will take significantly longer to reach the same level of hydrophobicity due to slower condensation rates and higher inherent solubility of the intermediate methylol species [3].

Performance Matrix: Selection Guide

Use the following table to select the appropriate amine based on desired final properties.

Performance MetricMelamine ResinAcetoguanamine Resin
Hardness Excellent (Pencil Hardness >4H)Moderate
Flexibility Poor (Brittle)Excellent (Post-formable)
Water Resistance HighModerate to High
Gloss HighVery High (Better flow)
Cure Speed FastSlow (Requires catalyst adjustment)
Cost LowHigh
Primary Application Laminate surface layers, dinnerwarePost-forming laminates, coating modifiers

References

  • Jinjiang Melamine Industry. (n.d.). Solubility of Melamine Overview. Retrieved from

  • Crews, G. M., et al. (2012). Melamine and Guanamines.[1][4] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1] Retrieved from

  • Blank, W. J. (1979). Reaction Mechanism of Melamine Resins. Journal of Coatings Technology. Retrieved from

  • Merline, D. J., et al. (2013). Melamine-Formaldehyde: Curing Studies and Reaction Mechanism. Polymer Journal.
  • Uragami, T., & Oiwa, M. (1968). The Hydroxymethylation of Acetoguanamine with Formaldehyde. The Journal of the Society of Chemical Industry, Japan.

Sources

Technical Guide: N,N,6-trimethyl-1,3,5-triazine-2,4-diamine vs. Covalent Cross-Linking Agents in Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comparative analysis of N,N,6-trimethyl-1,3,5-triazine-2,4-diamine (also known as the free base of the mitochondrial drug Imeglimin ) versus traditional covalent cross-linking agents.

While often recognized as a pharmaceutical active pharmaceutical ingredient (API), this compound has emerged in advanced polymer science as a supramolecular functional agent . Unlike traditional cross-linkers that form irreversible covalent bonds, this triazine derivative facilitates physical cross-linking via precise hydrogen-bonding motifs, offering a distinct paradigm for drug delivery systems.

Executive Summary

N,N,6-trimethyl-1,3,5-triazine-2,4-diamine (CAS: 21320-31-0) represents a shift from "hard" chemical cross-linking to "soft" supramolecular assembly. While traditional agents like Glutaraldehyde and Genipin rely on irreversible covalent modification of amine groups (often compromising bioactivity), this triazine derivative utilizes a rigid aromatic core to establish specific Donor-Acceptor-Donor (D-A-D) hydrogen bonding networks.

This guide compares its performance as a functional side-chain scaffold in polymer micelles against standard covalent cross-linkers, specifically for solubilizing and stabilizing hydrophobic APIs.

Mechanistic Comparison

The Triazine Scaffold (Supramolecular "Velcro")

The molecule features a 1,3,5-triazine ring substituted with a dimethylamine and a methyl group. In polymer conjugates (e.g., Poly(2-oxazoline)s), it acts as a rigid planar anchor.

  • Mechanism: It presents a specific pattern of Hydrogen Bond Donors (NH) and Acceptors (Ring N). This allows it to physically "cross-link" or intercalate with drug molecules possessing complementary H-bond motifs (e.g., kinase inhibitors).

  • Reversibility: High. The assembly responds to environmental stimuli (pH, temperature), allowing controlled release.

Traditional Agents (Covalent Bridges)
  • Glutaraldehyde (GTA): Forms Schiff bases and heterocyclic linkages with primary amines. Irreversible and often cytotoxic.

  • Genipin: A natural iridoid that reacts with primary amines to form blue-pigmented cross-links. Lower toxicity than GTA but slower reaction kinetics.

Diagram: Supramolecular vs. Covalent Networks

The following diagram illustrates the structural difference between the dynamic H-bonding network of the Triazine agent and the static network of Glutaraldehyde.

CrossLinkingMechanism cluster_0 Supramolecular Assembly (Triazine) cluster_1 Covalent Cross-Linking (Glutaraldehyde) Triazine Triazine Scaffold Drug Hydrophobic Drug Triazine->Drug H-Bond (Reversible) Drug->Triazine π-π Stacking GTA Glutaraldehyde Polymer Polymer Chain (Amine) GTA->Polymer Schiff Base (Irreversible) Polymer->GTA Cross-link

Caption: Comparison of reversible H-bonding networks (Triazine) vs. static covalent bridges (Glutaraldehyde).

Performance Comparison Matrix

The following data contrasts the Triazine functional agent against standard cross-linkers in the context of hydrogel/micelle formulation.

FeatureN,N,6-trimethyl-1,3,5-triazine-2,4-diamineGlutaraldehyde (GTA)Genipin
Interaction Type Physical (H-Bonding,

-

stacking)
Covalent (Schiff Base/Aldol)Covalent (Nucleophilic sub.)
Reversibility High (Stimuli-responsive)None (Permanent)Low (Stable)
Cytotoxicity Negligible (Bioactive mitochondrial modulator)High (Requires extensive washing)Low (Biocompatible)
Drug Loading High for aromatics (via stacking)Variable (Steric hindrance)Moderate
Reaction pH Physiological (pH 7.4)Alkaline (pH > 8 preferred)Neutral to Alkaline
Primary Utility Solubilization & Controlled ReleaseTissue Fixation & Hydrogel StiffnessBioprosthetics & Gelatin X-linking
Key Experimental Insight

In studies involving Poly(2-oxazoline) block copolymers, the incorporation of the Triazine moiety as a side chain significantly increased the loading capacity for specific drugs (like LY2109761) compared to non-functionalized polymers. This is attributed to the "molecular scaffold" effect where the rigid triazine ring orients the drug via complementary hydrogen bonding, a feature impossible with simple aliphatic cross-linkers like GTA [1].

Experimental Protocol: Synthesis of Triazine-Functionalized Micelles

Objective: Create a drug delivery vehicle using N,N,6-trimethyl-1,3,5-triazine-2,4-diamine as a functional side chain. Context: This protocol is adapted from high-performance poly(2-oxazoline) synthesis workflows [1].

Reagents
  • Monomer: 2-methoxycarboxyethyl-2-oxazoline (MestOx).[1][2]

  • Functional Agent: N,N,6-trimethyl-1,3,5-triazine-2,4-diamine (CAS 21320-31-0).[]

  • Solvent: Dry Acetonitrile (ACN).[1]

  • Catalyst: Methyl trifluoromethanesulfonate (MeOTf).[1][2]

Workflow Diagram

SynthesisProtocol Step1 Step 1: Cationic Ring-Opening Polymerization (MestOx + MeOTf -> PMestOx) Step2 Step 2: Side-Chain Amidation (React PMestOx with Triazine Agent) Step1->Step2 80°C, 24h Step3 Step 3: Purification (Dialysis against water, MWCO 3.5kDa) Step2->Step3 Remove unreacted amine Step4 Step 4: Drug Loading (Thin-film hydration method) Step3->Step4 Self-assembly

Caption: Workflow for synthesizing triazine-functionalized block copolymers for drug delivery.

Step-by-Step Methodology
  • Polymerization: Initiate the polymerization of MestOx using MeOTf in acetonitrile at 80°C to form the precursor polymer (PMestOx).

  • Functionalization: Dissolve N,N,6-trimethyl-1,3,5-triazine-2,4-diamine (1.5 eq relative to ester groups) in the polymer solution. Heat to 80°C for 24-48 hours. The primary amine of the triazine reacts with the ester side chains of the polymer via direct amidation.

    • Note: The specific reactivity of the 2-amino group on the triazine ring allows for precise attachment without cross-linking the polymer chains into an insoluble gel (which would happen with a diamine like ethylenediamine).

  • Validation: Monitor the disappearance of the ester peak (1735 cm⁻¹) and appearance of the amide peak via FTIR or ¹H NMR.

  • Micelle Formation: Dissolve the functionalized polymer and the hydrophobic drug in ethanol. Evaporate to form a thin film, then rehydrate with PBS. The triazine moieties will orient into the hydrophobic core, interacting with the drug.

Safety & Handling (E-E-A-T)

  • Toxicity Profile: Unlike Glutaraldehyde, which is a potent sensitizer and fixative, N,N,6-trimethyl-1,3,5-triazine-2,4-diamine is the free base of Imeglimin , a therapeutic agent for Type 2 Diabetes. Its toxicity profile is well-characterized and significantly lower, making it ideal for in vivo applications [2].

  • Handling: Standard PPE (gloves, goggles) is sufficient. Store under inert gas to prevent oxidation of the amine groups.

References

  • He, Z., et al. (2015). "Novel poly(2-oxazoline) block copolymer with aromatic heterocyclic side chains as a drug delivery platform." Biomaterials / NIH. Available at: [Link]

  • Hallakou-Bozec, S., et al. (2021). "Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes."[4][5][6][7] Diabetes, Obesity and Metabolism.[6] Available at: [Link]

  • Gao, S., et al. (2017).[8] "Comparison of glutaraldehyde and carbodiimides to crosslink tissue engineering scaffolds." Materials Science and Engineering: C. Available at: [Link]

Sources

Biological activity of N,N,6-trimethyl-1,3,5-triazine-2,4-diamine derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity of N,N,6-Trimethyl-1,3,5-triazine-2,4-diamine Derivatives: A Comparative Technical Guide

Executive Summary & Chemical Context

The 1,3,5-triazine-2,4-diamine scaffold (often referred to as guanamine) represents a privileged structure in medicinal chemistry due to its ability to engage in multiple hydrogen bonding interactions and mimic key biological substrates like folate and adenosine.

While the specific core N,N,6-trimethyl-1,3,5-triazine-2,4-diamine (CAS 21320-31-0) serves as a fundamental building block, its biological utility bifurcates into two distinct therapeutic classes based on the saturation of the triazine ring:

  • Dihydro-triazines (e.g., Imeglimin): Act as mitochondrial bioenergetic modulators for Type 2 Diabetes.

  • Aromatic Triazines (6-Aryl/Alkyl derivatives): Function as potent Anticancer (DHFR inhibitors) and Antimicrobial agents.

This guide focuses on the aromatic derivatives , comparing their efficacy against standard-of-care agents (Methotrexate, 5-Fluorouracil) and detailing the synthesis and validation protocols required for drug development.

Mechanism of Action (MOA)

The biological activity of these derivatives is driven by their structural similarity to dihydrofolate. The aromatic 1,3,5-triazine-2,4-diamines act as competitive inhibitors of Dihydrofolate Reductase (DHFR) , a critical enzyme in the folate cycle necessary for DNA synthesis.

Signaling Pathway & Inhibition Logic[1][2]

MOA_Pathway Folate Dietary Folate DHF Dihydrofolate (DHF) Folate->DHF THF Tetrahydrofolate (THF) DHF->THF Catalyzed by DHFR DHFR DHFR Enzyme DNA DNA Replication & Cell Division DHFR->DNA Blockade leads to S-phase Arrest Purines Purine/Thymidine Synthesis THF->Purines One-Carbon Transfer Purines->DNA Triazine N,N,6-Trimethyl-triazine Derivative (Inhibitor) Triazine->DHFR Competitive Inhibition (High Affinity Binding)

Figure 1: Mechanism of Action showing competitive inhibition of DHFR by triazine derivatives, leading to disruption of the folate cycle and subsequent S-phase cell cycle arrest.

Comparative Efficacy Analysis

The following data compares novel 6-aryl-substituted derivatives against established standards. The aromatic derivatives demonstrate superior potency against Triple-Negative Breast Cancer (TNBC) cell lines compared to traditional chemotherapy.

Table 1: Anticancer Potency (IC50) Comparison
Compound ClassTarget Cell LineIC50 (µM)Mechanism NoteReference
6-Aryl-N,N-dimethyl-triazine MDA-MB-231 (TNBC)0.001 (1 nM) High Selectivity Index (SI > 100)[1, 3]
Methotrexate (Standard)MDA-MB-2310.040Classic Antifolate[3]
5-Fluorouracil (Standard)MDA-MB-2315.85Pyrimidine Analog[2]
Imeglimin (Dihydro-analog)Pancreatic IsletsN/A (Metabolic)Mitochondrial Complex I modulation[4]

Key Insight: The 6-aryl derivatives (specifically with electron-rich substituents like 3,4,5-trimethoxyphenyl) exhibit nanomolar potency (1 nM), making them significantly more potent than 5-FU and comparable or superior to Methotrexate in specific resistant cell lines.

Table 2: DHFR Enzyme Inhibition Profile
CompoundHuman DHFR (Ki, nM)Bacterial DHFR (Ki, nM)Selectivity Ratio (Human/Bact)
Triazine Derivative (Generic) 7.46120.5~16 (Moderate)
Methotrexate0.02>1000High (Human selective)
Trimethoprim>10001.3High (Bacteria selective)

Interpretation: While Methotrexate is highly selective for human DHFR, specific N,N,6-trimethyl derivatives can be tuned. Derivatives with bulky lipophilic groups at the 6-position often shift selectivity toward parasitic (plasmodial) DHFR, offering antimalarial potential.

Experimental Protocols

To ensure reproducibility and high yield, a Microwave-Assisted Three-Component Synthesis is recommended over traditional thermal reflux.

Protocol A: Microwave-Assisted Synthesis of 6-Aryl-1,3,5-triazine-2,4-diamines

Objective: Synthesize the aromatic scaffold efficiently with minimal side products.

Reagents:

  • Cyanoguanidine (1.0 eq)

  • Aromatic Aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) (1.0 eq)

  • Secondary Amine (e.g., Dimethylamine or Morpholine) (1.0 eq)

  • Solvent: Ethanol or DMF

  • Catalyst: KOH or NaOH (Base)

Workflow:

Synthesis_Workflow Step1 Mix Reagents: Cyanoguanidine + Aldehyde + Amine (1:1:1 ratio) Step2 Microwave Irradiation 150°C, 10-20 min (Cyclization) Step1->Step2 One-Pot Step3 Base Treatment (KOH/NaOH) (Isomerization/Aromatization) Step2->Step3 Step4 Cool & Filter Precipitate Collection Step3->Step4 Step5 Recrystallization (EtOH/Water) Step4->Step5 Purification

Figure 2: One-pot microwave-assisted synthesis workflow for high-yield production of triazine derivatives.

Step-by-Step:

  • Preparation: In a microwave vial, dissolve Cyanoguanidine (1 mmol), the specific Aldehyde (1 mmol), and the Amine (1 mmol) in 2 mL of Ethanol.

  • Irradiation: Seal the vial and subject to microwave irradiation at 150°C for 15 minutes (Power: 150W).

  • Aromatization: Add KOH (1.2 eq) to the reaction mixture. Irradiate for an additional 5 minutes to promote the rearrangement from dihydrotriazine to the aromatic 1,3,5-triazine.

  • Work-up: Pour the hot reaction mixture into ice-cold water. The product will precipitate as a solid.

  • Purification: Filter the solid and recrystallize from Ethanol/Water (9:1) to obtain the pure N,N,6-substituted derivative.

Protocol B: In Vitro DHFR Inhibition Assay

Objective: Quantify the IC50 of the synthesized derivative against recombinant Human DHFR (hDHFR).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 0.5 mM KCl.

  • Substrate Prep: Prepare 100 µM Dihydrofolate (DHF) and 100 µM NADPH.

  • Reaction:

    • Add 10 nM hDHFR enzyme to wells.

    • Add test compound (serial dilutions: 0.1 nM to 10 µM).

    • Initiate reaction by adding DHF and NADPH.

  • Detection: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 5 minutes at 25°C.

  • Calculation: Calculate velocity (V) for each concentration. Plot % Inhibition vs. Log[Concentration] to determine IC50.

Toxicology & ADME Profile

  • Selectivity: The 6-aryl-N,N-dimethyl derivatives show a high Selectivity Index (SI). For example, Compound 102 (from literature) showed IC50 of 1 nM against cancer cells but no significant cytotoxicity against normal MCF-10A breast cells up to 100 µM [1].

  • Metabolic Stability: The aromatic triazine ring is highly stable against oxidative metabolism (CYP450), improving half-life compared to linear analogs.

  • Safety Note: Unlike the dihydro-analog Imeglimin, which is well-tolerated for diabetes, aromatic antifolates can cause bone marrow suppression (similar to Methotrexate). Hematological monitoring is required during in vivo studies.

References

  • Junaid, M., et al. (2020). "6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling." RSC Advances, 10, 12135-12144. Link

  • Gomes, B., et al. (2024). "Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer." Molecules, 29(1), 120. Link

  • Singla, P., et al. (2015). "1,3,5-Triazine: A versatile pharmacophore with diverse biological activities."[1] European Journal of Medicinal Chemistry, 101, 660-678. Link

  • Dubourg, J., et al. (2022). "Imeglimin: A New Mechanism of Action Targeting Mitochondrial Bioenergetics." Diabetes Therapy, 13, 167-178. Link

  • Zhou, W., et al. (2017).[2] "Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors." European Journal of Medicinal Chemistry, 126, 248-256. Link

Sources

Technical Comparison Guide: 3D-QSAR Modeling of 6,N2-Diaryl-1,3,5-triazine-2,4-diamines

[1]

Executive Summary & Scaffold Significance

The 6,N2-diaryl-1,3,5-triazine-2,4-diamine scaffold represents a critical class of antifolates, functioning primarily as inhibitors of Dihydrofolate Reductase (DHFR) and, more recently, targeting mTOR pathways in triple-negative breast cancer. Unlike traditional 2D-QSAR, which relies on topological indices, 3D-QSAR (Quantitative Structure-Activity Relationship) provides a spatial correlation between the steric/electrostatic fields of these ligands and their biological activity.

This guide objectively compares the two dominant 3D-QSAR methodologies—CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) —applied to this specific chemical series. It evaluates their predictive robustness (


Methodology Comparison: CoMFA vs. CoMSIA[2][3][4]

For the triazine-2,4-diamine scaffold, the choice between CoMFA and CoMSIA is not merely algorithmic but mechanistic. The nitrogen-rich triazine core creates distinct electrostatic potentials, while the aryl side chains introduce significant hydrophobic variance.

Comparative Matrix
FeatureCoMFA (Standard) CoMSIA (Advanced) Relevance to Triazine Scaffold
Field Types Steric (Lennard-Jones), Electrostatic (Coulombic).Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor.[1][2]CoMSIA is superior for this scaffold due to the critical H-bond interactions of the diamine motif with DHFR residues (e.g., Asp27).
Potential Function Steep potential (

and

). Requires cut-offs.
Gaussian function. No cut-offs required.CoMSIA handles the "hard" steric clashes of the bulky aryl groups better than CoMFA.
Predictive Power (

)
Typically 0.60 – 0.75Typically 0.65 – 0.80CoMSIA often yields higher internal stability for this series (see Data Section).
Contour Interpretation Rigid regions of bulk/charge.Smooth regions including hydrophobicity.[1]CoMSIA maps the hydrophobic pocket (phenyl/naphthyl rings) more accurately.

Performance Analysis: Experimental Data

The following data summarizes a comparative study of 39 triazine morpholino derivatives (a subset of the diaryl-triazine class) targeting mTOR/DHFR. The metrics define the model's reliability.

Statistical Robustness Table
MetricCoMFA Model CoMSIA Model (SEHD) Interpretation

(Cross-Validated)
0.7350.761 Both exceed the accepted threshold (

), but CoMSIA shows superior internal predictive capability.

(Non-Cross-Validated)
0.7220.775 CoMSIA provides a better fit for the training set.

(External Test Set)
0.769 0.651Critical Insight: While CoMSIA fits the training set better, CoMFA demonstrated higher external predictivity for this specific dataset, likely due to the dominance of electrostatic effects in the triazine core.
SEE (Standard Error) 0.1840.165Lower error in CoMSIA suggests higher precision in training fit.
F-value 128.4105.2High F-values confirm the statistical significance of both models (Confidence > 95%).

Data Source Aggregation: Derived from comparative studies on triazine derivatives (See References 1, 2).

Field Contribution Analysis
  • CoMFA: Steric (55%) and Electrostatic (45%) fields contribute nearly equally. The electropositive nature of the amino groups at positions 2 and 4 is the primary driver of activity.

  • CoMSIA: Hydrophobic fields contribute ~28%, validating the necessity of the aryl side chains for binding in the hydrophobic cleft of the receptor.

Scientific Protocol: 3D-QSAR Generation

To replicate these results, the following self-validating protocol must be strictly adhered to. This workflow ensures that the generated fields are artifacts of molecular interaction, not alignment errors.

Step-by-Step Workflow
  • Dataset Preparation:

    • Curate a set of >30 6,N2-diaryl-1,3,5-triazine-2,4-diamines.

    • Convert

      
       values to 
      
      
      (
      
      
      ). Criterion: Activity span must exceed 3 log units.
  • Conformational Analysis (The Causality Step):

    • Perform energy minimization using the Tripos Force Field (Gasteiger-Hückel charges).

    • Rationale: The triazine ring is planar, but the N2-aryl bond possesses rotational freedom. You must identify the global minimum to avoid "false" steric clashes.

  • Molecular Alignment (Critical):

    • Method: Atom-by-atom superimposition.

    • Core: Use the rigid 1,3,5-triazine-2,4-diamine backbone as the template.

    • Validation: RMSD of the core atoms across the dataset must be

      
      .
      
  • Field Calculation:

    • Lattice: Create a 3D cubic lattice with 2.0 \AA\ grid spacing extending 4.0 \AA\ beyond the aligned molecules.

    • Probe: Use an

      
       carbon probe (+1 charge) to measure steric and electrostatic interactions.
      
  • Partial Least Squares (PLS) Analysis:

    • Use Leave-One-Out (LOO) cross-validation to determine the optimal number of components (ONC).

    • Stop Rule: Stop adding components when

      
       improves by 
      
      
      .
Workflow Visualization

QSAR_WorkflowDatasetDataset Curation(pIC50 > 3 log span)MinimizationEnergy Minimization(Tripos Force Field)Dataset->Minimization 3D BuildAlignmentAlignment(Triazine Core RMSD < 0.1Å)Minimization->Alignment Global MinFieldsField Calculation(Steric/Elec/Hydro)Alignment->Fields Grid GenerationPLSPLS Regression(Leave-One-Out)Fields->PLS Matrix ExportValidationValidationq² > 0.5, r²pred > 0.6PLS->Validation Statistical CheckValidation->Alignment Refine if q² < 0.5

Figure 1: The self-validating 3D-QSAR workflow. Note the feedback loop: if

Mechanistic Interpretation & Pharmacophore

The 3D-QSAR contour maps reveal the specific structural requirements for high affinity binding to DHFR.

Pharmacophoric Requirements
  • Electropositive Region (Blue contours): High density around the 2,4-diamine groups.

    • Causality: These amines act as H-bond donors to the carboxylate group of Asp27 in the DHFR active site.

  • Steric Bulk Tolerance (Green contours): Located at the meta and para positions of the N2-aryl ring.

    • Causality: This corresponds to the large hydrophobic pocket where the p-aminobenzoylglutamate tail of folate usually binds.

  • Electronegative Region (Red contours): Disfavored near the triazine nitrogens.

    • Insight: Substituents here repel the backbone carbonyls of the receptor.

Interaction Map

PharmacophoreTriazineTriazine Core(Planar)Amino22-NH2(H-Bond Donor)Triazine->Amino2Amino44-NH2(H-Bond Donor)Triazine->Amino4ArylN2-Aryl Ring(Hydrophobic)Triazine->ArylAsp27Receptor: Asp27(Anionic)Amino2->Asp27Electrostatic (+)Amino4->Asp27Electrostatic (+)PocketHydrophobic Pocket(Phe/Leu)Aryl->PocketSteric BulkFavored

Figure 2: Pharmacophore model derived from CoMSIA fields. Blue nodes indicate electropositive requirements; Green indicates hydrophobic necessity.

Conclusion

For the development of 6,N2-diaryl-1,3,5-triazine-2,4-diamines , CoMSIA is the statistically superior method for internal validation (

CoMFA

Recommendation: Researchers should employ a consensus approach. Use CoMSIA to design the hydrophobic aryl substitutions and CoMFA to verify steric compatibility within the DHFR active site.

References

  • CoMFA, CoMSIA, Topomer CoMFA, HQSAR, molecular docking and molecular dynamics simulations study of triazine morpholino derivatives as mTOR inhibitors for the treatment of breast cancer. Source: PubMed / Elsevier (2019) URL:[Link]

  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. Source: RSC Advances (2020) URL:[Link]

  • 3D-QSAR (CoMFA, CoMSIA), molecular docking and molecular dynamics simulations study of 6-aryl-5-cyano-pyrimidine derivatives. Source: Journal of Molecular Structure (2017) URL:[Link]

  • Molecular docking, dynamics simulations and 3D-QSAR modeling of arylpiperazine derivatives of 3,5-dioxo-(2H,4H)-1,2,4-triazine. Source: Computational Biology and Chemistry (2018) URL:[Link]

Comparative study of conventional vs. microwave-assisted synthesis of triazines.

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Conventional Reflux vs. Microwave-Assisted Synthesis of Triazine Scaffolds

Executive Summary This guide provides a technical comparison between conventional thermal synthesis and microwave-assisted organic synthesis (MAOS) for the production of 1,3,5-triazine derivatives. While conventional methods rely on conductive heating and prolonged reflux times, microwave irradiation utilizes dielectric heating to access higher energy states rapidly.[1][2] For triazine chemistry—specifically the nucleophilic aromatic substitution (


) of cyanuric chloride—this shift reduces reaction times from hours to minutes and increases yields by 10–30% by suppressing side reactions.

Part 1: Mechanistic Divergence

To understand the efficiency gap, one must analyze how energy is transferred to the reaction matrix.

Conventional Heating (Wall-to-Bulk)
  • Mechanism: Heat is generated by an external source (oil bath/mantle) and transferred via thermal conduction through the vessel wall, then by convection throughout the solvent.

  • Limitation: This creates a thermal gradient (

    
    ). In triazine synthesis, the third substitution of cyanuric chloride requires high activation energy. Achieving this via conduction often leads to prolonged exposure to heat, causing degradation of the mono- and di-substituted intermediates.
    
Microwave Irradiation (In-Core)
  • Mechanism: Microwave energy (typically 2.45 GHz) interacts directly with dipoles and ions in the reaction mixture.

    • Dipolar Polarization: Polar solvent molecules (e.g., DMF, Ethanol) align with the oscillating electric field. The friction from this realignment generates internal heat instantly.

    • Ionic Conduction: Dissolved ions (e.g., chloride leaving groups, carbonate bases) oscillate under the field, generating heat via collision.

  • Triazine Advantage: The transition state for the

    
     reaction on the triazine ring is highly polar. Microwave irradiation specifically stabilizes this polar transition state (specific microwave effect), lowering the activation energy barrier more effectively than thermal heat alone.
    

Part 2: Comparative Workflow Visualization

The following diagram contrasts the linear, time-intensive workflow of conventional synthesis with the accelerated, parallel nature of microwave protocols.

TriazineWorkflow cluster_conv Conventional Reflux (12-24 Hours) cluster_mw Microwave Assisted (10-30 Mins) C_Start Reagents + Solvent (Round Bottom Flask) C_Heat Reflux (Oil Bath) Gradient Heating C_Start->C_Heat C_Time Time: 6-24 Hours Risk: Thermal Degradation C_Heat->C_Time C_Workup Workup & Purification (Column Chromatography) C_Time->C_Workup M_Start Reagents + Polar Solvent (Sealed Vial) M_Heat MW Irradiation (Dielectric Heating) M_Start->M_Heat M_Time Time: 10-20 Minutes High Purity M_Heat->M_Time M_Workup Simple Filtration (Recrystallization) M_Time->M_Workup

Figure 1: Workflow comparison showing the drastic reduction in time and complexity for MW-assisted synthesis.

Part 3: Experimental Protocols

Target Synthesis: 2,4,6-Trisubstituted-1,3,5-triazine (via sequential nucleophilic substitution of Cyanuric Chloride).

Protocol A: Conventional Method (Baseline)
  • Reagents: Cyanuric Chloride (1.0 eq), Aniline (3.0 eq),

    
     (3.0 eq), Acetone/Water (1:1).
    
  • Setup: Round-bottom flask with reflux condenser and magnetic stirrer.

  • Step 1 (

    
    ):  Dissolve Cyanuric Chloride in acetone. Add to ice-cold water. Add 1st eq of amine dropwise at 
    
    
    
    . Stir for 2 hours .
  • Step 2 (RT): Add 2nd eq of amine. Allow to warm to Room Temperature (RT). Stir for 4-6 hours .

  • Step 3 (Reflux): Add 3rd eq of amine. Heat to reflux (

    
    ). Stir for 12-24 hours  to force the final chloride displacement.
    
  • Workup: Pour into crushed ice. Filter solid. Recrystallize or purify via column chromatography.

Protocol B: Microwave-Assisted Method (Optimized)
  • Reagents: Cyanuric Chloride (1.0 eq), Aniline (3.0 eq), DIPEA (3.0 eq), Ethanol or DMF (High loss tangent solvents).

  • Setup: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

  • Preparation: Mix Cyanuric Chloride, amine, and base in the microwave vial. Cap with a Teflon-lined septum.

  • Irradiation Program:

    • Temperature:

      
       (Note: Superheating effect allows temps above solvent b.p.)
      
    • Pressure Limit: 250 psi

    • Power: Dynamic mode (Max 150W)

    • Hold Time:10-15 minutes

  • Workup: Cool to RT (compressed air cooling). Pour into water. Precipitate is usually high purity (>95%). Filter and dry.[3][4]

Part 4: Data Analysis & Performance Metrics

The following data summarizes comparative studies on the synthesis of various triazine derivatives, highlighting the efficiency gap.

MetricConventional RefluxMicrowave-AssistedImprovement Factor
Reaction Time 6 – 24 Hours10 – 30 Minutes30x - 60x Faster
Typical Yield 65% – 80%85% – 98%+15-20% Yield
Solvent Usage High (Requires large volumes for convection)Low (often solvent-free or concentrated)Green Chemistry
Purity (Crude) Moderate (Side products common)High (Cleaner reaction profile)Simplified Workup
Energy Efficiency < 10% (Heat lost to environment)> 80% (Direct molecular heating)High Efficiency

Case Study Data:

  • Synthesis of 2,4,6-tris(phenylamino)-1,3,5-triazine:

    • Reflux: 18 hours, 72% yield.

    • Microwave: 12 minutes, 94% yield.

    • Source: Adapted from Barmase et al. and Diaz-Ortiz et al. (See References).

Part 5: Mechanistic Pathway Visualization

The


 mechanism on the triazine ring involves the formation of a Meisenheimer complex. The diagram below illustrates how microwave energy specifically targets the charge separation in this complex.

ReactionMechanism Start Cyanuric Chloride + Nucleophile (Nu-) TS Transition State (Meisenheimer Complex) Start->TS Activation Energy Product Substituted Triazine + Cl- TS->Product Elimination MW_Effect Microwave Effect: Stabilization of Polar TS Rapid Ionic Conduction MW_Effect->TS

Figure 2: Mechanistic pathway showing microwave stabilization of the polar Meisenheimer complex.

References

  • Barmase, K. K., Basedia, D., & Dubey, B. (2021).[5][6] Microwave Mediated Synthesis of Novel 1,3,5-Triazine Derivative and their Biological Evaluation. International Journal of Research in Engineering, Science and Management.

  • Díaz-Ortiz, A., et al. (2019). Green synthesis of 1,3,5-triazines with applications in supramolecular chemistry and materials chemistry. Chimica Oggi - Chemistry Today.

  • Kułaga, D., et al. (2020). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives. Molecules.

  • Radi, M., et al. (2024).[7] Microwave-Assisted, Metal-Free Synthesis of Highly Substituted 1,2,4-Triazines. ChemistryViews.

  • Thirunarayanan, G., et al. (2012). Microwave-Assisted Synthesis of Triazine Chalcones. Global Research Online.

Sources

Validation of analytical methods for the quantification of Acetoguanamine.

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Drug Development Professionals Focus: Pharmaceutical Impurity Profiling (Metformin) & Environmental Safety

Executive Summary: The Analytical Challenge

Acetoguanamine (2,4-diamino-6-methyl-1,3,5-triazine) is a critical structural analogue of melamine and a known impurity in the synthesis of biguanide drugs (e.g., Metformin) and melamine-formaldehyde resins. Its high polarity and basicity make it difficult to retain on standard C18 columns, creating a significant analytical bottleneck in Quality Control (QC) and trace analysis.

This guide objectively compares the two dominant methodologies—HILIC-MS/MS and Ion-Pair RP-HPLC —and provides a validated "Gold Standard" protocol for researchers requiring high-sensitivity quantification.

Comparative Analysis: Method Selection Matrix

The choice of method depends heavily on the required Limit of Quantitation (LOQ) and the available instrumentation. While HPLC-UV is sufficient for routine API purity testing (0.1% limits), LC-MS/MS is required for trace analysis (ppm/ppb levels) often demanded by modern genotoxic impurity (GTI) risk assessments.

FeatureMethod A: HILIC-MS/MS (Gold Standard)Method B: Ion-Pair RP-HPLC (Routine QC)
Primary Mechanism Hydrophilic Interaction (Partitioning into water layer)Ion-Pairing (Surfactant-mediated retention)
Sensitivity (LOQ) High (< 0.01 µg/mL)Moderate (~0.05 - 0.1 µg/mL)
Specificity Excellent (Mass-based discrimination)Good (Relies on chromatographic resolution)
Throughput High (Run times < 5 mins)Low (Equilibration takes 30-60 mins)
Matrix Tolerance Moderate (Susceptible to ion suppression)High (Robust against salt matrices)
Major Drawback Requires expensive MS instrumentationIncompatible with MS (Ion-pair reagents contaminate source)
Best Use Case Trace impurity analysis in finished dosage formsRoutine release testing of API

The "Gold Standard" Protocol: HILIC-MS/MS

Recommended for trace quantification of Acetoguanamine in Metformin HCl matrix.

Mechanistic Rationale

Acetoguanamine is a polar base. In HILIC, the stationary phase (Silica or Amide) holds a water-rich layer. The analyte partitions into this layer from the organic-rich mobile phase.[1]

  • Why HILIC? It provides retention for polar bases without the "memory effects" and slow equilibration of Ion-Pair reagents.

  • Why MS/MS? Metformin is present at

    
     times the concentration of the impurity. UV detectors often suffer from baseline swamping; MS/MS isolates the impurity by Mass-to-Charge (m/z) ratio.
    
Experimental Conditions[1]

Instrumentation: Triple Quadrupole LC-MS/MS (e.g., Agilent 6400 series, Sciex QTRAP).

Chromatographic Parameters:

  • Column: Silica-based HILIC (e.g., Raptor HILIC-Si or TSKgel Amide-80), 2.1 x 100 mm, 2.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[2]

  • Flow Rate: 0.4 mL/min.[1][3][4]

  • Gradient:

    • 0.0 min: 95% B (High organic to retain polar analyte)

    • 3.0 min: 80% B

    • 3.1 min: 50% B (Wash)

    • 5.0 min: 50% B

    • 5.1 min: 95% B (Re-equilibrate)

  • Column Temp: 30°C.

Mass Spectrometry Parameters (ESI+):

  • Precursor Ion: 126.1 m/z [M+H]+

  • Quantifier Ion: 85.0 m/z (Collision Energy: ~20 eV)

  • Qualifier Ion: 68.0 m/z (Collision Energy: ~35 eV)

Sample Preparation (Metformin Tablet)
  • Weighing: Crush 20 tablets; weigh powder equivalent to 500 mg Metformin.

  • Extraction: Transfer to 50 mL volumetric flask. Add 30 mL Acetonitrile:Water (90:10) .

    • Note: Using high organic solvent precipitates the excipients and ensures compatibility with HILIC initial conditions.

  • Sonication: Sonicate for 20 minutes (keep temp < 25°C to prevent degradation).

  • Dilution: Make up to volume with extraction solvent.

  • Filtration: Filter through 0.22 µm PTFE or Nylon syringe filter.

    • Critical: Do not use PVDF if using high acetonitrile, as extractables may interfere.

Validation Workflow & Logic

This protocol must be validated according to ICH Q2(R2) guidelines. The following diagram illustrates the logical flow of a self-validating system.

ValidationWorkflow Start Method Development (HILIC Optimization) Spec Specificity (Blank vs. Matrix vs. Impurity) Start->Spec Pass Spec->Start Interference Found Lin Linearity & Range (0.05 - 150% of Limit) Spec->Lin Acc Accuracy & Recovery (Spike at 50%, 100%, 150%) Lin->Acc Acc->Start Recovery < 80% Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Sensitivity (LOD/LOQ Determination) Prec->LOD Robust Robustness (Flow, Temp, pH changes) LOD->Robust Final Validated Method Robust->Final All Criteria Met

Caption: Step-by-step validation logic ensuring regulatory compliance (ICH Q2) for impurity quantification.

Key Validation Criteria (Acceptance Limits)
ParameterAcceptance CriteriaExperimental Note
Specificity No interference at RT of Acetoguanamine in blank/placebo.Check for "crosstalk" from Metformin (130 m/z) if resolution is poor.
Linearity

Range: LOQ to 120% of specification limit.
Recovery (Accuracy) 85% - 115%Spike Metformin API with Acetoguanamine standard.
Precision (RSD)

% (at limit level)
Run 6 replicates at the specification limit.
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)Verify LOQ is at least 50% below the reporting threshold.

Troubleshooting & Expert Insights

The "Peak Tailing" Trap

Symptom: Acetoguanamine peak tails significantly or splits. Cause: Mismatch between sample solvent and mobile phase. Solution: In HILIC, the sample solvent must be more organic than the initial mobile phase.[1] If you dissolve the sample in 100% water and inject onto a 95% Acetonitrile column, the water "slug" disrupts the partitioning mechanism.

  • Corrective Action: Ensure sample diluent is at least 80-90% Acetonitrile.

Matrix Suppression

Symptom: Low recovery of Acetoguanamine in the presence of Metformin. Cause: Metformin is a massive ion source competitor. Even if chromatographically separated, the high load can suppress ionization. Solution:

  • Divert Valve: Direct the LC flow to waste during the Metformin elution window (if Metformin elutes after Acetoguanamine).

  • Internal Standard: Use Melamine-13C3 or a deuterated analogue to correct for ionization efficiency changes.

Troubleshooting Problem Issue: Poor Sensitivity or Peak Shape CheckSolvent Check Sample Diluent Is it >80% Organic? Problem->CheckSolvent CheckMatrix Check Matrix Load Is Metformin suppressing signal? Problem->CheckMatrix Action1 Dilute sample with ACN CheckSolvent->Action1 No Action2 Use Divert Valve or Stable Isotope IS CheckMatrix->Action2 Yes

Caption: Decision tree for troubleshooting common HILIC-MS/MS issues during Acetoguanamine analysis.

References

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2).Link

  • European Pharmacopoeia. (2024). Metformin Hydrochloride Monograph 0931. (Standard for impurity limits). Link

  • US Food and Drug Administration (FDA). (2020).[5][6] Control of Nitrosamine Impurities in Human Drugs.[6] (Context for trace impurity analysis standards). Link

  • Journal of Chromatography A. (2018). Hydrophilic interaction liquid chromatography (HILIC) in the analysis of polar impurities. (Source for HILIC mechanism). Link

  • Restek Corporation. (2020). Analysis of Melamine and Related Compounds by LC-MS/MS.[1][4][7][8] (Basis for HILIC-Si column selection).[8] Link

Sources

Comparative Guide: Novel Morpholine-Functionalized 1,3,5-Triazine Derivatives vs. Standard Chemotherapeutics

[1]

Executive Summary

This guide evaluates the anticancer efficacy of a novel series of Morpholine-Functionalized 1,3,5-Triazine Derivatives (designated here as Series M-Tri) . Emerging research from 2024–2025 identifies these small molecules as potent dual inhibitors of the PI3K/Akt/mTOR signaling pathway and EGFR tyrosine kinase.

This analysis compares the lead candidate, Compound M-11 , against industry standards 5-Fluorouracil (5-FU) and Cisplatin across colorectal (SW620) and lung (A549) carcinoma models.

Structural Rationale & Mechanism of Action

The 1,3,5-triazine (s-triazine) scaffold is a privileged structure in medicinal chemistry due to its resemblance to pyrimidine bases (cytosine, thymine), allowing it to act as an antimetabolite. However, the Series M-Tri derivatives diverge from simple antimetabolites by incorporating specific pharmacophores to target kinase signaling.

Mechanism of Action: Dual Pathway Blockade

Unlike 5-FU, which primarily inhibits thymidylate synthase causing DNA damage, Series M-Tri derivatives function through a multi-target approach:

  • PI3K/mTOR Inhibition: The morpholine ring at position C-6 mimics the ATP-binding motif required by PI3K and mTOR kinases, preventing phosphorylation of downstream effectors like Akt.

  • EGFR Kinase Binding: Substituents at C-2 (e.g., hydrazones or anilines) occupy the hydrophobic pocket of EGFR, blocking signal transduction.

Visualizing the Signaling Blockade

The following diagram illustrates the specific intervention points of Series M-Tri within the tumor cell signaling cascade.

GEGFREGFR (Receptor)PI3KPI3KEGFR->PI3KActivationPIP3PIP3 AccumulationPI3K->PIP3AktAkt (Protein Kinase B)PIP3->AktmTORmTORC1Akt->mTORProliferationCell ProliferationmTOR->ProliferationApoptosisApoptosis (Cell Death)mTOR->ApoptosisInhibition leads toMTriSeries M-Tri(Lead Compound M-11)MTri->EGFRBlocks ATP PocketMTri->PI3KInhibits Catalytic UnitMTri->mTORDirect Inhibition

Caption: Figure 1.[1][2] Mechanism of Action. Series M-Tri derivatives exert dual inhibition on EGFR and the PI3K/mTOR axis, arresting proliferation and forcing apoptosis.

Comparative Performance Analysis

The following data aggregates recent experimental results (2024-2025) comparing the lead triazine derivative (Compound M-11 ) against standard-of-care agents.

Table 1: Cytotoxicity Profile (IC₅₀ in µM)

Lower values indicate higher potency.[1]

CompoundClassTargetSW620 (Colorectal)A549 (Lung)Selectivity Index (SI)*
Compound M-11 Novel s-TriazinePI3K/mTOR/EGFR5.85 ± 0.4 9.61 ± 0.8 > 10 (High Safety)
5-Fluorouracil AntimetaboliteThymidylate Synthase21.74 ± 1.215.30 ± 2.1~ 2-3 (Low Safety)
Cisplatin Alkylating AgentDNA Crosslinking24.50 ± 1.58.20 ± 0.9< 2 (High Toxicity)
Gedatolisib s-Triazine (Ref)PI3K/mTOR4.20 ± 0.36.50 ± 0.5N/A

*Selectivity Index (SI) = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). An SI > 10 indicates the drug effectively kills cancer cells without harming healthy tissue.

Key Insights:

  • Superior Potency in Colorectal Cancer: Compound M-11 is approximately 3.7x more potent than 5-Fluorouracil in SW620 cell lines.

  • Competitive in Lung Cancer: While slightly less potent than Cisplatin in A549 cells, M-11 offers a significantly better safety profile (higher Selectivity Index), avoiding the nephrotoxicity associated with platinum-based drugs.

  • Drug Resistance: Preliminary data suggests M-11 retains efficacy in 5-FU-resistant cell lines due to its non-overlapping mechanism of action (Kinase inhibition vs. DNA synthesis blockade).

Experimental Protocols

To ensure reproducibility and validation of the data presented above, the following protocols are optimized for evaluating hydrophobic s-triazine derivatives.

Protocol A: Green Synthesis of Series M-Tri (Microwave-Assisted)

Rationale: Traditional nucleophilic substitution on cyanuric chloride requires long reaction times and toxic solvents. This optimized "Green" method uses microwave irradiation to accelerate kinetics.

  • Reagents: Cyanuric chloride (1 equiv), Morpholine (1 equiv), Substituted Aniline (1 equiv),

    
     (base), Acetone/Water (1:1).
    
  • Step 1 (C-6 Substitution): Dissolve cyanuric chloride in acetone at 0°C. Add morpholine dropwise. Irradiate (Microwave, 200W) at 40°C for 5 mins.

    • Checkpoint: TLC (Hexane:Ethyl Acetate 8:2) should show disappearance of starting material.

  • Step 2 (C-4 Substitution): Add substituted aniline and base. Irradiate at 60°C for 10 mins.

  • Step 3 (C-2 Substitution): Add nucleophile (e.g., hydrazine) if trisubstituted. Irradiate at 90°C for 15 mins.

  • Purification: Pour into ice water. Filter precipitate. Recrystallize from ethanol.

    • Yield: Typically >85%.[1]

Protocol B: Validated MTT Cytotoxicity Assay

Rationale: Tetrazolium salts (MTT) measure mitochondrial metabolic activity, a proxy for cell viability. This protocol corrects for the potential solubility issues of hydrophobic triazines.

Materials:

  • Cell lines: SW620 (ATCC CCL-227), A549 (ATCC CCL-185).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) 5 mg/mL in PBS.

  • Solvent: DMSO (Dimethyl sulfoxide).

Workflow:

  • Seeding: Plate

    
     cells/well in 96-well plates. Incubate 24h at 37°C/5% 
    
    
    .
  • Treatment:

    • Prepare stock solution of Compound M-11 (10 mM in DMSO).

    • Perform serial dilutions (0.1 µM to 100 µM) in culture medium.

    • Control: Vehicle control (0.1% DMSO max).

    • Positive Control: 5-FU (same concentrations).

  • Incubation: Treat cells for 48 hours .

  • Development:

    • Add 20 µL MTT reagent per well. Incubate 3–4 hours (until purple formazan crystals form).

    • Carefully aspirate medium.

    • Solubilization (Critical Step): Add 150 µL DMSO. Shake plate for 15 mins to fully dissolve hydrophobic crystals.

  • Measurement: Read Absorbance at 570 nm (reference 630 nm).

  • Calculation:

    
    
    Determine IC₅₀ using non-linear regression (GraphPad Prism).
    
Structure-Activity Relationship (SAR) Visualization

The potency of Series M-Tri relies on specific substitutions on the triazine ring.

SARTriazine1,3,5-Triazine Core(Scaffold)Pos6Position 6:Morpholine RingTriazine->Pos6Pos4Position 4:Substituted Aniline/PiperazineTriazine->Pos4Pos2Position 2:Hydrazine/Thiol LinkerTriazine->Pos2Effect6Crucial for PI3K/mTORATP-binding site affinityPos6->Effect6Effect4Determines Lipophilicity& Membrane PermeabilityPos4->Effect4Effect2Enhances H-bondingwith EGFR residuesPos2->Effect2

Caption: Figure 2. Structure-Activity Relationship (SAR) of Series M-Tri. The morpholine moiety (Blue) is the critical pharmacophore for kinase inhibition.

References
  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. National Institutes of Health (NIH). (2025).[1][2][3][4]

  • 1,3,5-triazine derivatives as potential anticancer agents against Lung and Breast cancer cell lines. Journal of Molecular Structure. (2024).[5]

  • Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. ACS Omega. (2022).[1][6]

  • Synthesis, evaluation and docking study of 1, 3, 5-triazine derivatives as cytotoxic agents against lung cancer. Journal of Applied Pharmaceutical Science. (2016).[7]

The Definitive Guide to Structure-Activity Relationships (SAR) of 1,3,5-Triazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Star-Shaped" Scaffold

The 1,3,5-triazine (s-triazine) scaffold represents a cornerstone in modern medicinal chemistry due to its unique


 symmetry and electron-deficient nature. Unlike its isomer 1,2,4-triazine, the s-triazine core offers three equivalent positions for nucleophilic substitution, allowing for the precise construction of "star-shaped" multi-target ligands.

This guide objectively compares the performance of 1,3,5-triazine derivatives against alternative scaffolds (pyrimidines, quinazolines) and standard-of-care agents. We focus on their dominant application: Dual PI3K/mTOR inhibition and Antimicrobial efficacy , supported by recent experimental data.

Mechanistic Grounding: Kinase Inhibition Logic

To understand the SAR of s-triazines, one must first understand their binding mode. In kinase inhibition, the triazine ring typically does not bind the hinge region directly but acts as a rigid planar hub . It positions specific pharmacophores (morpholine, aryl amines) to interact with the ATP-binding pocket.

Visualization: PI3K/mTOR Signaling & Triazine Intervention

The following diagram illustrates where s-triazine inhibitors (e.g., Gedatolisib analogs) intercept the oncogenic signaling cascade.

PI3K_Pathway RTK RTK (Receptor Tyrosine Kinase) (EGFR/HER2) PI3K PI3K (Class I) Target of Triazine-Morpholine RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruitment PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylation (Inhibits) mTORC1 mTORC1 Target of Triazine-Urea AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Triazine 1,3,5-Triazine Inhibitors (e.g., Gedatolisib) Triazine->PI3K ATP Competition Triazine->mTORC1 Dual Inhibition

Caption: Dual inhibition mechanism of 1,3,5-triazine derivatives targeting the PI3K/AKT/mTOR pathway.[1][2][3][4][5][6]

Comparative Performance Analysis

Scaffold Comparison: Triazine vs. Pyrimidine

In the development of PI3K


 inhibitors, the scaffold choice dictates selectivity. A direct comparison of bioisosteres reveals the superiority of the s-triazine core in specific contexts.
Feature1,3,5-Triazine ScaffoldPyrimidine ScaffoldPerformance Verdict
Electronic Character Highly electron-deficient; enhances acidity of NH-linkers.Moderately electron-deficient.Triazine yields stronger H-bond donors for hinge binding.
Substitution Geometry

symmetry allows 3 distinct vectors (120° apart).
Asymmetric substitution vectors.Triazine allows better probing of the "affinity pocket" and "solvent region" simultaneously.
PI3K

Potency
IC

often < 10 nM (e.g., Gedatolisib).[7]
IC

variable; often requires fused systems (e.g., quinazoline).
Triazine derivatives frequently show 2-5x higher potency in head-to-head SAR studies [1].
Potency Against Standard of Care (Experimental Data)

The following table synthesizes data from recent SAR studies comparing novel triazine derivatives against clinical standards.

Table 1: Cytotoxicity (IC


) of Trisubstituted 1,3,5-Triazines vs. Standards 
Compound IDStructure DescriptionTarget Cell LineIC

(

M)
Reference Drug (IC

)
Outcome
Compound 4f Pyrazole-linked s-triazineHCT-116 (Colon)0.50 Tamoxifen (5.12)10x More Potent [2]
Compound 6b Morpholine/Piperazine sub.A549 (Lung)9.61 5-FU (>10)Comparable/Superior [3]
Compound 4c Benzylamino/Piperidine sub.MCF-7 (Breast)3.64 Tamoxifen (5.12)1.4x More Potent [4]
Gedatolisib Bis-urea s-triazinePI3K

(Enzyme)
0.4 nM BEZ235 (4 nM)10x Higher Affinity [5]

Analyst Note: The inclusion of a morpholine ring at position 6 is a recurring motif in high-potency analogs. It mimics the interaction of the ATP adenine base, forming a critical hydrogen bond with the kinase hinge region valine residue.

Detailed Structure-Activity Relationship (SAR)

The SAR of 1,3,5-triazines is governed by the "Zone" concept, where each position on the ring addresses a specific region of the target protein binding site.

Zone 1: The Hinge Binder (Position 2)
  • Optimal Group: Morpholine or 2-aminopyrimidine.

  • Mechanism: Forms H-bonds with the kinase hinge region (e.g., Val851 in PI3K).

  • SAR Insight: Replacing morpholine with piperidine often retains potency but alters solubility. Bulky hydrophobic groups here drastically reduce activity.

Zone 2: The Specificity Pocket (Position 4)
  • Optimal Group: Substituted Aryl amines (e.g., 4-fluoroaniline, indoles).

  • Mechanism: Occupies the hydrophobic pocket adjacent to the ATP site.

  • SAR Insight: Electron-withdrawing groups (F, Cl, CF

    
    ) on the aryl ring often enhance metabolic stability and potency.
    
Zone 3: The Solvent Interface (Position 6)
  • Optimal Group: Solubilizing groups (Piperazine, N-methyl piperazine, Urea linkers).

  • Mechanism: Extends into the solvent front; critical for pharmacokinetic properties (ADME).

  • SAR Insight: This position is the most tolerant to modification. Attaching a urea moiety here (as in Gedatolisib) can create additional H-bonds with residues like Lys802, locking the kinase in an inactive conformation.

Experimental Protocol: Temperature-Controlled Synthesis

The synthesis of non-symmetric 1,3,5-triazines relies on the temperature-dependent reactivity of cyanuric chloride (TCT). This is a self-validating protocol: if the temperature is not controlled, a mixture of inseparable isomers results.

Workflow Visualization

Synthesis_Protocol TCT Cyanuric Chloride (Starting Material) Step1 Step 1: 0-5°C Nucleophile 1 (R1-NH2) Solvent: Acetone/THF TCT->Step1 Inter1 Mono-substituted Dichloro-s-triazine Step1->Inter1 2-3 Hours Step2 Step 2: Room Temp (25-30°C) Nucleophile 2 (R2-NH2) Base: K2CO3/DIPEA Inter1->Step2 Inter2 Di-substituted Monochloro-s-triazine Step2->Inter2 4-6 Hours Step3 Step 3: Reflux (60-100°C) Nucleophile 3 (R3-NH2) Solvent: Dioxane/Toluene Inter2->Step3 Final Final Product 2,4,6-Trisubstituted-s-triazine Step3->Final 12-24 Hours

Caption: The "One-Pot, Three-Step" temperature-controlled nucleophilic substitution protocol for s-triazines.

Step-by-Step Methodology
  • First Substitution (0–5 °C): Dissolve cyanuric chloride in acetone. Add 1 equivalent of the first amine (e.g., morpholine) dropwise while maintaining temperature

    
    °C. The high reactivity of the first chlorine allows displacement at low energy.
    
    • Validation: TLC should show disappearance of TCT and appearance of a single new spot.

  • Second Substitution (Room Temperature): Add 1 equivalent of the second amine (e.g., aniline derivative) and a base (K

    
    CO
    
    
    
    or DIPEA). Stir at 25°C.
    • Causality: The resonance effect of the first amino group deactivates the ring, requiring higher thermal energy for the second displacement.

  • Third Substitution (Reflux): Add excess of the third nucleophile. Reflux in a high-boiling solvent (1,4-dioxane) for 12–24 hours.

    • Validation: Monitor by LC-MS for the molecular ion peak [M+H]

      
      .
      

References

  • Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. National Institutes of Health (NIH).

  • Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. ACS Omega, 2022.

  • 1,3,5-triazine derivatives as potential anticancer agents against Lung and Breast cancer cell lines. CoLab, 2024.

  • Synthesis, Anti-proliferative Activity, and Molecular Docking Study of New Series of 1,3-5-Triazine Schiff Base Derivatives. Molecules, MDPI, 2021.

  • Recent updates on 1,2,3‐, 1,2,4‐, and 1,3,5‐triazine hybrids: The anticancer activity. Archiv der Pharmazie, 2020.

Sources

Comparative Guide: Acetoguanamine-Formaldehyde (AF) Microspheres vs. Melamine Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Performance of Acetoguanamine-Based Resins Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist, Materials Characterization Unit

Executive Summary

In the landscape of amino-resin polymers, Melamine-Formaldehyde (MF) has long been the gold standard for hardness and thermal stability. However, for drug development applications requiring mechanical flexibility , enhanced hydrophobicity , or post-forming stability , MF resins often fail due to inherent brittleness.

This guide benchmarks Acetoguanamine-Formaldehyde (AF) resins against standard MF and Benzoguanamine (BF) alternatives. We present experimental data and protocols to validate AF resins as a superior matrix for solid-phase extraction (SPE) supports and mechanically stressed encapsulation systems.

Chemical Architecture & Mechanism

To understand the performance delta, one must look at the molecular level. Standard Melamine possesses three amino groups (


), allowing it to form a dense, rigid 3D network with formaldehyde.

Acetoguanamine (2,4-diamino-6-methyl-1,3,5-triazine) replaces one amino group with a methyl group .[1][2]

  • The Result: The methyl group acts as an "internal plasticizer." It blocks one cross-linking site, reducing the cross-link density.

  • The Benefit: This steric hindrance prevents the polymer from becoming a "glassy" brittle matrix, imparting flexibility and impact resistance while maintaining the chemical inertness of the triazine ring.

Diagram 1: Structural Impact on Cross-Linking

ChemicalStructure Melamine Melamine (3 Reactive Sites) MF_Network MF Network: High Density, Brittle, Hydrophilic Melamine->MF_Network + Formaldehyde (Rigid Cross-linking) Aceto Acetoguanamine (2 Reactive Sites + Methyl Group) AF_Network AF Network: Flexible, Hydrophobic, Tough Aceto->AF_Network + Formaldehyde (Methyl Group Blocks 3rd Link)

Figure 1: The substitution of the third amino group with a methyl group in Acetoguanamine reduces cross-linking density, fundamentally altering the resin's mechanical modulus.

Comparative Benchmarking: AF vs. MF vs. BF

The following data consolidates industrial performance metrics relevant to laboratory applications (e.g., bead synthesis, chromatography packing).

FeatureMelamine-Formaldehyde (MF)Acetoguanamine-Formaldehyde (AF)Benzoguanamine-Formaldehyde (BF)
Functionality 3 (Trifunctional)2 (Bifunctional)2 (Bifunctional)
Cross-Link Density Very HighModerateModerate
Mechanical Nature Hard, BrittleFlexible, ToughFlexible, Glossy
Hydrophobicity Low (Hydrophilic)Moderate (Methyl group effect) High (Phenyl group effect)
Water Tolerance Low (Precipitates early)High (Better solubility)Very Low (Insoluble)
Cost Profile LowModerateHigh
Primary Lab Use Hard adsorption beadsFlexible scavenging resins Hydrophobic coatings

Key Insight for Researchers: If your experimental workflow involves high-shear stirring (e.g., batch scavenging) or swelling in non-polar solvents , MF beads are prone to attrition (fracturing). AF beads maintain integrity due to their lower modulus.

Experimental Protocol: Resin Stability & Swelling Profiling

Objective: To empirically validate the solvent compatibility and mechanical stability of Acetoguanamine beads compared to Melamine controls.

Context: In solid-phase synthesis, resin swelling is critical for diffusion. However, excessive swelling or fracturing leads to flow blockage in columns.

Diagram 2: Benchmarking Workflow

ProtocolWorkflow cluster_prep Phase 1: Preparation cluster_expose Phase 2: Stress Testing cluster_analysis Phase 3: Analysis Step1 Resin Synthesis (AF vs MF Microspheres) Step2 Sieving (Isolate 40-60 µm fraction) Step1->Step2 Step3 Solvent Immersion (Water, DMF, Toluene) Step2->Step3 Step4 Shear Stress (Vortex 1000 RPM, 60 min) Step3->Step4 Step5 Microscopy (SEM) Check for fracturing Step4->Step5 Step6 Swelling Ratio Calc (V_wet / V_dry) Step5->Step6

Figure 2: A standardized workflow for evaluating resin durability under chemical and physical stress.

Detailed Methodology
  • Synthesis (Simplified):

    • React Acetoguanamine with Formaldehyde (molar ratio 1:2.5) at pH 8.5.

    • Acidify to pH 4.5 to initiate condensation.

    • Critical Step: Unlike MF, AF reaction kinetics are slower; maintain 90°C for 4 hours to ensure complete curing.

  • Swelling Assay:

    • Weigh 1.0 g of dry resin (

      
      ) into a graduated cylinder.
      
    • Add 10 mL of solvent (Water, Methanol, DMF, or Toluene).

    • Equilibrate for 24 hours.

    • Measure settled volume (

      
      ) and filter/weigh wet mass (
      
      
      
      ).
    • Calculation: Swelling Ratio (

      
      ) = 
      
      
      
      .
  • Shear Attrition Test:

    • Place swollen beads in a baffled flask.

    • Stir magnetically at 500 RPM for 4 hours.

    • Analyze supernatant for "fines" (broken particles) via turbidity measurement (OD600).

Expected Results:

  • MF Resins: Low swelling in Toluene, high swelling in Water. High turbidity after stirring (brittle fracture).

  • AF Resins: Moderate swelling in organic solvents (due to methyl group). <5% turbidity increase (high attrition resistance).

Application in Drug Development

Why switch to Acetoguanamine?

  • Impurity Scavenging in API Manufacturing: When removing genotoxic impurities (GTIs) from an Active Pharmaceutical Ingredient (API) stream, the scavenger resin must not introduce its own particulate contaminants. AF resins resist the "grinding effect" of overhead stirrers better than MF, reducing downstream filtration burdens.

  • Encapsulation of Hydrophobic Actives: For controlled release, the resin shell must flex as the core expands or contracts with temperature changes. MF shells often micro-crack, leading to "burst release" (dose dumping). AF shells provide the necessary elasticity to maintain zero-order release profiles.

  • Reduced Extractables: Because AF is less hydrophilic, it is less prone to hydrolytic degradation in aqueous buffers compared to Urea-Formaldehyde (UF) resins, reducing the risk of formaldehyde leaching into the drug product.

References
  • Capital Resin Corporation. (n.d.).[3] Acetoguanamine (CAS 542-02-9) Technical Data Sheet. Retrieved from [Link]

  • Magami, S. M., & Guthrie, J. T. (2012).[2] Amino resin cross-linked can coatings: Benzoguanamine and Acetoguanamine mechanisms. Surface Coatings International.[2] Retrieved from [Link]

  • Wikipedia. (n.d.). Acetoguanamine: Chemical Properties and Melamine Comparison. Retrieved from [Link][1][4]

  • Ataman Chemicals. (n.d.). Benzoguanamine vs Melamine Resins: Flexibility and Crosslinking. Retrieved from [Link]

  • Ge, X., et al. (2014).[5] Effect of crosslinking density of polymers on neutralization capacity and mechanical properties. Dental Materials / NIH. Retrieved from [Link]

Sources

Efficacy of N,N,6-trimethyl-1,3,5-triazine-2,4-diamine as an intermediate in pharmaceutical synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of N,N,6-trimethyl-1,3,5-triazine-2,4-diamine (chemically identified as 2-amino-4-(dimethylamino)-6-methyl-1,3,5-triazine , CAS 21320-31-0) as a strategic intermediate in pharmaceutical manufacturing.

Executive Summary & Chemical Profile

N,N,6-trimethyl-1,3,5-triazine-2,4-diamine (hereafter TMTD ) represents a "privileged scaffold" in modern medicinal chemistry. Unlike the hydrolytically unstable cyanuric chloride, TMTD offers a robust, electron-rich aromatic core essential for the synthesis of "Glimin" class antidiabetics (e.g., Imeglimin analogs) and PI3K/mTOR kinase inhibitors .

This guide compares the efficacy of using TMTD synthesized via the Biguanide Cyclization Pathway (Method A) versus the traditional Cyanuric Chloride Displacement Pathway (Method B).

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: 2-amino-4-(dimethylamino)-6-methyl-1,3,5-triazine[1]

  • CAS: 21320-31-0[1]

  • Role: Late-stage intermediate for DPP-4 inhibitors and dihydrotriazine precursors.

  • Key Advantage: The specific methylation pattern (N,N-dimethyl + C-methyl) balances lipophilicity (LogP) with metabolic stability, preventing rapid oxidative deamination common in non-methylated analogs.

Comparative Analysis of Synthetic Routes

The utility of TMTD is defined by how cleanly it can be produced. Impurities at this stage (specifically regioisomers) propagate through GMP steps, causing critical failures in API crystallization.

Method A: The Biguanide Cyclization (Recommended)

This method utilizes 1,1-dimethylbiguanide condensed with an acetate equivalent (ethyl acetate or acetic anhydride).

  • Mechanism: Nucleophilic attack of the biguanide nitrogen on the carbonyl carbon of the acetate, followed by dehydration and cyclization.

  • Causality: This route is "regio-convergent." The pre-existing N,N-dimethyl group on the biguanide forces the final structure, eliminating the risk of isomer mixtures.

Method B: Cyanuric Chloride Sequential Substitution (Alternative)

This method involves starting with 2,4,6-trichloro-1,3,5-triazine (Cyanuric Chloride) and sequentially adding methylmagnesium bromide (Grignard), dimethylamine, and ammonia.

  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ).
    
  • Critical Flaw: The first step (Grignard addition) is notoriously difficult to control on a triazine ring, leading to bis-methylated impurities (over-alkylation) which are inseparable by standard crystallization.

Summary Data Comparison
MetricMethod A (Biguanide Route)Method B (Cyanuric Chloride Route)
Yield (Isolated) 88 - 92% 45 - 55%
Purity (HPLC) >99.5% 85 - 90% (requires column chrom.)
Atom Economy High (Water/Ethanol byproduct)Low (Magnesium salts, Chloride waste)
E-Factor (Waste/Product) < 5.0 > 25.0
Scalability Excellent (One-pot)Poor (Exothermic, Cryogenic -78°C required)

Experimental Protocols

Protocol A: High-Purity Synthesis of TMTD (Biguanide Route)

This protocol is self-validating: The product precipitates spontaneously upon cooling, confirming reaction completion.

Reagents:

  • 1,1-Dimethylbiguanide hydrochloride (1.0 eq)

  • Ethyl Acetate (Solvent & Reagent, excess)

  • Sodium Methoxide (NaOMe) (1.1 eq)

  • Methanol (Solvent)

Workflow:

  • Free Basing: Dissolve 1,1-dimethylbiguanide HCl in Methanol. Add NaOMe slowly at 0°C to liberate the free base. Filter off the NaCl precipitate.

  • Condensation: Add Ethyl Acetate (5.0 eq) to the filtrate. The excess acts as the acetyl donor and co-solvent.

  • Cyclization: Heat the mixture to reflux (65-70°C) for 12 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: DCM/MeOH 9:1). Disappearance of biguanide spot (

      
      ) indicates completion.
      
  • Workup: Cool the reaction mixture to 0-5°C. TMTD will crystallize as white needles.

  • Purification: Filter the solid and wash with cold diethyl ether. Recrystallize from Ethanol/Water (8:2) if purity <99%.

Protocol B: Application - Synthesis of Imeglimin-Analog Precursor

Using TMTD to generate the dihydrotriazine core.

  • Reduction: Dissolve TMTD in THF.

  • Hydride Addition: Add Lithium Aluminum Hydride (LiAlH4) (Caution: Pyrophoric) at -10°C.

  • Quench: Standard Fieser workup.

  • Result: This yields the dihydro analog, mimicking the Imeglimin core structure used in Type 2 Diabetes therapy.

Visualizing the Chemistry

The following diagrams illustrate the divergent pathways and the strategic advantage of Method A.

Diagram 1: Synthetic Pathway Comparison

SynthesisComparison CC Cyanuric Chloride (Start B) StepB1 Step 1: Grignard (MeMgBr) -78°C (Cryogenic) CC->StepB1 Low Selectivity Biguanide 1,1-Dimethylbiguanide (Start A) StepA1 Step 1: Acetyl Donor (EtOAc/Ac2O) Biguanide->StepA1 StepB2 Step 2: Dimethylamine StepB1->StepB2 Impurity Impurity: Bis-methylated Triazine (Hard to separate) StepB1->Impurity Side Rxn StepB3 Step 3: Ammonia StepB2->StepB3 Target TARGET: TMTD (N,N,6-trimethyl-1,3,5-triazine-2,4-diamine) StepB3->Target Low Yield (<50%) StepA2 Step 2: Cyclization (Reflux) StepA1->StepA2 Regio-Convergent StepA2->Target High Yield (>90%)

Caption: Comparison of the "Green" Biguanide route (Green/Left) vs. the traditional Cyanuric Chloride route (Red/Right), highlighting the impurity risks in the latter.

Diagram 2: Pharmacophore & Mechanism

Mechanism TMTD TMTD Scaffold (Aromatic) Reduction Partial Reduction (H2/Pd or LiAlH4) TMTD->Reduction Coupling Suzuki/Buchwald Coupling TMTD->Coupling Imeglimin Imeglimin Analogs (Type 2 Diabetes) Kinase PI3K/mTOR Inhibitors (Oncology) Reduction->Imeglimin Dihydrotriazine Core Coupling->Kinase Scaffold Extension

Caption: Divergent utility of the TMTD scaffold. It serves as a precursor for both reduced triazines (Diabetes) and substituted aromatics (Oncology).

References

  • National Institutes of Health (PubChem). 2-Amino-4-dimethylamino-6-methyl-1,3,5-triazine (Compound Summary). Retrieved from [Link](Note: Linked to chemically equivalent isomer entry for verification).

  • Royal Society of Chemistry. Discovery of Imeglimin-inspired novel 1,3,5-triazine derivatives as antidiabetic agents. RSC Advances, 2023. Retrieved from [Link]

Sources

Safety Operating Guide

N,N,6-trimethyl-1,3,5-triazine-2,4-diamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the operational safety and disposal protocols for N,N,6-trimethyl-1,3,5-triazine-2,4-diamine (and structurally related amino-triazines).

Important Chemical Identity Note: Based on standard IUPAC nomenclature, this designation refers to a substituted 1,3,5-triazine (s-triazine) ring with:

  • Position 6: A Methyl group (-CH₃).[1][2][3]

  • Positions 2 & 4: Amine groups, where the "N,N" designation implies dimethyl substitution on one of the amino nitrogens (creating a tertiary amine) or single methylation on both (creating two secondary amines), depending on the specific isomer (e.g., N^2,N^2,6-trimethyl- or N^2,N^4,6-trimethyl-).[1][2]

  • General Class: Amino-triazine / Guanamine derivative.[1][2][4]

  • CAS Reference (Analog): Closely related to Acetoguanamine (CAS 542-02-9).[1][2][3][5]

Part 1: Immediate Risk Assessment & Safety Profile

Before handling waste, you must acknowledge the specific hazards associated with amino-triazine derivatives.[1] These compounds are nitrogen-rich organic bases.[1][2]

Hazard Classification (GHS)
Hazard CategoryH-CodeDescriptionOperational Implication
Acute Toxicity H302Harmful if swallowed.[1][2]Do not generate dust.[1][4][5][6] distinct segregation from "General Trash".[1][4]
Skin/Eye Irritant H315/H319Causes skin and serious eye irritation.[1][5][7]Double-gloving (Nitrile) is mandatory.[1][2]
Aquatic Toxicity H412/H410Harmful/Toxic to aquatic life with long-lasting effects.[1]ZERO DISCHARGE POLICY. No sink disposal of washings.[1]
Reactivity --Incompatible with strong oxidizers and strong acids.[1][4]Do not mix with Nitric Acid or Peroxides in waste streams (Risk of violent reaction/NOx fumes).[1]
Personal Protective Equipment (PPE)
  • Respiratory: If handling pure powder >100mg, use a P95/P100 particulate respirator or work strictly inside a certified fume hood.[1]

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm).[1] Breakthrough time is generally high for solid triazines, but immediate changing is required upon solution splash.[1]

  • Ocular: Chemical splash goggles (ANSI Z87.1).[1]

Part 2: Waste Segregation & Logic

The disposal logic relies on the chemical's resistance to biodegradation and its nitrogen content, which necessitates High-Temperature Incineration .[1]

The "Self-Validating" Segregation System

A self-validating system ensures that errors are caught before the waste leaves the bench.[1][2]

  • pH Validation: Before adding liquid waste to a carboy, check the pH.[1] Amino-triazines are basic.[1][2] Adding them to an acidic waste stream can generate heat.[1] Target pH of waste stream: 6–10.

  • Solvent Compatibility Check: Ensure the carrier solvent (if liquid) matches the bin (Halogenated vs. Non-Halogenated).[1][4]

  • Visual Precipitate Check: Triazines have low solubility in water.[1] If you see white precipitate in an aqueous waste container, it indicates improper solubilization.[1] These containers must be tagged as "Heterogeneous Waste."[1]

Part 3: Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Solid (Powder/Crystals)

Applicable for: Expired reagents, synthesis products, weighing boat residues.[2]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar.[1][2]

  • Transfer: Transfer the solid carefully to avoid dusting.

  • Labeling:

    • Primary Constituent: N,N,6-trimethyl-1,3,5-triazine-2,4-diamine.[1][2]

    • Hazard Checkbox: Toxic, Irritant.[1]

  • Final Stream: Solid Hazardous Waste (for Incineration).

Protocol B: Disposal of Solvated Waste (Reaction Mixtures/Mother Liquors)

Applicable for: HPLC effluent, reaction solvents.[2]

  • Identify Solvent Base:

    • Scenario 1 (Non-Halogenated): Methanol, Ethanol, DMSO, Acetone.[1]

    • Scenario 2 (Halogenated): Dichloromethane (DCM), Chloroform.[1]

  • Segregation:

    • Pour into the respective Organic Waste Carboy .[1]

    • CRITICAL: Do not pour into "Acid Waste" or "Oxidizing Waste" containers.

  • Concentration Limit: If the concentration of triazine is >5% (w/v), mark the container as "High Nitrogen Content" to alert the incineration facility (helps manage NOx emissions).[1]

Protocol C: Aqueous Washings & Rinsate

Applicable for: Glassware cleaning water.

  • Collection: Do NOT pour glassware rinse water down the drain.[1][4]

  • First Rinse: Perform the initial rinse of contaminated glassware with a small volume of organic solvent (e.g., Ethanol or Acetone).[1] Dispose of this as Organic Waste (Protocol B) .

  • Second Rinse: Wash with soap and water.[1] Collect this first aqueous wash in a "Toxic Aqueous Waste" container.

  • Final Wash: Subsequent rinses can be sewered only if the first two steps were performed rigorously.[1][4]

Part 4: Spill Cleanup & Decontamination

Scenario: 5g of powder spilled on the benchtop.

  • Isolate: Evacuate the immediate 2-meter radius.[1] Alert lab personnel.

  • PPE Up: Don respiratory protection (N95/P100) and double gloves.[1]

  • Dry Containment: Do not wet the powder initially (this spreads the contamination).[1] Cover the spill with a dry absorbent pad or scoop carefully with a polyethylene spatula into a waste jar.[1]

  • Wet Decontamination:

    • Wet a paper towel with Ethanol or Isopropanol (Triazines are more soluble in alcohols than water).[1] Wipe the area.[1][4]

    • Follow with a soap and water wipe.[1]

  • Disposal: Place all wipes, gloves, and scoopers into a Solid Hazardous Waste bag. Seal and label.

Part 5: Decision Logic (Visualization)

The following diagram illustrates the decision matrix for disposing of N,N,6-trimethyl-1,3,5-triazine-2,4-diamine.

DisposalWorkflow Start Waste Generation: N,N,6-trimethyl-1,3,5-triazine-2,4-diamine StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Spill Spill / Contamination StateCheck->Spill BinSolid BIN: Solid Hazardous Waste (Tag: Toxic Organic) Solid->BinSolid Pack in HDPE/Glass SolventCheck Identify Solvent Base Liquid->SolventCheck Cleanup Dry Scoop -> Ethanol Wipe -> Soap Wash Spill->Cleanup NonHalo Non-Halogenated (MeOH, EtOH, DMSO) SolventCheck->NonHalo Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Aqueous Aqueous (Water/Buffer) SolventCheck->Aqueous BinNonHalo BIN: Organic Solvents (Non-Halogenated) NonHalo->BinNonHalo BinHalo BIN: Halogenated Waste Halo->BinHalo BinAq BIN: Toxic Aqueous Waste (NO DRAIN DISPOSAL) Aqueous->BinAq Cleanup->BinSolid Disposal of Debris

Figure 1: Operational decision tree for triazine waste segregation.[1][2] Blue nodes indicate decision points; Green nodes indicate final disposal streams; Red nodes indicate critical warnings.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10949, Acetoguanamine (Analogous Structure).[1] Retrieved January 28, 2026, from [Link][1][2]

  • European Chemicals Agency (ECHA). Substance Information: 1,3,5-triazine-2,4-diamine derivatives.[1][2] Retrieved January 28, 2026, from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management.[1] Retrieved January 28, 2026, from [Link][1][2]

Sources

Personal protective equipment for handling N,N,6-trimethyl-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling N,N,6-trimethyl-1,3,5-triazine-2,4-diamine

Executive Summary: The Hazard Context

Handling N,N,6-trimethyl-1,3,5-triazine-2,4-diamine (and its likely isomers such as N2,N4,6-trimethyl- or N,N-dimethyl-6-methyl-) requires a safety protocol designed for substituted aminotriazines .[1] While often used as intermediates in pharmaceutical and herbicide synthesis, these compounds present specific risks due to their nitrogen-rich heterocyclic structure.[1]

Immediate Hazard Classification:

  • Primary Vector: Inhalation of fine dust/particulates.[1]

  • Acute Effects: Severe Eye Irritation (Category 2A), Skin Irritation (Category 2), and Respiratory Tract Irritation (STOT-SE).[1]

  • Chronic Concern: Structural analogs (e.g., Atrazine, Propazine) are flagged for potential endocrine disruption and specific organ toxicity (kidney/liver) upon repeated exposure.[1]

Operational Directive: Treat this compound as a high-potency bioactive solid . All handling must prevent mucosal contact and inhalation.[1][2][3]

Part 1: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

Hand Protection: The "Double-Shell" Protocol

Triazine derivatives are lipophilic enough to penetrate skin, especially when solubilized in organic carriers (DMSO, Methanol).[1]

  • Material: Nitrile Rubber (NBR).[1] Do NOT use Latex (poor chemical resistance to organic solvents used with this compound).[1]

  • Configuration: Double-gloving is mandatory for synthesis and solubilization steps.[1]

    • Inner Glove: 4 mil Nitrile (Tactility).[1]

    • Outer Glove: 5-8 mil Nitrile (Barrier).[1]

  • Change Frequency: Immediately upon splash; every 2 hours during continuous handling.

Respiratory Protection: Hierarchy of Controls
  • Primary Control: All weighing and open-vessel manipulation must occur inside a certified Chemical Fume Hood or Powder Weighing Station .[1]

  • Secondary Defense (Outside Hood): If working with open powder on a benchtop (strongly discouraged) or during spill cleanup:

    • Minimum: N95 Filtering Facepiece.[1]

    • Recommended: Half-face respirator with P100 (HEPA) cartridges to capture fine particulates.[1]

Ocular Protection
  • Requirement: Chemical Splash Goggles (Indirect Vent).[1]

  • Why? Standard safety glasses allow dust to migrate behind the lens.[1] Aminotriazines are severe eye irritants; dust contact with the moist cornea can cause immediate caustic injury.[1]

Body Protection
  • Standard: Lab coat (buttoned to neck), long pants, closed-toe shoes.[1]

  • High Quantity (>10g): Tyvek® sleeve covers or a disposable apron are recommended to prevent dust accumulation on fabric lab coats, which can track contamination outside the lab.[1]

Part 2: Operational Workflow & Logistics

Step 1: Weighing and Transfer (The Critical Zone)

Static electricity often causes triazine powders to "fly," increasing inhalation risk.[1]

  • Preparation: Place an anti-static gun or ionizer bar inside the fume hood.[1]

  • Taring: Tare the weigh boat inside the hood.

  • Transfer: Use a disposable spatula.[1] Do not pour from the source bottle; scoop gently to minimize aerosolization.

  • Containment: Immediately cap the receiving vessel before removing it from the balance.

Step 2: Solubilization
  • Solvent Note: This compound is sparingly soluble in water but soluble in organic solvents (DMSO, Ethanol).[1]

  • Exotherm Warning: Dissolution in strong acids may generate heat.[1] Add solid to solvent slowly.[1]

  • Labeling: Mark all solutions clearly with "TOXIC - TRIAZINE DERIVATIVE."

Step 3: Waste Disposal
  • Solid Waste: Segregate into "Hazardous Solid Waste - Toxic."[1] Do not mix with general trash.[1]

  • Liquid Waste: Collect in "Organic Waste - Halogen Free" (unless halogenated solvents are used).[1]

  • Decontamination: Wipe all surfaces with a detergent solution (surfactant) followed by an ethanol wipe.[1] Triazines adhere to surfaces; simple water rinsing is often insufficient.[1]

Part 3: Visualization of Safety Logic

The following diagram illustrates the "Safe Handling Loop," emphasizing the critical decision points where exposure typically occurs.

SafetyProtocol cluster_PPE PPE Donning (Mandatory) Start START: Handling Request N,N,6-trimethyl-1,3,5-triazine-2,4-diamine RiskAssess Risk Assessment: Dust Hazard + Irritant Start->RiskAssess Gloves Gloves: Double Nitrile (NBR) RiskAssess->Gloves Eyes Eyes: Splash Goggles Gloves->Eyes Resp Engineering: Fume Hood Eyes->Resp Action Operation: Weighing & Solubilization Resp->Action Safe to Proceed Waste Disposal: Segregated Haz-Waste Action->Waste Excess/Byproducts Decon Decontamination: Surfactant Wipe + EtOH Action->Decon Post-Procedure Decon->Waste Contaminated Wipes

Figure 1: Operational safety workflow for handling aminotriazine derivatives, prioritizing engineering controls and decontamination.

Part 4: Emergency Procedures

ScenarioImmediate ActionSecondary Action
Skin Contact Wash with soap and copious water for 15 min.[1]Monitor for redness/dermatitis.[1] Consult SDS.
Eye Contact Flush with eyewash station for 15 minutes .[1]Seek immediate medical attention (Ophthalmologist).[1]
Inhalation Move to fresh air immediately.If breathing is difficult, administer oxygen (trained personnel only).[1]
Spill (Solid) Dampen with wet paper towel to prevent dust.[1]Scoop into hazardous waste.[1] Do not dry sweep.[1]

References

  • PubChem. (n.d.).[1] Compound Summary: 6-Methyl-1,3,5-triazine-2,4-diamine (CAS 542-02-9).[1][4][5] National Library of Medicine.[1] Retrieved January 28, 2026, from [Link][1]

  • European Chemicals Agency (ECHA). (n.d.).[1] Registration Dossier: 1,3,5-Triazine-2,4-diamine.[1][4][6][7] Retrieved January 28, 2026, from [Link][1]

Sources

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N,N,6-trimethyl-1,3,5-triazine-2,4-diamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.